Palovarotene
Beschreibung
Fibrodysplasia Ossificans Progressiva (FOP), with an estimated worldwide prevalence of one in 2 million individuals, is an exceptionally rare genetic disorder. FOP is caused by a gain-of-function mutation in the ACVR1/ALK2 gene which results in progressive heterotopic ossification, a process wherein connective tissues (e.g. skeletal muscle, ligaments, tendons) are replaced with bone. The ossification occurring as a result of FOP is insidious and cumulative and is provoked during flare-ups or in response to injury. Treatment options for patients with FOP are extremely limited, although there has been substantial recent interest in novel treatments for this disease. this compound is a selective agonist of retinoic acid receptor gamma (RARγ) belonging to a class of medications known as retinoids, similar in mechanism to drugs like [tazarotene] or [trifarotene], which are derivatives of [vitamin A]. It first garnered interest as a potential treatment for emphysema but was eventually recognized as a potential novel therapy for patients with FOP. Agonists for retinoic acid receptors have been shown to inhibit chondrogenesis of heterotopic ossification in a transgenic mice model of FOP, with selective RARγ agonists (e.g. This compound) demonstrating the greatest efficacy. this compound was approved for use in Canada in January 2022 for the management of heterotopic ossification (HO) in patients with FOP, representing the first global approval for any FOP therapy. It has been granted rare pediatric disease and breakthrough therapy designations from the US FDA, although a previously submitted NDA was withdrawn in August 2021 pending the resubmission of additional data analyses. On August 16, 2023, this compound was also approved by the FDA for the management of HO associated with FOP.
This compound is a Retinoid.
This compound is an orally available, selective retinoic acid receptor gamma agonist. This compound selectively binds to the gamma retinoid agonist, thereby reducing inflammation and enhancing repair.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for fibrodysplasia ossificans progressiva and has 2 investigational indications. This drug has a black box warning from the FDA.
a retinoic acid receptor gamma agonist; structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[(E)-2-[5,5,8,8-tetramethyl-3-(pyrazol-1-ylmethyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-26(2)12-13-27(3,4)24-17-22(18-29-15-5-14-28-29)21(16-23(24)26)11-8-19-6-9-20(10-7-19)25(30)31/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,31)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFHCXIPDIHOIA-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C(=C2)C=CC3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(C2=C1C=C(C(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025696 | |
| Record name | 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
410528-02-8 | |
| Record name | Palovarotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=410528-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palovarotene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410528028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palovarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05467 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALOVAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28K6I5M16G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Palovarotene's Mechanism of Action in Fibrodysplasia Ossificans Progressiva: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrodysplasia Ossificans Progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. This process is driven by a gain-of-function mutation in the ACVR1 gene, leading to the hyperactivation of the Bone Morphogenetic Protein (BMP) signaling pathway. Palovarotene, a selective retinoic acid receptor gamma (RARγ) agonist, has emerged as the first approved treatment for FOP in several countries. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. This compound exerts its therapeutic effect by intervening in the pathological downstream signaling of the mutated ACVR1 receptor, thereby inhibiting chondrogenesis and subsequent bone formation.
The Pathophysiology of Fibrodysplasia Ossificans Progressiva
FOP is caused by a heterozygous activating mutation in the ACVR1 gene, which encodes the Activin A receptor type 1 (ACVR1), also known as ALK2, a BMP type I receptor.[1][2] The most common mutation, found in approximately 97% of FOP patients, is a single nucleotide substitution (c.617G>A; R206H) in the glycine-serine (GS) rich domain of the receptor.[3][4]
This mutation renders the ACVR1 receptor hyperactive in two ways:
-
Ligand-independent activation: The mutated receptor exhibits a low level of constitutive activity, even in the absence of its canonical BMP ligands.[5]
-
Neofunctional response to Activin A: Crucially, the R206H mutation confers a neofunctional response, enabling the receptor to be aberrantly activated by Activin A, a member of the TGF-β superfamily that does not typically signal through ACVR1.
This dysregulated signaling leads to the downstream phosphorylation and activation of SMAD proteins 1, 5, and 8 (SMAD1/5/8). Phosphorylated SMAD1/5/8 (pSMAD1/5/8) then translocates to the nucleus, where it acts as a transcription factor, driving the expression of genes that promote the differentiation of mesenchymal stem cells into chondrocytes, initiating the process of endochondral ossification. This pathological cascade results in the progressive formation of a second skeleton of heterotopic bone within muscles, tendons, and ligaments.
This compound: A Selective RARγ Agonist
This compound is an orally bioavailable small molecule that acts as a selective agonist for the retinoic acid receptor gamma (RARγ). RARs are nuclear receptors that function as ligand-dependent transcription factors. RARγ is highly expressed in chondrogenic cells and plays a critical role in skeletal development.
The therapeutic rationale for using a RARγ agonist in FOP stems from the observation that retinoid signaling is a potent inhibitor of chondrogenesis. By activating RARγ, this compound effectively counteracts the pro-chondrogenic signals emanating from the hyperactive ACVR1 receptor.
The Core Mechanism of Action: Inhibition of BMP Signaling
The primary mechanism by which this compound inhibits HO in FOP is through the suppression of the downstream BMP signaling pathway. Activation of RARγ by this compound leads to a reduction in the phosphorylation of SMAD1/5/8.
While the precise molecular interactions are still being fully elucidated, evidence suggests a multi-faceted mechanism:
-
Transcriptional Regulation: Activated RARγ can modulate the transcription of genes that negatively regulate the BMP pathway.
-
SMAD Protein Destabilization: Some studies suggest that retinoid signaling can promote the proteasome-mediated degradation of SMAD proteins, thereby reducing their availability for phosphorylation.
-
Direct Protein-Protein Interaction: There is evidence of direct interaction between RARs and SMADs, which can be modulated by RAR ligands. RARγ may function as a coactivator of the SMAD pathway in the absence of an agonist, and this interaction is inhibited by the presence of an agonist like this compound.
This dampening of the BMP/SMAD1/5/8 signaling cascade is the pivotal event that interrupts the pathological process of chondrogenesis, the obligate precursor to endochondral HO in FOP.
Signaling Pathway Diagram
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in reducing HO has been demonstrated in both preclinical animal models and clinical trials in FOP patients.
Preclinical Data
Preclinical studies have utilized various mouse models of FOP, including those with the inducible Acvr1R206H mutation, to assess the dose-dependent effects of this compound on HO.
| Study Type | Animal Model | Dosing Regimen | Key Finding | Reference |
| Injury-Induced HO | Acvr1cR206H/+ mice | Daily oral gavage for 14 days post-injury | >80% reduction in HO volume | |
| Spontaneous HO | Pdgfrα-R206H mice | Daily administration from P14 to P41 | ~50% reduction in total body HO/overgrowth burden | |
| Dose-Response | Pdgfrα-R206H mice | 0.735 mg/kg and 1.47 mg/kg daily | Similar efficacy at both doses, suggesting a therapeutic plateau |
Clinical Trial Data
The clinical development program for this compound in FOP has included Phase 2 and Phase 3 trials, providing crucial data on its efficacy and safety in patients.
| Trial | Study Design | Dosing Regimen | Key Efficacy Outcome | Reference |
| Phase 2 (PVO-1A-201) | Randomized, placebo-controlled | 10/5 mg: 10 mg for 2 weeks, then 5 mg for 4 weeks. 5/2.5 mg: 5 mg for 2 weeks, then 2.5 mg for 4 weeks (flare-up based) | Numerically lower new HO volume with this compound vs. placebo at week 12. | |
| Phase 2 OLE (Part A) | Open-label extension | Episodic this compound for flare-ups | Combined with Phase 2, ~70% reduction in new HO volume vs. placebo. | |
| Phase 3 (MOVE) | Single-arm, open-label vs. natural history study | Chronic: 5 mg daily. Flare-up: 20 mg daily for 4 weeks, then 10 mg daily for ≥8 weeks. | 54-62% reduction in mean annualized new HO volume vs. untreated patients. |
Experimental Protocols
FOP Mouse Models and HO Induction
-
Acvr1R206H Knock-in Mouse Model: These mice carry the human FOP mutation.
-
Generation: The R206H mutation is introduced into exon 5 of the murine Acvr1 gene via homologous recombination in embryonic stem cells.
-
Inducible Expression: Cre-LoxP systems (e.g., Rosa26-CreERT2 or rtTA/tetO-Cre) are often used to allow for temporal and tissue-specific expression of the mutant allele upon administration of tamoxifen or doxycycline, respectively.
-
-
HO Induction:
-
Injury-Induced: Intramuscular injection of cardiotoxin (CTX) into the gastrocnemius or quadriceps muscle is a common method to induce a robust HO response.
-
Spontaneous: In some models, such as the Acvr1tnR206H;Pdgfra-Cre mice, spontaneous HO develops without an external injury trigger.
-
Quantification of Heterotopic Ossification
-
Micro-Computed Tomography (micro-CT): This is the gold standard for the three-dimensional visualization and quantification of mineralized HO volume.
-
Protocol:
-
Anesthetize the mouse.
-
Position the mouse in the micro-CT scanner.
-
Acquire scans of the region of interest (e.g., hindlimb).
-
Reconstruct the 3D images.
-
Define a region of interest (ROI) around the HO.
-
Apply a density threshold to segment bone from soft tissue.
-
Calculate the bone volume (BV) within the ROI.
-
-
-
Plain Radiography: Used for qualitative assessment and can provide a semi-quantitative score of HO.
In Vitro Chondrogenesis Assay
-
Cell Culture: Mesenchymal stem cells or chondroprogenitor cell lines (e.g., ATDC5) are cultured.
-
Protocol:
-
Plate cells at high density in micromass culture.
-
Treat with a chondrogenic stimulus (e.g., BMP4 or TGF-β1).
-
Co-treat with varying concentrations of this compound or vehicle control.
-
After a defined culture period (e.g., 7-14 days), assess chondrogenesis.
-
Assessment:
-
Alcian Blue Staining: Stains sulfated proteoglycans in the cartilage matrix.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the expression of chondrogenic marker genes such as Sox9, Acan (Aggrecan), and Col2a1 (Collagen type II).
-
-
Western Blot for pSMAD1/5/8
-
Sample Preparation:
-
Culture FOP patient-derived fibroblasts or cells from FOP mouse models.
-
Treat with Activin A or BMP4 in the presence or absence of this compound for a specified time (e.g., 60-90 minutes).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blot Protocol:
-
Denature protein lysates in Laemmli sample buffer at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pSMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total SMAD1/5/8 and a loading control (e.g., β-actin) for normalization.
-
Experimental Workflow Diagram
Conclusion
This compound represents a significant advancement in the treatment of FOP, directly targeting the underlying molecular pathology of the disease. Its mechanism of action is centered on the selective agonism of RARγ, which leads to the downstream inhibition of the hyperactive BMP/SMAD1/5/8 signaling pathway. This intervention effectively suppresses the aberrant chondrogenesis that is the hallmark of HO in FOP. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy in reducing the formation of new heterotopic bone. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists working to further unravel the complexities of FOP and develop next-generation therapeutics. Continued research into the precise molecular interactions governed by this compound will undoubtedly refine our understanding and may open new avenues for therapeutic intervention in FOP and other disorders of ectopic bone formation.
References
- 1. Retinoic acid receptors interfere with the TGF-beta/Smad signaling pathway in a ligand-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Palovarotene's Impact on BMP and SMAD1/5/8 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palovarotene (Sohonos™) is a selective retinoic acid receptor gamma (RARγ) agonist that has emerged as a significant therapeutic agent for Fibrodysplasia Ossificans Progressiva (FOP).[1][2][3] FOP is an ultra-rare genetic disorder characterized by progressive and debilitating heterotopic ossification (HO), the formation of extraskeletal bone in soft tissues like muscles and tendons.[1][4] The disease is primarily driven by a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 protein, a type I bone morphogenetic protein (BMP) receptor. This mutation leads to aberrant and sustained activation of the downstream BMP signaling pathway, specifically through the phosphorylation of SMAD1/5/8 proteins, which are key mediators of chondrogenesis and osteogenesis. This compound's therapeutic efficacy lies in its ability to modulate this dysregulated pathway, thereby inhibiting the formation of new HO. This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual pathway diagrams.
Mechanism of Action: this compound's Inhibition of the BMP/SMAD1/5/8 Axis
The canonical BMP signaling cascade is initiated when BMP ligands bind to a complex of type I and type II serine/threonine kinase receptors on the cell surface. In FOP, the mutated ALK2 receptor is hyperactive, leading to excessive phosphorylation of the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs (pSMAD1/5/8) then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes responsible for chondrocyte and osteoblast differentiation, ultimately driving the process of endochondral ossification.
This compound, a RARγ agonist, intervenes in this pathological process. RARγ is a nuclear receptor expressed in chondrogenic cells and chondrocytes that typically acts as a transcriptional repressor. By binding to RARγ, this compound exerts its inhibitory effects on the BMP pathway. The primary mechanisms include:
-
Inhibition of SMAD1/5/8 Phosphorylation: this compound treatment has been shown to attenuate BMP-mediated phosphorylation of SMAD1/5/8. This dampens the signal transduction downstream of the overactive ALK2 receptor.
-
Promotion of SMAD Proteasomal Degradation: Evidence suggests that RARγ agonists can promote the degradation of SMAD1/5/8 proteins through the proteasome pathway, thereby reducing the available pool of these critical signaling molecules.
-
Inhibition of Chondrogenesis: By suppressing the BMP/pSMAD1/5/8 axis, this compound effectively blocks the initial stages of HO, which involve the differentiation of progenitor cells into cartilage. This prevents the formation of the cartilage template required for subsequent endochondral bone formation.
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound on HO have been quantified in both preclinical animal models and clinical trials. The data highlights a dose-dependent reduction in new bone formation.
Table 1: Preclinical Efficacy in Mouse Models of HO
| Animal Model | This compound Dose | Outcome | Reference |
| Fsp1Cre;Ext1flox/flox Mice | 0.27 mg/kg ("low dose") | Total osteochondromas: 58.5±8.2 (vehicle) vs. reduced numbers in treated groups. | |
| Fsp1Cre;Ext1flox/flox Mice | 0.88 mg/kg ("medium dose") | Attenuation of enhanced BMP signaling. | |
| Fsp1Cre;Ext1flox/flox Mice | 1.76 mg/kg ("high dose") | Significant inhibition of osteochondroma formation. | |
| Juvenile Pdgfrα-R206H FOP Mice | Not specified | ~50% reduction in total body HO/overgrowth burden. |
Table 2: Clinical Trial Data on New HO Volume (Phase 2, NCT02190747)
| Treatment Group | N | Mean New HO Volume at Week 12 (mm³) | p-value (vs. Placebo) | Reference |
| Placebo | 9 | 18.0 x 10³ | - | |
| This compound 5/2.5 mg | 9 | 1.3 x 10³ | ≤0.12 | |
| This compound 10/5 mg | 20 | 3.8 x 10³ | ≤0.12 |
Note: The study did not demonstrate statistical significance on the primary endpoint but showed a trend towards reduced HO volume with this compound treatment.
Table 3: In Vitro Inhibition of BMP Signaling
| Cell Line | Treatment | Effect | Reference |
| Human FOP Fibroblast (R206H mutation) | 1.0 µM this compound | Prevented BMP4-mediated induction of pSmad1/5 protein levels. | |
| Perichondrium-derived Mesenchymal Progenitor Cells | This compound | Attenuated BMP2-mediated Smad1/5/8 phosphorylation. |
Signaling Pathway and Mechanism Diagrams
The following diagrams illustrate the core signaling pathways and the mechanism of this compound's intervention.
Caption: Canonical BMP/SMAD1/5/8 Signaling Pathway.
Caption: Aberrant BMP Signaling in FOP.
Caption: this compound's Inhibitory Mechanism of Action.
Experimental Protocols and Methodologies
Detailed protocols are often proprietary or vary between labs. However, based on the literature, the key experiments to assess this compound's effect on the BMP/SMAD1/5/8 pathway involve the following methodologies.
In Vitro SMAD1/5/8 Phosphorylation Assay
-
Objective: To quantify the effect of this compound on BMP-induced SMAD1/5/8 phosphorylation.
-
Cell Lines: Human FOP fibroblast cell lines carrying the ACVR1-R206H mutation, or chondrogenic progenitor cells like ATDC5.
-
Protocol Outline:
-
Cell Culture: Cells are cultured in appropriate media until they reach a desired confluency.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1 µM, 1.0 µM) or a vehicle control for a specified duration.
-
BMP Stimulation: Recombinant human BMP (e.g., BMP2 or BMP4) is added to the culture medium to induce SMAD phosphorylation. A control group without BMP stimulation is included to measure basal phosphorylation levels.
-
Cell Lysis: After a short incubation period (typically 30-60 minutes), cells are lysed to extract total protein.
-
Quantification (Western Blot): Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated-SMAD1/5/8 (pSMAD1/5/8) and total SMAD1/5/8 (as a loading control).
-
Analysis: Densitometry is used to quantify the band intensities. The ratio of pSMAD1/5/8 to total SMAD1/5/8 is calculated and compared across treatment groups to determine the inhibitory effect of this compound.
-
In Vivo Heterotopic Ossification (HO) Mouse Models
-
Objective: To evaluate the efficacy of this compound in preventing HO in a living organism.
-
Animal Models:
-
Injury-Induced Models: Cardiotoxin or other muscle injury is used to induce an HO response in mice.
-
Genetic Models: Transgenic mice carrying the human ACVR1-R206H mutation (e.g., Acvr1[R206H]FlEx/+;Prrx1-Cre mice) that spontaneously or upon injury develop HO.
-
-
Protocol Outline:
-
Animal Grouping: Mice are randomized into vehicle control and this compound treatment groups.
-
Drug Administration: this compound is administered, typically via daily oral gavage, at various doses (e.g., 0.27, 0.88, 1.76 mg/kg).
-
HO Induction (if applicable): For injury models, muscle injury is induced.
-
Monitoring: Animals are monitored over a period of weeks.
-
Analysis:
-
Micro-CT Imaging: At the end of the study, limbs or the entire body are scanned using micro-computed tomography (µCT) to visualize and quantify the volume of new HO.
-
Histology: Tissues are harvested, sectioned, and stained (e.g., Hematoxylin & Eosin, Safranin-O) to examine the cellular composition of the HO lesions and assess the extent of cartilage and bone formation.
-
Immunohistochemistry: Sections can be stained for markers like pSMAD1/5/8 to confirm the in vivo inhibition of the BMP pathway at the site of potential HO.
-
-
Caption: General Experimental Workflow for In Vivo HO Mouse Models.
Conclusion
This compound represents a targeted therapeutic strategy for FOP that directly addresses the core molecular pathology of the disease. Its mechanism as a RARγ agonist allows it to effectively downregulate the hyperactive BMP/SMAD1/5/8 signaling pathway. By inhibiting SMAD phosphorylation and promoting their degradation, this compound blocks the aberrant chondrogenesis that initiates heterotopic ossification. Quantitative data from preclinical and clinical studies, while still evolving, supports its efficacy in reducing the formation of new extraskeletal bone. The experimental methodologies outlined provide a framework for the continued investigation and characterization of this compound and other potential therapies targeting this critical signaling axis. This in-depth understanding is crucial for the development of more effective treatments for patients with FOP and other disorders of ectopic bone formation.
References
The Preclinical Odyssey of Palovarotene: A Technical Guide to its Discovery and Investigation for Heterotopic Ossification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heterotopic ossification (HO) is a debilitating condition characterized by the formation of extraskeletal bone in soft tissues, leading to significant pain and loss of mobility. A particularly severe genetic form, Fibrodysplasia Ossificans Progressiva (FOP), is driven by gain-of-function mutations in the ACVR1 gene, which encodes the BMP type I receptor ALK2. This whitepaper provides an in-depth technical guide to the preclinical research and discovery of Palovarotene, a selective retinoic acid receptor γ (RARγ) agonist, as a therapeutic agent for HO. We will delve into its mechanism of action, detail the key experimental protocols that elucidated its efficacy and limitations, present a comprehensive summary of the quantitative data from these studies, and visualize the complex biological pathways and experimental workflows involved.
Introduction: The Challenge of Heterotopic Ossification and the Rationale for RARγ Agonism
Heterotopic ossification, whether acquired through trauma or genetically driven as in FOP, follows a pathogenic cascade that mimics endochondral ossification. This process involves the recruitment and differentiation of mesenchymal progenitor cells into chondrocytes, which then undergo hypertrophy and are subsequently replaced by bone. A key signaling pathway implicated in this process is the Bone Morphogenetic Protein (BMP) pathway. In FOP, mutations in ACVR1 lead to a hyperactive BMP signaling cascade, making it a prime therapeutic target.[1][2][3]
Retinoid signaling is a known powerful regulator of skeletal development.[4] Specifically, the absence of retinoid signaling and the transcriptional repression by unliganded RARs are required for chondrogenic differentiation.[1] This led to the hypothesis that activating RARs with synthetic agonists could inhibit the initial chondrogenic stages of HO. Among the RAR subtypes, RARγ is prominently expressed in chondrogenic cells and chondrocytes. Early studies demonstrated that RARγ agonists were more potent inhibitors of HO in mouse models compared to RARα agonists, positioning this compound as a lead candidate for clinical development.
Mechanism of Action: How this compound Disrupts the Ossification Cascade
This compound's primary mechanism of action is the selective agonism of RARγ. This interaction initiates a cascade of molecular events that collectively inhibit the formation of heterotopic bone.
-
Inhibition of BMP Signaling: this compound binding to RARγ leads to a downstream reduction in the phosphorylation of SMAD1/5/8, the key intracellular mediators of the BMP signaling pathway. This dampening of the BMP cascade is a central tenet of this compound's therapeutic effect, directly counteracting the hyperactive signaling seen in FOP. Some evidence suggests this may occur through the promotion of proteasome-mediated degradation of SMAD proteins.
-
Blockade of Chondrogenesis: By interfering with BMP signaling, this compound effectively blocks the differentiation of mesenchymal stem cells into chondrocytes, a critical initial step in endochondral HO. This prevents the formation of the cartilage template required for subsequent bone formation.
-
Modulation of Other Signaling Pathways: Preclinical evidence also suggests that this compound's effects may extend beyond the canonical BMP pathway. It has been shown to influence the NF-κB signaling pathway, which is involved in inflammation, a known trigger for HO. Furthermore, RARγ agonism may stimulate Wnt/β-catenin signaling, a pathway known to inhibit chondrogenesis.
-
Reduction of Progenitor Cell Recruitment: Recent studies indicate that this compound may also reduce the recruitment of progenitor cells, including those expressing Activin A, to the site of potential HO formation. In the context of FOP, the mutated ACVR1 receptor gains the ability to be activated by Activin A, further driving pathogenic signaling.
The following diagram illustrates the proposed signaling pathways influenced by this compound in the context of heterotopic ossification.
Preclinical Evaluation: Key Experiments and Methodologies
The preclinical assessment of this compound involved a series of in vivo and in vitro experiments designed to test its efficacy in relevant models of HO and to dissect its molecular mechanism.
In Vivo Animal Models of Heterotopic Ossification
Genetically engineered mouse models that recapitulate the human FOP condition were central to the preclinical evaluation of this compound.
Experimental Protocol: FOP Mouse Model (ACVR1R206H)
-
Animal Model: A conditional-on knock-in mouse model (Acvr1[R206H]FlEx) was utilized, where the human R206H mutation is expressed upon Cre recombinase activity. To induce widespread expression, these mice are often crossed with a Cre-driver line such as Prrx1-Cre or a doxycycline-inducible system (R26-rtTA;tetO-Cre).
-
HO Induction:
-
Spontaneous HO: In juvenile mice with constitutive Acvr1R206H expression (e.g., using Pdgfrα-Cre), HO develops spontaneously.
-
Trauma-Induced HO: For inducible models, HO is triggered by intramuscular injection of cardiotoxin (10 µM in 50 µL) into the quadriceps or gastrocnemius muscle. An alternative trauma model involves Achilles tenotomy.
-
-
This compound Administration:
-
Dosage: Doses typically ranged from 0.735 mg/kg to 4 mg/kg/day.
-
Route and Frequency: Administered daily via oral gavage or intraperitoneal (IP) injection. For neonatal studies, the drug was given to nursing mothers.
-
Duration: Treatment duration varied depending on the experimental endpoint, often starting at or before the time of injury and continuing for several weeks.
-
-
Outcome Assessment:
-
Micro-Computed Tomography (µCT): Mice were euthanized, and limbs or the whole body were fixed in paraformaldehyde. µCT scanning was performed to visualize and quantify the volume of mineralized heterotopic bone.
-
Histology: Tissues were decalcified, embedded in paraffin, and sectioned. Staining with Hematoxylin and Eosin (H&E) was used to observe overall tissue morphology and the presence of bone and cartilage. Safranin O or Alcian Blue staining was used to specifically identify cartilage matrix.
-
Functional Assessment: Limb mobility and overall skeletal function were observed and documented.
-
The following diagram outlines the general workflow for preclinical in vivo studies.
In Vitro Cellular Assays
Cell-based assays were instrumental in dissecting the molecular effects of this compound on chondrogenesis and osteogenesis.
Experimental Protocol: In Vitro Chondrogenesis Assay (Micromass Culture)
-
Cell Source: Fibro/adipogenic progenitors (FAPs) isolated from the muscle tissue of Acvr1R206H mice, or mesenchymal stem cells (MSCs).
-
Micromass Culture: Cells are resuspended at a high density (e.g., 2 x 107 cells/mL) and plated as small droplets (10 µL) in a culture dish.
-
Differentiation and Treatment: After cell attachment, chondrogenic differentiation is induced, often in the presence of Activin A (e.g., 25 ng/mL) to mimic the FOP condition. Parallel cultures are treated with this compound (e.g., 1 µM) or vehicle.
-
Outcome Assessment:
-
Staining: After a period of culture (e.g., 10 days), the micromasses are fixed and stained with Alcian Blue to visualize the cartilage matrix proteoglycans.
-
Gene Expression: RNA is extracted from the cells, and quantitative PCR (qPCR) is performed to measure the expression of key chondrogenic marker genes, such as Sox9, Acan (Aggrecan), and Col2a1 (Collagen type II).
-
Experimental Protocol: In Vitro Osteogenesis Assay
-
Cell Source: Bone marrow-derived mesenchymal stem cells (BMSCs) or tendon stem cells (TSCs).
-
Osteogenic Induction: Cells are cultured in an osteogenic induction medium containing dexamethasone, β-glycerophosphate, and ascorbic acid. To simulate an inflammatory environment, interleukin-1β (IL-1β) may be added.
-
Treatment: this compound (e.g., 0.25 µM) or vehicle is added to the culture medium.
-
Outcome Assessment:
-
Staining: After 14-21 days, cells are fixed and stained. Alkaline Phosphatase (ALP) staining is used as an early marker of osteogenic differentiation, and Alizarin Red S (ARS) staining is used to detect calcium deposition, indicative of mineralization.
-
Gene and Protein Expression:
-
RT-qPCR: The expression of osteogenic marker genes such as Runx2, Alpl (ALP), and Bglap (Osteocalcin, OCN) is quantified.
-
Western Blot: Protein lysates are collected to analyze the phosphorylation status of SMAD1/5/8 using specific antibodies. Total SMAD levels serve as a loading control.
-
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in Mouse Models of HO
| Animal Model | Treatment Regimen | Outcome Measure | Result | Reference |
| Acvr1cR206H/+ (Cardiotoxin Injury) | Not specified | HO Volume (mm³) | Vehicle: ~12.5; this compound: ~2.5 (p<0.01) | |
| Pdgfrα-R206H (Spontaneous HO) | 0.735 mg/kg or 1.47 mg/kg daily | Total Body HO Score | ~50% reduction in HO/overgrowth burden | |
| Pdgfrα-R206H (Spontaneous HO) | 1.47 mg/kg daily | Survival to P42 | Vehicle: 47%; this compound: 33% (not statistically significant) | |
| Trauma/Burn Model | Not specified | Chondrogenic Gene Expression (Sox9, Col2a1) | Significantly lower in this compound-treated animals | |
| Trauma/Burn Model | Not specified | Osteogenic Gene Expression (Ocn, Runx2) | Significantly lower in this compound-treated animals |
Table 2: In Vitro Effects of this compound on Chondrogenesis and Osteogenesis
| Cell Type | Assay | Treatment | Outcome Measure | Result | Reference |
| R206H-FAPs | Micromass Culture | 1 µM this compound | Chondrogenic Differentiation (Alcian Blue Staining) | Inhibition of activin A-induced chondrogenesis | |
| Tendon Stem Cells (TSCs) | Osteogenic Differentiation | 0.5-2 µM this compound | Osteogenic Markers (OCN, RUNX2, SOX9) | Dose-dependent inhibition of inflammation-induced osteogenesis | |
| P3 Chondrocytes | Cell Culture | 50 nM this compound | Chondrogenic Gene Expression (Sox9, Acan, Col2a1) | Significant reduction in expression at day 7 | |
| HCT 116 Cells | Cell Culture | This compound (as a SMAD1/5/8 inhibitor) | BMPR1B Gene Expression | Suppression of expression, confirming feedback loop modulation |
Adverse Effects and Toxicological Profile
A critical aspect of preclinical research is the identification of potential adverse effects. Studies in juvenile mice revealed that daily administration of this compound led to significant skeletal toxicity. These effects included aggressive synovial joint overgrowth and the ablation of long bone growth plates, leading to impaired skeletal growth. This finding was particularly concerning for the potential treatment of pediatric FOP patients and highlighted the challenge of inhibiting pathological bone formation without disrupting normal skeletal development.
Conclusion and Future Directions
The preclinical research on this compound has been a landmark in the development of targeted therapies for heterotopic ossification. Through a combination of sophisticated genetic mouse models and detailed in vitro assays, researchers have established this compound as a potent inhibitor of the chondrogenic processes that precede ectopic bone formation, primarily through its agonistic activity on RARγ and subsequent dampening of the BMP/SMAD signaling pathway.
The comprehensive data gathered from these studies provided a strong rationale for advancing this compound into clinical trials for FOP. However, the preclinical findings on skeletal toxicity also underscored the critical need for careful dose selection and monitoring in clinical settings, especially in skeletally immature patients.
Future preclinical research could focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of this compound with drugs that target other pathways involved in HO, such as inflammation or fibrosis.
-
Optimizing Dosing Regimens: Exploring intermittent or lower-dose regimens that may retain efficacy while minimizing skeletal side effects.
-
Investigating Mechanisms of Skeletal Toxicity: A deeper understanding of how this compound disrupts normal growth plate function could lead to strategies to mitigate these adverse effects.
The journey of this compound from a repurposed drug candidate to a potential therapy for a devastating rare disease exemplifies the power of hypothesis-driven preclinical research. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for scientists and researchers continuing to work towards effective treatments for heterotopic ossification.
References
- 1. This compound inhibits heterotopic ossification and maintains limb mobility and growth in mice with the human ACVR1R206H Fibrodysplasia Ossificans Progressiva (FOP) mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Can Attenuate Heterotopic Ossification Induced by Tendon Stem Cells by Downregulating the Synergistic Effects of Smad and NF-κB Signaling Pathway following Stimulation of the Inflammatory Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new protocol for validation of Chondro, Adipo and Osteo differentiation kit of Cultured Adipose-Derived Stem Cells (ADSC) by real-time rt-QPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Palovarotene's Role in Inhibiting Endochondral Bone Formation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Endochondral ossification, the process by which cartilage is replaced by bone, is a fundamental mechanism in skeletal development and fracture healing. However, its aberrant activation in soft tissues leads to heterotopic ossification (HO), a debilitating condition characterized by extraskeletal bone formation. Fibrodysplasia Ossificans Progressiva (FOP) is an ultra-rare genetic disorder that represents the most severe form of HO.[1][2] It is caused by a gain-of-function mutation in the Activin A Receptor, type 1 (ACVR1) gene, which encodes the BMP type I receptor ALK2.[1][2][3] This mutation leads to hypersensitivity to BMP ligands and aberrant activation by Activin A, driving pathological endochondral bone formation in muscles, tendons, and other connective tissues.
Palovarotene (Sohonos™) is an orally bioavailable, selective agonist of the Retinoic Acid Receptor γ (RARγ) that has emerged as the first approved treatment for FOP in several countries. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by preclinical and clinical data, with a focus on its role in inhibiting the molecular and cellular cascades of endochondral bone formation.
Mechanism of Action: Inhibition of the Chondrogenic Cascade
The therapeutic effect of this compound is rooted in the physiological role of retinoic acid signaling in skeletal development. Chondrogenesis and the maturation of growth plate chondrocytes require a low level of endogenous retinoid signaling, relying on the transcriptional repression function of unliganded RARs. This compound leverages this by activating RARγ, which is highly expressed in chondrogenic cells and chondrocytes, to suppress the signaling pathways that drive ectopic endochondral ossification.
Core Signaling Pathway: RARγ-Mediated Transcriptional Regulation
This compound selectively binds to and activates RARγ. In its unliganded state, RARγ can repress the transcription of target genes. When activated by this compound, the RARγ receptor undergoes a conformational change, turning it into a transcriptional activator for a specific set of genes that ultimately inhibit the endochondral process. This activation interferes with multiple key steps in the formation of heterotopic bone.
Downregulation of the BMP/SMAD Signaling Pathway
The primary mechanism by which this compound inhibits endochondral ossification is through the downregulation of the Bone Morphogenetic Protein (BMP) signaling pathway. The pathogenic ACVR1R206H mutation in FOP leads to constitutive activation and over-signaling through the canonical BMP pathway, characterized by the phosphorylation of SMAD1, SMAD5, and SMAD8 (pSMAD1/5/8).
This compound-activated RARγ counteracts this hyperactive signaling. Evidence suggests that this occurs by dampening BMP signaling through the reduction of pSMAD1/5/8 levels. One proposed mechanism is the enhancement of proteasome-mediated degradation of pSMAD1/5/8, effectively shortening the duration and intensity of the downstream signal. By inhibiting this central pathway, this compound blocks the downstream transcriptional events necessary for chondrocyte differentiation and maturation.
Inhibition of Chondrogenesis and Progenitor Cell Recruitment
The formation of endochondral bone is an obligatory multi-step process that begins with the recruitment of mesenchymal progenitor cells, followed by their differentiation into chondrocytes, cartilage matrix formation, chondrocyte hypertrophy, and eventual replacement by bone. This compound intervenes at the earliest stages by:
-
Inhibiting Chondrogenesis: It directly blocks the differentiation of skeletal progenitor cells into chondrocytes.
-
Delaying Progenitor Cell Recruitment: It interferes with the recruitment of fibro/adipogenic progenitors (FAPs) and other progenitor cells, including those expressing Activin A, to the site of injury or inflammation.
-
Redirecting Cell Fate: RARγ agonists can redirect prechondrogenic mesenchymal stem cells away from an osteoblast fate and toward a non-osseous lineage, promoting normal soft tissue repair instead of bone formation.
Modulation of Inflammatory Pathways
Inflammation is a known trigger for HO flare-ups in FOP. Recent studies indicate that this compound may also exert anti-inflammatory effects. It has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This action may contribute to its efficacy by reducing the initial inflammatory triggers that initiate the HO cascade.
References
Pharmacodynamics of Palovarotene in In-Vivo Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of Palovarotene, a selective retinoic acid receptor gamma (RARγ) agonist, as demonstrated in various in-vivo models. This compound is the first approved treatment for Fibrodysplasia Ossificans Progressiva (FOP), an ultra-rare genetic disorder characterized by progressive and debilitating heterotopic ossification (HO)[1][2]. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes complex pathways and workflows.
Mechanism of Action
FOP is driven by a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 protein, a bone morphogenetic protein (BMP) type I receptor[1][3][4]. This mutation leads to hyperactivity of the receptor, causing sustained and aberrant signaling through the downstream SMAD1/5/8 pathway. This overactive signaling triggers ectopic chondrogenesis (cartilage formation) and subsequent endochondral ossification in soft tissues like muscles, tendons, and ligaments.
This compound exerts its therapeutic effect by selectively binding to and activating RARγ, a nuclear receptor highly expressed in chondrogenic cells that normally acts as a transcriptional repressor of chondrogenesis. By activating RARγ, this compound counteracts the pathological signaling cascade in FOP through several mechanisms:
-
Inhibition of BMP/SMAD Signaling: this compound indirectly dampens the hyperactive BMP signaling pathway, reducing the phosphorylation of SMAD1/5/8 proteins.
-
Inhibition of Chondrogenesis: It directly inhibits the differentiation of skeletal progenitor cells into cartilage, a critical precursor step for HO in FOP.
-
Modulation of Inflammatory Pathways: Recent studies suggest this compound can also alleviate HO by blocking the NF-κB signaling pathway, which plays a synergistic role with SMAD signaling in the inflammatory microenvironment that promotes HO.
-
Reduction of Progenitor Cell Proliferation: In-vivo imaging has shown that this compound reduces the expansion of pathogenic fibro/adipogenic progenitors (FAPs), the cells responsible for forming HO lesions.
The diagram below illustrates the signaling pathways involved in FOP pathogenesis and the inhibitory action of this compound.
In-Vivo Models and Experimental Protocols
Preclinical evaluation of this compound has heavily relied on genetically engineered mouse models that recapitulate the human FOP condition.
Common In-Vivo Models:
-
Conditional Knock-in Mice (ACVR1R206H): These models carry the specific human ACVR1(R206H) mutation, which is the most common cause of FOP. The mutation's expression can be controlled (e.g., induced by Cre recombinase) to study HO development at specific stages.
-
Transgenic Mice (ACVR1Q207D): An earlier model expressing a constitutively active form of the ALK2 receptor, which also develops HO.
-
BMP Implant Models: Wild-type mice implanted with BMP-2 to induce localized HO, serving as a general model for endochondral ossification.
Representative Experimental Protocol for Injury-Induced HO:
This protocol is a synthesized example based on methodologies described in published studies.
-
Animal Model: Conditional knock-in mice (e.g., Acvr1cR206H/+;R26-rtTA;tetO-cre) aged 6-8 weeks, where global expression of the human mutation is induced via doxycycline administration.
-
HO Induction: A localized muscle injury is induced in the hindlimb via intramuscular injection of cardiotoxin (e.g., 50 µL of 10 µM solution) to trigger an inflammatory response and subsequent HO flare-up.
-
Treatment Groups:
-
Vehicle Control: Mice receive daily intraperitoneal (IP) injections of the vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
This compound Treatment: Mice receive daily IP injections of this compound at varying doses (e.g., 0.735 mg/kg or 1.47 mg/kg). Treatment typically begins one day post-injury and continues for a defined period.
-
-
Study Duration: The study proceeds for 14 to 42 days post-injury to allow for the full development and mineralization of HO lesions.
-
Assessment and Endpoints:
-
HO Volume Quantification: Live animals or excised limbs are imaged weekly or at the study endpoint using micro-computed tomography (µCT) to precisely quantify the volume of mineralized ectopic bone.
-
Cell Population Dynamics: In specialized studies, pathogenic fibro/adipogenic progenitors (FAPs) are tagged with a luminescent marker. Live-animal imaging is used to track their proliferation and expansion at the injury site, providing a measure of the drug's effect on the progenitor cell pool.
-
Mobility Assessment: Joint and limb motion are functionally assessed to determine if the reduction in HO translates to preserved mobility.
-
The following diagram outlines a typical experimental workflow for evaluating this compound in an injury-induced FOP mouse model.
Summary of Quantitative Pharmacodynamic Effects
Data from multiple in-vivo studies demonstrate this compound's dose-dependent efficacy in reducing HO and its impact on skeletal tissues.
Table 1: Effect of this compound on Heterotopic Ossification (HO) Volume in FOP Mouse Models
| Animal Model | HO Induction Method | This compound Dose | Outcome | Reference |
|---|---|---|---|---|
| Acvr1cR206H/+ | Cardiotoxin Injury | Not specified | Significant reduction in mineralized tissue volume vs. vehicle. | |
| Juvenile Pdgfrα-R206H | Spontaneous | 0.735 mg/kg/day | Ameliorated whole-body HO severity. | |
| Juvenile Pdgfrα-R206H | Spontaneous | 1.47 mg/kg/day | Ameliorated whole-body HO severity. |
| FOP Mouse Models | Injury-induced & Genetic | Dose-dependent | Consistently decreased HO formation. | |
Table 2: Effect of this compound on Pathogenic Fibro/Adipogenic Progenitor (FAP) Cells
| Assessment Method | Treatment | Key Finding | Conclusion | Reference |
|---|---|---|---|---|
| Live-animal luminescence imaging of transplanted R206H-FAPs | This compound | Significantly reduced the expansion and peak number of pathogenic FAPs post-injury. | Efficacy includes action on the progenitor cell pool that forms HO. |
| In-vitro chondrogenic differentiation | this compound | Inhibited activin A-induced chondrogenic differentiation of R206H-FAPs. | The drug directly blocks the cartilage differentiation pathway in progenitor cells. | |
Table 3: Skeletal Side Effects of this compound Treatment in Juvenile Mice
| Animal Model | This compound Dose | Observed Skeletal Effect | Conclusion | Reference |
|---|---|---|---|---|
| Juvenile Pdgfrα-R206H & Wild-Type | 0.735 mg/kg/day | Severe osteochondral overgrowth at the knee joint. | Highlights risk of off-target effects on normal joints. | |
| Juvenile Pdgfrα-R206H & Wild-Type | 1.47 mg/kg/day | Severe osteochondral overgrowth and ablation of the long bone growth plate. | Demonstrates dose-dependent skeletal toxicity in growing animals. |
| Wild-Type Mice | High Doses | Significant adverse effects on growth plates. | Confirms potential for skeletal toxicity, a known risk for retinoids. | |
Conclusion
In-vivo models have been instrumental in elucidating the pharmacodynamics of this compound. Preclinical studies consistently show that as a selective RARγ agonist, this compound effectively inhibits injury-induced and spontaneous heterotopic ossification by suppressing the hyperactive ACVR1/BMP/SMAD signaling cascade central to FOP pathogenesis. Its mechanism involves the direct inhibition of chondrogenesis and a reduction in the proliferation of pathogenic progenitor cells. However, these studies also highlight a significant challenge: the potent effect of this compound on cartilage and bone development can lead to severe, dose-dependent skeletal toxicity, particularly in juvenile models with active growth plates. This duality of potent efficacy against pathological bone formation and the risk of disrupting normal skeletal development is a critical consideration in its clinical application. The data gathered from these in-vivo models provided the foundational evidence for its clinical development and ultimate approval for treating FOP.
References
The history and development of Palovarotene for rare bone diseases
An In-depth Technical Guide on the History and Development of Palovarotene for Rare Bone Diseases
Introduction
Fibrodysplasia Ossificans Progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone in soft and connective tissues, a process known as heterotopic ossification (HO).[1][2] This condition, driven by a gain-of-function mutation in the ACVR1 gene, leads to cumulative and irreversible loss of mobility, joint ankylosis, and a severely shortened life expectancy.[3][4][5] The discovery of the genetic basis of FOP, specifically the R206H point mutation in the ACVR1/ALK2 receptor in approximately 97% of patients, provided a clear target for therapeutic development.
This compound (Sohonos™) is a selective retinoic acid receptor gamma (RARγ) agonist that has emerged as the first approved treatment for FOP in several countries. Originally investigated for chronic obstructive pulmonary disease (COPD), its potent inhibitory effects on chondrogenesis led to its repurposing for FOP. This guide provides a comprehensive technical overview of the preclinical and clinical development of this compound, its mechanism of action, key experimental data, and its regulatory journey.
Preclinical Development and Mechanism of Action
From COPD to FOP: A Repurposing Story
This compound was initially developed by Roche Pharmaceuticals for the treatment of COPD, but it did not demonstrate significant efficacy for this indication. However, the underlying biology of retinoid signaling in skeletal development made it a prime candidate for diseases of ectopic bone formation. Retinoid signaling, particularly through RARγ which is expressed in chondrogenic cells, is known to repress chondrocyte differentiation. This led to the hypothesis that a RARγ agonist could inhibit the endochondral bone formation process that is characteristic of HO in FOP. Clementia Pharmaceuticals licensed this compound in 2014 to specifically develop it as a therapy for FOP.
Mechanism of Action: Inhibiting Aberrant BMP Signaling
The pathogenesis of FOP is driven by a mutation in the ACVR1 gene, which encodes the ALK2 receptor, a bone morphogenetic protein (BMP) type I receptor. This mutation renders the receptor hyperactive, leading to the over-transduction of downstream signals upon binding with ligands like Activin A, which in FOP is misinterpreted as a BMP-like signal. This aberrant signaling cascade results in excessive phosphorylation of SMAD1/5/8 proteins, which then translocate to the nucleus to trigger the transcription of genes that drive chondrogenesis and subsequent ossification.
This compound functions as a selective RARγ agonist. Upon binding to RARγ in the nucleus of chondrogenic progenitor cells, it modulates gene expression to indirectly dampen the BMP/ALK2 signaling pathway. This interference is thought to block chondrogenic differentiation and prevent the abnormal endochondral bone formation, allowing for normal muscle tissue repair to occur instead of ossification.
Key Preclinical Studies
This compound's efficacy was evaluated in various in vitro and in vivo models that recapitulate the FOP phenotype. These studies were crucial for establishing proof-of-concept before moving to human trials.
Experimental Protocols: In Vitro Assays
-
Cell Lines: Studies utilized chondrogenic progenitor cells (e.g., ATDC5) and human FOP fibroblast cell lines carrying the R206H mutation.
-
Methodology: Cells were pre-treated with this compound before being stimulated with BMP to induce chondrogenic differentiation. The extent of differentiation was assessed by measuring the expression of chondrogenic and osteogenic marker genes (e.g., OCN, SOX9, RUNX2) via quantitative PCR and Western blot analysis for key signaling proteins like phosphorylated SMADs. This compound was shown to antagonize the BMP/ALK2 signaling pathway and reduce the levels of these markers.
Experimental Protocols: In Vivo Animal Models
-
Models: Genetically engineered mouse models carrying the FOP-causing mutation (Acvr1R206H), often targeted to specific progenitor cell populations like fibro/adipogenic progenitors (FAPs) using a Pdgfrα-Cre driver, were used. These models develop spontaneous or injury-induced HO, closely mimicking the human disease.
-
Methodology: Mice were administered daily doses of this compound (e.g., 0.735 mg/kg or 1.47 mg/kg) or a vehicle control. The development of new HO was quantified over time using micro-CT imaging. Histological analysis was performed to examine effects on bone and cartilage formation, as well as on normal skeletal structures like growth plates and joints.
References
- 1. This compound (Sohonos), a synthetic retinoid for reducing new heterotopic ossification in fibrodysplasia ossificans progressiva: history, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrodysplasia ossificans progressiva - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound for Fibrodysplasia Ossificans Progressiva (FOP): Results of a Randomized, Placebo‐Controlled, Double‐Blind Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Palovarotene's Impact on Skeletal Progenitor Cell Recruitment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palovarotene, a selective retinoic acid receptor gamma (RARγ) agonist, has emerged as a significant therapeutic agent for conditions involving ectopic bone formation, most notably Fibrodysplasia Ossificans Progressiva (FOP). Its mechanism of action is centered on the potent inhibition of the endochondral ossification pathway, a process fundamentally reliant on the recruitment, proliferation, and differentiation of skeletal progenitor cells. This technical guide provides a comprehensive examination of this compound's impact on these progenitor cells. We detail the molecular signaling cascades, present quantitative data on cellular responses, provide detailed methodologies for key experimental assays, and illustrate complex biological and experimental workflows using precisely defined diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are focused on skeletal biology and therapeutic intervention in ossification disorders.
Introduction
Heterotopic ossification (HO) is the pathological formation of mature, lamellar bone in soft tissues where it does not normally exist. This process is a hallmark of the rare genetic disease FOP and can also be a severe complication of trauma, surgery, and burns. The initiation of HO involves a complex inflammatory environment that triggers the recruitment of local or circulating skeletal progenitor cells, such as mesenchymal stem cells (MSCs) or fibro/adipogenic progenitors (FAPs)[1]. These cells then undergo a multi-stage differentiation process, first into cartilage (chondrogenesis) and subsequently into bone (osteogenesis).
This compound intervenes at a critical juncture in this pathological cascade. By selectively activating RARγ, it modulates gene transcription to suppress the chondrogenic differentiation of skeletal progenitors, thereby preventing the formation of the cartilage template required for endochondral ossification[1]. This guide delineates the precise mechanisms and experimental validation of this compound's action.
Molecular Mechanism of Action: The RARγ and BMP Signaling Interplay
This compound's primary therapeutic effect is achieved through the modulation of two key signaling pathways: the Retinoic Acid (RA) pathway and the Bone Morphogenetic Protein (BMP) pathway.
As a potent RARγ agonist, this compound binds to the RARγ nuclear receptor. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, activating the transcription of target genes. Crucially, this activation of retinoid signaling disrupts the pro-chondrogenic signals essential for HO.
A major target of this disruption is the canonical BMP signaling pathway. In FOP, a gain-of-function mutation in the BMP type I receptor ACVR1 (ALK2) leads to hyperactive signaling. Even in non-genetic forms of HO, BMP signaling is a central driver of osteogenic differentiation. This compound counteracts this by downregulating the BMP pathway, primarily by reducing the phosphorylation of downstream mediators SMAD1/5/8. This inhibition prevents the translocation of the SMAD complex to the nucleus, thereby blocking the transcription of key chondrogenic genes like SOX9 and RUNX2.
Caption: this compound inhibits BMP signaling via RARγ activation.
Quantitative Impact on Skeletal Progenitor Cell Behavior
This compound's mechanism translates into measurable effects on the proliferation and differentiation of skeletal progenitor cells. The following table summarizes quantitative data gathered from various preclinical studies.
| Parameter | Cell Type / Model | This compound Concentration | Observed Effect | Source |
| Chondrogenesis | Fibro/Adipogenic Progenitors (FAPs) | 10 nM | Effectively inhibited activin A-induced chondrogenesis, similar to antibody blockade. | Lees-Shepard et al., 2018 |
| Chondrogenesis | Primary Chondrocyte Cultures | 50 nM | Significantly decreased Alcian blue staining and expression of Sox9, Acan, and Col2a1. | This compound Action... 2023 |
| Proliferation | Tendon Stem Cells (TSCs) | 0.5 - 2 µM | Minimal effect on proliferation rate in CCK8 assay, allowing for study of differentiation. | Huang et al., 2022 |
| Osteogenesis | Osteogenic Connective Tissue Progenitors | In vitro application | Decreased progenitor colonies by up to 98%. | Wheatley et al., 2018[2] |
| Cell Expansion | Pathogenic FAPs (in vivo) | 1.47 mg/kg (daily) | Significantly reduced the expansion of transplanted pathogenic FAPs. | Lees-Shepard et al., 2018[3][4] |
Key Experimental Protocols
The following sections provide detailed methodologies for essential assays used to evaluate this compound's effects on skeletal progenitor cells.
Chondrogenic Differentiation: Micromass Culture Assay
This assay is the gold standard for assessing the chondrogenic potential of progenitor cells in vitro. It creates a high-density cell environment that mimics the precartilage mesenchymal condensations that occur during development.
Caption: Workflow for the micromass chondrogenesis assay.
Detailed Protocol:
-
Cell Preparation: Isolate skeletal progenitor cells (e.g., FAPs from muscle tissue or MSCs from bone marrow) using established protocols. Expand them in a standard growth medium (e.g., DMEM with 10% FBS and Penicillin/Streptomycin).
-
Micromass Plating: Harvest cells and resuspend them in chondrogenic medium at a high density, typically 1-2 x 10⁷ cells/mL. Carefully pipette 10-20 µL droplets of the cell suspension onto the center of wells in a multi-well culture plate.
-
Cell Attachment: Place the plate in a humidified incubator at 37°C and 5% CO₂ for approximately 2 hours to allow the cells to attach.
-
Treatment and Culture: Gently add pre-warmed chondrogenic medium to each well. For treatment groups, this medium should be supplemented with the desired concentration of this compound (e.g., 10 nM, 50 nM, 1 µM) or vehicle control (e.g., DMSO). Culture the micromasses for 7-14 days, replacing the medium every 2-3 days.
-
Assessment:
-
Histology: Fix the cultures and stain with Alcian Blue (pH 1.0) to visualize the sulfated proteoglycans characteristic of cartilage matrix. Quantify the stained area using image analysis software.
-
Gene Expression: Lyse the micromass cultures to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of key chondrogenic marker genes, such as SOX9, COL2A1 (Collagen Type II Alpha 1), and ACAN (Aggrecan), normalized to a housekeeping gene.
-
Cell Recruitment & Migration: Wound Healing (Scratch) Assay
This assay models cell migration in two dimensions, providing insights into how a compound affects the recruitment of cells to a cell-free area, analogous to a wound site.
Caption: Workflow for the in vitro wound healing (scratch) assay.
Detailed Protocol:
-
Cell Seeding: Plate progenitor cells in a multi-well plate at a density that will allow them to form a fully confluent monolayer within 24-48 hours.
-
Creating the Wound: Once cells are 95-100% confluent, use a sterile 200 µL pipette tip to create a straight, linear scratch through the center of the monolayer.
-
Treatment: Gently wash the wells with PBS to remove detached cells and debris. Replace the medium with fresh culture medium containing either this compound at the desired concentrations or a vehicle control.
-
Image Acquisition: Immediately after adding the treatment medium, capture images of the scratch at defined locations in each well using a phase-contrast microscope (Time = 0).
-
Monitoring Migration: Return the plate to the incubator. Acquire images of the same locations at regular time intervals (e.g., every 8 or 12 hours) for up to 48 hours or until the wound in the control group is nearly closed.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" in each image. Calculate the percentage of wound closure at each time point relative to the initial area at T=0. Compare the migration rates between this compound-treated and control groups.
Conclusion
This compound represents a targeted therapeutic strategy that directly interferes with the cellular and molecular drivers of heterotopic ossification. Its efficacy stems from its role as a RARγ agonist, which potently inhibits the pro-chondrogenic BMP signaling pathway in skeletal progenitor cells. This action prevents the initial recruitment and differentiation of these cells into cartilage, a required step for ectopic bone formation. The quantitative data and detailed experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced effects of this compound and to explore the development of next-generation therapies for FOP and other disorders of skeletal tissue formation.
References
- 1. This compound inhibits heterotopic ossification and maintains limb mobility and growth in mice with the human ACVR1R206H Fibrodysplasia Ossificans Progressiva (FOP) mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits connective tissue progenitor cell proliferation in a rat model of combat-related heterotopic ossification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Palovarotene's Modulation of Cellular Pathways: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cellular pathways modulated by Palovarotene, a selective retinoic acid receptor gamma (RARγ) agonist. Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for investigating the effects of this compound.
Executive Summary
This compound is a promising therapeutic agent, primarily investigated for its role in mitigating heterotopic ossification (HO) in rare genetic disorders such as Fibrodysplasia Ossificans Progressiva (FOP). Its mechanism of action is centered on the modulation of the Bone Morphogenetic Protein (BMP) signaling pathway, a critical regulator of bone and cartilage formation. This compound, by acting as a RARγ agonist, indirectly inhibits the BMP pathway's downstream signaling cascade, specifically by reducing the phosphorylation of SMAD1/5/8 proteins. Emerging evidence also points to its influence on the NF-κB signaling pathway and its ability to reduce local populations of Activin A-expressing cells, further contributing to its therapeutic effects. This guide will delve into the molecular intricacies of these interactions.
Core Cellular Pathways Modulated by this compound
Inhibition of the BMP/SMAD Signaling Pathway
The primary therapeutic effect of this compound is attributed to its potent inhibition of the BMP signaling pathway. In FOP, a gain-of-function mutation in the ACVR1/ALK2 gene, a BMP type I receptor, leads to aberrant and excessive signaling, driving the formation of ectopic bone.
This compound, a selective RARγ agonist, intervenes in this pathological process. Upon binding to RARγ, this compound is thought to promote the proteasome-mediated degradation of the downstream effectors of BMP signaling, the SMAD1/5/8 proteins. This leads to a significant reduction in the levels of phosphorylated SMAD1/5/8 (pSMAD1/5/8), preventing their translocation to the nucleus and subsequent activation of osteogenic gene transcription. This ultimately inhibits chondrogenesis and endochondral bone formation, the key processes in HO.[1][2][3]
Modulation of the NF-κB Signaling Pathway
Recent studies have indicated that this compound also exerts its effects through the modulation of the NF-κB signaling pathway, a key regulator of inflammation. The inflammatory microenvironment is known to play a crucial role in the initiation and progression of HO. This compound has been shown to inhibit the NF-κB signaling cascade, potentially by preventing the nuclear translocation of the p65 subunit.[3][4] This anti-inflammatory action may contribute to the overall reduction in HO by dampening the initial inflammatory triggers.
Reduction of Activin A-Expressing Cell Populations
Activin A, a member of the TGF-β superfamily, has been identified as a potent inducer of endochondral ossification and a key factor in FOP pathogenesis. This compound treatment has been associated with a reduction in the local populations of Activin A-expressing cells at sites of ectopic bone formation. The precise mechanism of this reduction is still under investigation but may be linked to this compound's broader effects on cell differentiation and the inflammatory microenvironment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
| Experimental System | This compound Concentration/Dose | Key Quantitative Finding | Reference |
| Human FOP fibroblast cell line (R206H mutation) | Not specified | ~43% to 50% reduction in phosphorylated Smad proteins (Smad1, Smad5, and Smad8) | FDA Briefing Document |
| FOP Mouse Model (ACVR1 R206H) | 1 mg/kg/day | Significant inhibition of HO formation | This compound Can Attenuate Heterotopic Ossification... |
| Phase 3 MOVE Trial (FOP patients) | 5 mg daily, with increased flare-up dosing | 54% reduction in annualized new HO volume compared to untreated individuals | Sohonos (this compound) for the Treatment of FOP |
Table 1: Summary of Quantitative Effects of this compound on Cellular and Clinical Endpoints.
Detailed Experimental Protocols
In Vitro Chondrogenesis Assay using ATDC5 Cells
Objective: To assess the inhibitory effect of this compound on chondrocyte differentiation.
Methodology:
-
Cell Culture: Murine ATDC5 chondroprogenitor cells are cultured in DMEM/F-12 medium supplemented with 5% fetal bovine serum (FBS), 10 µg/mL human transferrin, and 3 x 10-8 M sodium selenite.
-
Induction of Chondrogenesis: To induce differentiation, the medium is supplemented with 10 µg/mL bovine insulin.
-
This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO) at the time of insulin supplementation.
-
Alcian Blue Staining: After a defined period of culture (e.g., 14 days), cells are fixed with 4% paraformaldehyde and stained with 1% Alcian blue in 0.1 N HCl to visualize cartilaginous matrix production.
-
Quantification: The stained matrix can be quantified by extracting the dye with 6 M guanidine HCl and measuring the absorbance at 620 nm.
Western Blotting for Phosphorylated SMAD1/5/8
Objective: To quantify the effect of this compound on BMP pathway activation.
Methodology:
-
Cell Lysis: Cells (e.g., ATDC5 or primary mesenchymal stem cells) are treated with this compound and/or a BMP ligand (e.g., BMP2) for a specified time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated SMAD1/5/8. A primary antibody against total SMAD1/5/8 or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities are quantified using image analysis software. The ratio of pSMAD to total SMAD or the housekeeping protein is calculated.
In Vivo FOP Mouse Model (ACVR1 R206H)
Objective: To evaluate the efficacy of this compound in preventing heterotopic ossification in a genetically relevant animal model.
Methodology:
-
Animal Model: A knock-in mouse model expressing the human ACVR1 R206H mutation is used.
-
Induction of HO: Heterotopic ossification can be induced by injury, such as cardiotoxin injection into the gastrocnemius muscle.
-
This compound Administration: this compound is administered to the mice via oral gavage at a specified dose and frequency (e.g., 1 mg/kg daily), starting before or after the injury. A vehicle control group is also included.
-
Micro-computed Tomography (µCT) Analysis: At the end of the study period, the volume of heterotopic bone is quantified using µCT imaging of the affected limbs.
-
Histological Analysis: The affected tissues are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to visualize the tissue morphology and with Safranin O to identify cartilage.
-
Immunohistochemistry: Sections can be stained with antibodies against markers of osteogenesis (e.g., Osterix, Runx2) or pSMAD1/5/8 to assess pathway activation in vivo.
Visualizations of Cellular Pathways and Workflows
Caption: this compound's mechanism of action on the BMP signaling pathway.
Caption: A representative experimental workflow for evaluating this compound.
References
- 1. This compound inhibits heterotopic ossification and maintains limb mobility and growth in mice with the human ACVR1R206H Fibrodysplasia Ossificans Progressiva (FOP) mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity | eLife [elifesciences.org]
- 3. scholar.usuhs.edu [scholar.usuhs.edu]
- 4. This compound (Sohonos), a synthetic retinoid for reducing new heterotopic ossification in fibrodysplasia ossificans progressiva: history, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Palovarotene in Fibrodysplasia Ossificans Progressiva (FOP) Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for palovarotene as investigated in clinical trials for the treatment of Fibrodysplasia Ossificans Progressiva (FOP). The information is intended to guide researchers and professionals in understanding the clinical application and mechanistic pathways of this selective retinoic acid receptor gamma (RARγ) agonist.
This compound Dosage and Administration
This compound has been investigated in a series of clinical trials, most notably the Phase II studies (PVO-1A-201, PVO-1A-202) and the Phase III MOVE trial (PVO-1A-301), to establish its safety and efficacy in reducing heterotopic ossification (HO) in patients with FOP. The dosing strategy evolved throughout the clinical development program, leading to a chronic daily dosing regimen with a higher dose administered during flare-up events.[1][2][3]
Dosing Regimens in Key Clinical Trials
The following tables summarize the this compound dosing regimens used in the key clinical trials for FOP. Dosing for pediatric patients was often adjusted based on body weight to ensure safety and efficacy.
Table 1: this compound Dosing in Phase II Clinical Trials (PVO-1A-201 & PVO-1A-202) [1][4]
| Trial Phase | Patient Population | Dosing Regimen |
| PVO-1A-201 | ≥6 years of age | Two cohorts were evaluated: - 10 mg daily for 2 weeks, followed by 5 mg daily for 4 weeks. - 5 mg daily for 2 weeks, followed by 2.5 mg daily for 4 weeks. (Placebo-controlled) |
| PVO-1A-202 (Extension) | Participants from PVO-1A-201 and new patients | Evolved over different parts of the study: - Part A: 10 mg daily for 2 weeks, followed by 5 mg daily for 4 weeks for eligible flare-ups. - Part B & C: Introduction of a 5 mg chronic daily dose with an increased flare-up dose of 20 mg daily for 4 weeks, followed by 10 mg daily for 8 weeks. |
Table 2: this compound Dosing in Phase III MOVE Trial (PVO-1A-301)
| Patient Population | Chronic Daily Dosing | Flare-Up Dosing |
| Adults and adolescents (≥14 years) | 5 mg once daily | 20 mg once daily for 4 weeks, followed by 10 mg once daily for 8 weeks. |
| Pediatric patients (<14 years) | Weight-adjusted equivalent of 5 mg once daily | Weight-adjusted equivalent of 20 mg for 4 weeks, then 10 mg for 8 weeks. |
Table 3: Weight-Adjusted Dosing for Pediatric Patients in the MOVE Trial
| Body Weight | Chronic Daily Dose | Flare-Up Dose (Weeks 1-4) | Flare-Up Dose (Weeks 5-12) |
| 10 to <20 kg | 2.5 mg | 10 mg | 5 mg |
| 20 to <40 kg | 3 mg | 12.5 mg | 6 mg |
| 40 to <60 kg | 4 mg | 15 mg | 7.5 mg |
| ≥60 kg | 5 mg | 20 mg | 10 mg |
Experimental Protocols
The following protocols are based on the methodologies described in the clinical trial documentation for this compound in FOP.
Drug Administration Protocol
Objective: To ensure consistent and safe oral administration of this compound.
Materials:
-
This compound capsules of appropriate strength.
-
Patient dosing diary.
-
Food for administration.
Procedure:
-
Administer this compound orally once daily.
-
The medication should be taken at approximately the same time each day.
-
This compound is to be administered with a meal to enhance absorption.
-
Patients should be instructed to swallow the capsules whole. For patients who cannot swallow capsules, the contents may be mixed with a small amount of soft food.
-
For chronic dosing, the prescribed daily dose should be taken continuously.
-
In the event of a flare-up, the chronic dosing is paused, and the flare-up dosing regimen is initiated.
-
Upon completion of the 12-week flare-up dosing, the chronic daily dosing should be resumed.
-
Patients should maintain a dosing diary to record the date and time of each administration.
Assessment of Heterotopic Ossification (HO) Protocol
Objective: To quantify the volume of new HO using low-dose whole-body computed tomography (WBCT).
Materials:
-
Computed Tomography (CT) scanner.
-
Image analysis software.
Procedure:
-
Perform a low-dose whole-body CT scan (excluding the head) at baseline and at specified follow-up intervals (e.g., annually).
-
The CT scan protocol should be standardized across all imaging centers to ensure consistency.
-
Acquire images with a slice thickness appropriate for accurate volumetric analysis.
-
Reconstruct the CT data to allow for three-dimensional assessment of bone formation.
-
A central, independent radiological review should be conducted to analyze the WBCT scans.
-
Image analysis software is used to segment and quantify the volume of new HO.
-
The change in HO volume from baseline is calculated to assess the treatment effect.
Flare-Up Assessment Protocol
Objective: To identify and confirm the onset of an FOP flare-up to initiate appropriate treatment.
Procedure:
-
Patients should be educated to recognize the signs and symptoms of a flare-up.
-
A flare-up is defined by the presence of one or more of the following symptoms: pain, soft tissue swelling, decreased range of motion, stiffness, redness, or warmth.
-
The onset of a flare-up must be reported by the patient and subsequently confirmed by a qualified investigator.
-
Upon confirmation of a flare-up, the flare-up dosing regimen of this compound should be initiated as soon as possible, ideally within 7 days of symptom onset.
-
In some trial protocols, a substantial, high-risk traumatic event that is likely to lead to a flare-up may also trigger the initiation of the flare-up dosing regimen.
Signaling Pathways and Mechanism of Action
This compound is a selective agonist of the retinoic acid receptor gamma (RARγ). Its therapeutic effect in FOP is primarily attributed to its ability to modulate signaling pathways that are critical for bone formation.
Inhibition of BMP/ALK2 Signaling Pathway
In FOP, a mutation in the ACVR1 gene leads to a constitutively active ALK2 receptor, resulting in excessive bone morphogenetic protein (BMP) signaling. This aberrant signaling drives the formation of heterotopic bone. This compound, by activating RARγ, indirectly inhibits the BMP/ALK2 pathway, thereby reducing chondrogenesis and subsequent ossification.
Inhibition of NF-κB Signaling Pathway
Recent studies have also suggested that this compound can inhibit the nuclear factor kappa-B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of inflammation, which is often a precursor to HO. By blocking this pathway, this compound may reduce the inflammatory response that contributes to the formation of ectopic bone.
Experimental Workflow
The following diagram illustrates the general workflow for a patient participating in a this compound clinical trial for FOP.
References
- 1. fda.gov [fda.gov]
- 2. Study methodology and insights from the this compound clinical development program in fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study methodology and insights from the this compound clinical development program in fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for the Use of Palovarotene in Mouse Models of Fibrodysplasia Ossificans Progressiva
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of palovarotene, a retinoic acid receptor γ (RARγ) agonist, in preclinical mouse models of Fibrodysplasia Ossificans Progressiva (FOP). FOP is a rare, debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues.[1][2][3] The majority of FOP cases are caused by a recurrent activating mutation (R206H) in the activin A receptor type I (ACVR1) gene, a bone morphogenetic protein (BMP) type I receptor.[1][2] This mutation leads to aberrant BMP signaling, promoting ectopic chondrogenesis and subsequent ossification. This compound has been investigated as a therapeutic agent to inhibit this pathological process.
Mechanism of Action
This compound is a selective RARγ agonist that has been shown to inhibit HO in various mouse models of FOP. Its mechanism of action is believed to involve the downregulation of BMP signaling in prechondrogenic cells. RARγ agonists can promote the degradation of Smad1/5/8 proteins, which are key downstream effectors of the BMP signaling pathway. By inhibiting chondrogenesis, the requisite initial step in endochondral ossification, this compound effectively blocks the formation of heterotopic bone.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been quantified in several FOP mouse models. The following tables summarize key findings from published studies.
Table 1: this compound Efficacy on Heterotopic Ossification (HO) in FOP Mouse Models
| Mouse Model | Induction of HO | This compound Dosage | Outcome | Reference |
| Acvr1[R206H]FlEx/+;Prrx1-Cre | Spontaneous | 50 µ g/mouse/day (via lactating mothers) | Prevented spontaneous HO in limbs | |
| Pdgfrα-R206H | Spontaneous | 0.735 mg/kg/day | ~50% reduction in total body HO/overgrowth burden | |
| Pdgfrα-R206H | Spontaneous | 1.47 mg/kg/day | ~50% reduction in total body HO/overgrowth burden | |
| Matrigel/rhBMP2 implantation | Subdermal injection | 4 mg/kg/day | Sharp inhibition of HO |
Table 2: Effects of this compound on Skeletal Development in FOP Mouse Models
| Mouse Model | This compound Dosage | Effect on Skeletal Growth | Reference |
| Acvr1R206H knock-in | Not specified | Restored proliferative and hypertrophic zones of growth plates; improved compromised bone growth | |
| Pdgfrα-R206H (juvenile) | 0.735 mg/kg/day | Aggressive synovial joint overgrowth and long bone growth plate ablation | |
| Pdgfrα-R206H (juvenile) | 1.47 mg/kg/day | Aggressive synovial joint overgrowth and long bone growth plate ablation |
Note: Skeletal toxicity has been observed, particularly in juvenile mice at higher doses, highlighting the importance of dose and treatment duration optimization.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Protocol 1: Induction of Heterotopic Ossification
Two primary methods are used to induce HO in FOP mouse models: spontaneous and injury-induced.
A. Spontaneous HO Model:
-
Mouse Strain: Acvr1[R206H]FlEx/+;Prrx1-Cre mice, which express the human ACVR1R206H mutation in a limb mesenchymal progenitor cell population.
-
Procedure: These mice develop extensive spontaneous extra-skeletal bone by one month of age without external injury.
B. Injury-Induced HO Model:
-
Mouse Strain: Conditional knock-in mouse models such as Acvr1[R206H]FlEx are commonly used.
-
Cre Recombinase Induction: To activate the mutant allele, Cre recombinase is induced. For example, in Acvr1cR206H/+ mice, doxycycline chow can be provided for 3 days to induce global expression of the Acvr1cR206H allele. Alternatively, tamoxifen (75 mg/kg body weight) can be administered via intraperitoneal injection for 3 consecutive days.
-
Injury: Cardiotoxin (CTX) is injected into a target muscle (e.g., quadriceps or gastrocnemius) to induce muscle injury, which subsequently leads to HO formation. Mineralized bone typically forms by day 14 post-injection.
Protocol 2: this compound Administration
-
Formulation: this compound can be administered via oral gavage.
-
Dosage: Dosing can vary depending on the study's objectives.
-
Prophylactic treatment in neonates: Lactating dams can be treated with a daily dose, which is transferred to the pups through the milk.
-
Treatment in juvenile or adult mice: Daily administration of doses ranging from 0.735 mg/kg to 4 mg/kg have been reported.
-
-
Treatment Schedule: Treatment can be initiated prior to or following the induction of HO, depending on whether the study aims to assess prevention or treatment of established HO.
Protocol 3: Assessment of Heterotopic Ossification
-
Imaging:
-
X-ray imaging: Used for visualizing mineralized HO.
-
Micro-computed tomography (µCT): Provides detailed three-dimensional images and allows for the quantification of HO volume.
-
-
Histology:
-
Tissue samples are fixed, decalcified (if necessary), and embedded in paraffin.
-
Sections are stained with hematoxylin and eosin (H&E) to observe the overall tissue morphology and with Safranin O to detect cartilage formation.
-
-
Immunohistochemistry: Can be used to detect specific cellular markers and signaling proteins within the HO lesions.
References
- 1. This compound inhibits heterotopic ossification and maintains limb mobility and growth in mice with the human ACVR1R206H Fibrodysplasia Ossificans Progressiva (FOP) mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vitro Efficacy of Palovarotene: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for assessing the in vitro efficacy of Palovarotene, a selective retinoic acid receptor gamma (RARγ) agonist. These guidelines are intended for researchers, scientists, and drug development professionals investigating therapeutic interventions for conditions characterized by aberrant chondrogenesis and osteogenesis, such as Fibrodysplasia Ossificans Progressiva (FOP).
This compound has demonstrated significant promise in modulating key signaling pathways involved in bone and cartilage formation. Its primary mechanism of action involves the inhibition of the bone morphogenetic protein (BMP) signaling pathway, a critical driver of chondrogenesis and subsequent endochondral ossification.[1][2] By activating RARγ, this compound interferes with the phosphorylation of Smad1/5/8, downstream effectors of BMP signaling, thereby attenuating the pro-chondrogenic signals.[1][3] Furthermore, this compound has been shown to downregulate the synergistic effects of the Smad and NF-κB signaling pathways in inflammatory microenvironments, which are often associated with heterotopic ossification.[4]
This document outlines protocols for key in vitro assays to quantify the inhibitory effects of this compound on chondrogenic and osteogenic differentiation. These assays utilize various cell models, including chondrogenic cell lines (e.g., ATDC5), primary mesenchymal stem cells (MSCs), and patient-derived induced pluripotent stem cells (iPSCs), which can recapitulate disease-specific phenotypes.
Key In Vitro Assays for this compound Efficacy
Several well-established in vitro assays can be employed to assess the biological activity of this compound. These include:
-
Micromass and Pellet Culture Assays: To evaluate the effect on chondrogenesis by assessing the formation of cartilage nodules.
-
Alkaline Phosphatase (ALP) Staining: To determine early osteogenic differentiation.
-
Alizarin Red S (ARS) Staining: To quantify late-stage osteogenic differentiation through the detection of calcium deposition.
-
Gene Expression Analysis: To measure the modulation of key chondrogenic and osteogenic marker genes.
The following sections provide detailed protocols for these assays, along with guidance on data interpretation and presentation.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from in vitro assessments of this compound's efficacy.
Table 1: Inhibition of Chondrogenesis by this compound
| Assay | Cell Type | This compound Concentration (µM) | Endpoint | Expected Outcome |
| Micromass Culture | ATDC5, FAPs, MSCs | 0.1 - 10 | Alcian Blue Staining Intensity | Dose-dependent decrease in cartilage matrix production |
| Pellet Culture | MSCs, iPSC-derived chondroprogenitors | 0.1 - 10 | Pellet Size and Glycosaminoglycan (GAG) Content | Reduction in pellet size and GAG content |
| Gene Expression | ATDC5, MSCs | 0.5, 1, 2 | mRNA levels of SOX9, ACAN, COL2A1 | Dose-dependent downregulation of key chondrogenic transcription factors and matrix proteins |
Table 2: Inhibition of Osteogenesis by this compound
| Assay | Cell Type | This compound Concentration (µM) | Endpoint | Expected Outcome |
| Alkaline Phosphatase (ALP) Staining | MSCs, FAPs | 0.5, 1, 2 | Staining Intensity | Dose-dependent reduction in ALP activity |
| Alizarin Red S (ARS) Staining | MSCs, FAPs | 0.5, 1, 2 | Quantification of Mineralization | Dose-dependent decrease in calcium deposition |
| Gene Expression | MSCs | 0.5, 1, 2 | mRNA levels of RUNX2, SP7 (Osterix), BGLAP (Osteocalcin) | Dose-dependent downregulation of key osteogenic transcription factors and matrix proteins |
Table 3: Modulation of Signaling Pathways by this compound
| Assay | Cell Type | This compound Concentration (µM) | Endpoint | Expected Outcome |
| Western Blot | Human FOP Fibroblast Cell Line | Not specified | Phosphorylated Smad1/5/8 levels | Reduction of approximately 43% to 50% |
| Immunofluorescence | Tendon Stem Cells (TSCs) | Not specified | Nuclear translocation of p65 (NF-κB) | Inhibition of p65 nuclear translocation |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Micromass Culture for Chondrogenesis Assessment
This protocol is adapted for assessing the effect of this compound on the chondrogenic differentiation of various cell types, including fibro/adipogenic progenitors (FAPs) and mesenchymal stem cells (MSCs).
Materials:
-
FAPs or MSCs
-
DMEM/F12 medium supplemented with 5% FBS and Penicillin/Streptomycin
-
This compound stock solution (in DMSO)
-
24-well tissue culture plates
-
Alcian Blue staining solution (1% in 0.1 N HCl)
Procedure:
-
Cell Preparation: Resuspend FAPs or MSCs to a final concentration of 2 x 10⁷ cells/mL in culture medium.
-
Plating: Carefully dispense 10 µL droplets of the cell suspension into the center of each well of a 24-well plate.
-
Adhesion: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 2 hours to allow the cells to adhere.
-
Treatment: Gently add 500 µL of culture medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) to each well.
-
Culture: Culture the micromasses for 10 days, changing the medium every 2-3 days.
-
Staining:
-
Wash the micromasses with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Stain with Alcian Blue solution for 30 minutes.
-
Wash with distilled water and visualize under a microscope.
-
Data Analysis: Quantify the intensity of Alcian Blue staining using image analysis software (e.g., ImageJ) to determine the extent of cartilage matrix formation.
Protocol 2: Alkaline Phosphatase (ALP) Staining for Early Osteogenesis
This protocol outlines the procedure for assessing early osteogenic differentiation by detecting ALP activity.
Materials:
-
MSCs or other osteoprogenitor cells
-
Osteogenic differentiation medium (DMEM, 10% FBS, 1% Penicillin/Streptomycin, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, 100 nM dexamethasone)
-
This compound stock solution (in DMSO)
-
24-well tissue culture plates
-
ALP staining kit (e.g., using BCIP/NBT substrate)
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)
Procedure:
-
Cell Seeding: Seed MSCs in 24-well plates at a density that will reach confluence at the start of differentiation.
-
Differentiation and Treatment: Once confluent, replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound (e.g., 0.5, 1, 2 µM) or vehicle control.
-
Culture: Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with the ALP staining solution according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Wash with distilled water and visualize under a microscope.
-
Data Analysis: Qualitatively assess the intensity of the blue/purple precipitate. For quantitative analysis, the stained precipitate can be solubilized, and the absorbance measured.
Protocol 3: Alizarin Red S (ARS) Staining for Mineralization
This protocol is used to detect calcium deposits, a marker of late-stage osteogenic differentiation and mineralization.
Materials:
-
MSCs or other osteoprogenitor cells
-
Osteogenic differentiation medium
-
This compound stock solution (in DMSO)
-
24-well tissue culture plates
-
Fixation solution (e.g., 70% ethanol or 10% neutral buffered formalin)
-
2% Alizarin Red S solution (pH 4.1-4.3)
Procedure:
-
Cell Culture and Differentiation: Follow steps 1-3 of the ALP staining protocol, extending the culture period to 21 days.
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells for 30 minutes at room temperature.
-
Wash with distilled water.
-
Add the 2% Alizarin Red S solution and incubate for 15-20 minutes at room temperature.
-
Wash thoroughly with distilled water to remove excess stain and visualize the red/orange mineralized nodules under a microscope.
-
Data Analysis: For quantification, the stain can be extracted with a solution (e.g., 10% cetylpyridinium chloride) and the absorbance measured at a specific wavelength (e.g., 562 nm).
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol allows for the quantitative assessment of changes in the expression of key chondrogenic and osteogenic marker genes in response to this compound treatment.
Materials:
-
Treated and control cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SOX9, RUNX2, COL2A1, BGLAP) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described in the previous protocols for the desired duration (e.g., 7-14 days for chondrogenesis, 14-21 days for osteogenesis).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using specific primers for the genes of interest.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound (Sohonos), a synthetic retinoid for reducing new heterotopic ossification in fibrodysplasia ossificans progressiva: history, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits heterotopic ossification and maintains limb mobility and growth in mice with the human ACVR1R206H Fibrodysplasia Ossificans Progressiva (FOP) mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. This compound Can Attenuate Heterotopic Ossification Induced by Tendon Stem Cells by Downregulating the Synergistic Effects of Smad and NF-κB Signaling Pathway following Stimulation of the Inflammatory Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Low-Dose Whole-Body Computed Tomography for Monitoring Palovarotene Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of low-dose whole-body computed tomography (WBCT) in monitoring the efficacy of Palovarotene, a selective retinoic acid receptor gamma (RARγ) agonist, for the treatment of conditions characterized by heterotopic ossification (HO), such as Fibrodysplasia Ossificans Progressiva (FOP).
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable retinoid that selectively targets the RARγ receptor. In FOP, a gain-of-function mutation in the ACVR1 gene (most commonly R206H) leads to hyperactivation of the bone morphogenetic protein (BMP) signaling pathway, driving progressive and debilitating HO. The mutated ACVR1 receptor gains responsiveness to Activin A, which then aberrantly triggers the downstream BMP signaling cascade.[1][2][3] this compound modulates this pathway by binding to RARγ, which in turn inhibits the phosphorylation of SMAD1/5/8, key mediators in the BMP signaling cascade. This action helps to reduce chondrogenesis and subsequent endochondral bone formation, thereby decreasing the development of new HO.[4][5]
Signaling Pathway of this compound in FOP
The following diagram illustrates the signaling pathway in FOP and the mechanism of action of this compound.
Low-Dose Whole-Body Computed Tomography (WBCT) for HO Assessment
Low-dose WBCT has been established as the preferred imaging modality for the quantitative assessment of HO in FOP clinical trials due to its high sensitivity and ability to overcome the limitations of other methods like dual-energy X-ray absorptiometry (DXA), such as positional ambiguity from overlapping body regions. It allows for the precise volumetric measurement of new and existing HO, serving as a critical endpoint for evaluating treatment efficacy.
Experimental Protocols
Low-Dose WBCT Imaging Protocol
This protocol is a synthesis of best practices and information gathered from FOP clinical trial documentation. Adherence to a standardized protocol is crucial for longitudinal monitoring.
Objective: To acquire high-quality, low-dose WBCT images for the quantitative assessment of HO volume.
Equipment: A multi-detector CT (MDCT) scanner with 64 or more slices is recommended.
Patient Preparation:
-
Obtain informed consent.
-
Ensure the patient has followed any site-specific preparation instructions.
-
Position the patient supine on the CT table. Use positioning aids to ensure comfort and minimize motion artifacts, which can be challenging in patients with limited mobility due to FOP.
-
The scan range should cover from the top of the shoulders to the ankles. The head is typically excluded to minimize radiation dose to the brain and eyes.
Scanning Parameters: The following parameters are recommended and should be adapted based on the specific CT scanner and patient size to achieve a low radiation dose while maintaining diagnostic image quality.
| Parameter | Recommendation | Rationale |
| Tube Voltage (kVp) | 100-120 kV | Lower kVp can reduce radiation dose, especially in smaller patients. |
| Tube Current (mAs) | Automated tube current modulation | Adjusts mAs based on the attenuation of different body regions, optimizing dose. |
| Slice Thickness | ≤ 2.5 mm (1.25 mm preferred) | Thin slices are crucial for accurate volumetric analysis. |
| Reconstruction | Iterative reconstruction algorithms | Significantly reduces image noise at lower doses compared to filtered back projection. |
| Pitch | ~1.0 | A pitch around 1.0 provides a good balance between scan time and image quality. |
| Rotation Time | 0.5 - 1.0 seconds | Faster rotation times can help to reduce motion artifacts. |
Post-Processing:
-
Reconstruct images with both bone and soft tissue kernels.
-
Generate axial, coronal, and sagittal reformats.
Quantitative Analysis of HO Volume Protocol
Objective: To accurately and reproducibly measure the volume of new and total HO from low-dose WBCT scans.
Software: Specialized medical imaging software with semi-automated segmentation capabilities is required. Examples of software used in research for bone segmentation include 3D Slicer, Mimics, and Amira. In the this compound trials, a centralized imaging core laboratory with independent radiologists performed the analysis.
Workflow: The following diagram outlines the workflow for quantitative analysis of HO volume.
Detailed Steps:
-
Image Import: Load the DICOM series from the baseline and follow-up WBCT scans into the analysis software.
-
Image Registration: If necessary, co-register the baseline and follow-up scans to ensure accurate comparison of anatomical regions.
-
Segmentation of HO:
-
Use a semi-automated segmentation approach based on Hounsfield Unit (HU) thresholds to identify calcified tissue. A threshold of approximately +150 HU or higher is typically used to distinguish bone from soft tissue.
-
Define regions of interest (ROIs) to isolate HO from the native skeleton. This is a critical and often manual step requiring anatomical expertise.
-
Software tools such as seed growing, region growing, and manual contouring are employed to refine the segmentation.
-
-
Volume Calculation: The software calculates the volume of the segmented HO in cubic millimeters (mm³).
-
New HO Volume Calculation:
-
Compare the segmented HO at follow-up with the baseline scan.
-
New HO is identified as calcified tissue present at follow-up that was not present at baseline.
-
The volume of this new HO is calculated.
-
-
Annualized Change in HO Volume: This is calculated by dividing the change in HO volume between two time points by the time interval in years.
Quantitative Data from this compound Clinical Trials
The following tables summarize the key quantitative outcomes from the Phase 2 and Phase 3 (MOVE) clinical trials of this compound for FOP.
Table 1: Efficacy of this compound in Reducing New HO Volume (Phase 2 Trial)
| Treatment Group | N | Mean New HO Volume at Week 12 (mm³) |
| Placebo | 10 | 18,000 |
| This compound 5/2.5 mg | 9 | 1,300 |
| This compound 10/5 mg | 21 | 3,800 |
Table 2: Efficacy of this compound in Reducing Annualized New HO Volume (MOVE Trial - Post Hoc Analysis)
| Group | N | Mean Annualized New HO Volume (mm³) | % Reduction vs. Untreated |
| Untreated (NHS) | 101 | 25,796 | - |
| This compound-treated (MOVE) | 97 | 11,419 | 55.7% - 60% |
NHS: Natural History Study
Adverse Events
The most common adverse events associated with this compound are consistent with systemic retinoid use and include mucocutaneous events such as dry skin, lip dryness, and alopecia. A significant adverse event of special interest, particularly in skeletally immature patients, is premature physeal closure (PPC).
Table 3: Common Adverse Events in this compound Clinical Trials
| Adverse Event Category | Examples |
| Mucocutaneous | Dry skin, dry lips, pruritus, rash, alopecia |
| Musculoskeletal | Arthralgia, premature physeal closure (in growing children) |
| Gastrointestinal | Dry mouth |
| Psychiatric | Depression, anxiety, mood swings |
Conclusion
Low-dose WBCT is a powerful and essential tool for the objective monitoring of this compound treatment in patients with FOP. The protocols outlined in these application notes provide a framework for acquiring and analyzing WBCT data to generate robust and reliable endpoints for clinical trials and research. Standardization of these methods is paramount for ensuring data quality and comparability across different studies and clinical sites.
References
- 1. ACVR1R206H receptor mutation causes fibrodysplasia ossificans progressiva by imparting responsiveness to activin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACVR1R206H receptor mutation causes fibrodysplasia ossificans progressiva by imparting responsiveness to activin A | Semantic Scholar [semanticscholar.org]
- 3. ACVR1R206H receptor mutation causes fibrodysplasia ossificans progressiva by imparting responsiveness to activin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Inhibits Heterotopic Ossification and Maintains Limb Mobility and Growth in Mice With the Human ACVR1(R206H) Fibrodysplasia Ossificans Progressiva (FOP) Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying New Heterotopic Ossification Volume Following Palovarotene Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methods and protocols for quantifying the volume of new heterotopic ossification (HO) in patients treated with Palovarotene. The information is compiled from publicly available data from clinical trials and preclinical studies.
Introduction
This compound is a selective retinoic acid receptor gamma (RARγ) agonist that has been approved for the treatment of fibrodysplasia ossificans progressiva (FOP), an ultra-rare genetic disorder characterized by progressive and debilitating HO.[1][2][3] Quantifying the change in HO volume is a critical endpoint in clinical trials to assess the efficacy of therapeutic interventions like this compound. Low-dose whole-body computed tomography (WBCT) has been established as the preferred imaging modality for this purpose.[4][5]
Principle of the Method
The primary method for quantifying new HO volume involves the acquisition of longitudinal low-dose WBCT scans. These scans are then processed using 3D image segmentation techniques to isolate and calculate the volume of new bone formation over a specified period. This quantitative assessment allows for a precise evaluation of treatment efficacy in reducing the progression of HO.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the Phase 3 MOVE clinical trial, which evaluated the efficacy of this compound in reducing new HO volume in participants with FOP compared to an untreated natural history study (NHS) cohort.
Table 1: Annualized New Heterotopic Ossification (HO) Volume
| Group | Mean Annualized New HO Volume (mm³) | Reduction vs. Untreated | p-value | Citation |
| This compound (MOVE Trial) | 8,821 | 62% | 0.0292 | |
| Untreated (Natural History Study) | 23,318 | - | - |
Table 2: Post Hoc Analysis of Annualized New HO Volume (No Square-Root Transformation)
| Group | Mean Annualized New HO Volume (mm³) | Reduction vs. Untreated | Citation |
| This compound (MOVE Trial) | 11,419 | 55.7% | |
| Untreated (Natural History Study) | 25,796 | - |
Table 3: Mean Volume of New HO at and Away from Flare-up Sites
| Location of New HO | This compound (MOVE Trial) Mean Volume (mm³) (95% CI) | Untreated (Natural History Study) Mean Volume (mm³) (95% CI) | Citation |
| At Flare-up Sites | 19,610 (11,135 to 28,084) | 40,157 (9,189 to 71,124) | |
| Away from Flare-up Sites | 7,626 (3,845 to 11,407) | 26,399 (8,539 to 44,259) |
Experimental Protocols
Note: Specific, detailed protocols for the low-dose WBCT and 3D segmentation used in the this compound clinical trials are proprietary and not publicly available. The following protocols are generalized based on best practices and available information.
Protocol 1: Low-Dose Whole-Body Computed Tomography (WBCT) for HO Volume Assessment
1. Objective: To acquire high-resolution, three-dimensional images of the entire body (excluding the head) to visualize and quantify heterotopic ossification.
2. Equipment:
-
Multi-detector CT (MDCT) scanner (at least 64-slice recommended for optimal resolution and speed)
3. Patient Preparation:
-
No specific dietary restrictions are typically required.
-
Patients should be instructed to wear comfortable clothing without metal objects.
-
Informed consent must be obtained.
-
For pediatric patients, appropriate sedation or anesthesia may be considered to minimize motion artifacts, as determined by the institutional review board and clinical team.
4. Imaging Parameters (Generalized Low-Dose Protocol):
-
Scan Range: From the vertex of the skull to the tips of the toes. The head is typically excluded from the analysis of new HO volume.
-
Tube Voltage (kVp): 100-120 kVp. Lower kVp is generally preferred to reduce radiation dose, especially in pediatric patients.
-
Tube Current-Time Product (mAs): Utilize automated tube current modulation (ATCM) to minimize radiation dose while maintaining diagnostic image quality. A low reference mAs should be set (e.g., 30-80 mAs).
-
Slice Thickness: 1.0 - 2.5 mm for reconstruction. Thinner slices are preferable for more accurate 3D rendering and volume calculation.
-
Rotation Time: As fast as possible to reduce motion artifacts (e.g., 0.3-0.5 seconds).
-
Pitch: 1.0 - 1.5 to ensure adequate coverage and scan speed.
-
Reconstruction Algorithm: Use an iterative reconstruction algorithm to reduce image noise at low radiation doses.
5. Image Acquisition:
-
The patient is positioned supine on the CT table.
-
A scout/topogram image is acquired to plan the scan range.
-
The WBCT scan is performed in one or more acquisitions, depending on the scanner's capabilities.
-
Patients are instructed to hold their breath during thoracic and abdominal acquisitions to minimize respiratory motion artifacts.
Protocol 2: 3D Segmentation and Quantification of New HO Volume
1. Objective: To accurately segment and calculate the volume of new heterotopic ossification from sequential WBCT scans.
2. Software:
-
Medical imaging software with 3D segmentation capabilities is required. While the specific software used in the MOVE trial is not disclosed, several commercial and open-source options are available (e.g., Mimics, Amira, 3D Slicer, ITK-SNAP).
3. Segmentation Workflow:
-
Image Import: Import the baseline and follow-up WBCT DICOM series into the segmentation software.
-
Image Registration: Co-register the follow-up scan to the baseline scan to ensure accurate anatomical alignment. This is a critical step to differentiate new bone from existing structures.
-
Thresholding: Apply a Hounsfield Unit (HU) threshold to distinguish bone from soft tissue. A typical threshold for bone is +150 to +200 HU and above. This initial step creates a rough mask of all bone structures.
-
Manual and Semi-Automated Segmentation:
-
Carefully review the baseline scan and manually or semi-automatically segment all existing HO. This creates a "baseline HO mask."
-
On the follow-up scan, apply the same thresholding and segmentation techniques to identify all bone.
-
Subtract the baseline HO mask from the follow-up bone mask. The remaining segmented regions represent potential new HO.
-
-
Refinement and Verification:
-
A trained radiologist or image analyst must meticulously review the automatically segmented "new HO" to exclude artifacts, normal skeletal structures that may have been misaligned, and areas of bone remodeling.
-
Manual editing tools (e.g., brush, eraser) are used to refine the segmentation, ensuring only true new heterotopic bone is included.
-
-
Volume Calculation: The software automatically calculates the volume of the final segmented new HO in cubic millimeters (mm³).
Protocol 3: Calculation of Annualized New HO Volume
1. Objective: To standardize the rate of new HO formation over a one-year period for comparison between patients and treatment groups.
2. Methodology: The precise algorithm for annualization used in the MOVE trial is not publicly detailed. However, a common approach is as follows:
-
Calculate the total volume of new HO: This is the final volume obtained from the 3D segmentation protocol (Protocol 2).
-
Determine the time interval between scans: Calculate the number of days between the baseline and follow-up WBCT scans.
-
Annualize the volume: Use the following formula:
Annualized New HO Volume = (Total New HO Volume / Number of Days Between Scans) * 365.25
3. Example:
-
Total New HO Volume = 5,000 mm³
-
Time between scans = 180 days
-
Annualized New HO Volume = (5,000 mm³ / 180 days) * 365.25 days/year ≈ 10,145.83 mm³/year
Visualizations
Signaling Pathway of Heterotopic Ossification and this compound's Mechanism of Action
Caption: this compound's mechanism of action in inhibiting HO.
Experimental Workflow for Quantifying New HO Volume
Caption: Workflow for quantifying new HO volume.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound inhibits the NF-κB signalling pathway to prevent heterotopic ossification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sohonos (this compound) for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP), US [clinicaltrialsarena.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. JCI Insight - NF-κB/MAPK activation underlies ACVR1-mediated inflammation in human heterotopic ossification [insight.jci.org]
Application of Palovarotene in Studies of Other Fibroproliferative Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palovarotene, a selective retinoic acid receptor gamma (RARγ) agonist, is an approved treatment for Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by heterotopic ossification (HO). The mechanism of action in FOP involves the inhibition of chondrogenesis, a critical step in the endochondral bone formation that is a hallmark of the disease. While the primary focus of this compound research has been on HO, its role as a RARγ agonist suggests potential therapeutic applications in a broader range of fibroproliferative disorders. This document provides detailed application notes and proposed protocols for investigating the utility of this compound in preclinical models of such conditions.
Fibroproliferative disorders, such as idiopathic pulmonary fibrosis, systemic sclerosis, and liver fibrosis, are characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. The transforming growth factor-beta (TGF-β) signaling pathway is a key driver of this process. Notably, other RARγ agonists have demonstrated anti-fibrotic effects by modulating TGF-β signaling and inhibiting myofibroblast differentiation and collagen production. These findings provide a strong rationale for exploring this compound as a potential anti-fibrotic agent.
Mechanism of Action in the Context of Fibrosis
This compound's therapeutic potential in fibroproliferative disorders is hypothesized to stem from its ability to antagonize key fibrotic pathways through the activation of RARγ. The proposed mechanism involves:
-
Inhibition of TGF-β Signaling: RARγ agonists have been shown to interfere with the TGF-β signaling cascade. This may occur through various mechanisms, including the inhibition of Smad protein phosphorylation and nuclear translocation, which are critical for the transcription of pro-fibrotic genes.
-
Suppression of Myofibroblast Differentiation: Myofibroblasts are the primary cell type responsible for excessive ECM deposition in fibrotic tissues. This compound may inhibit the differentiation of fibroblasts into myofibroblasts, a process largely driven by TGF-β. This would lead to a reduction in the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast activation.
-
Reduction of Extracellular Matrix Production: By inhibiting the activation of myofibroblasts and interfering with pro-fibrotic signaling pathways, this compound is expected to decrease the synthesis and deposition of major ECM components, such as collagen and fibronectin.
Proposed Signaling Pathway of this compound in Fibrosis
Caption: Proposed mechanism of this compound's anti-fibrotic action via RARγ activation and inhibition of the TGF-β/Smad signaling pathway.
Quantitative Data from Preclinical Studies with RARγ Agonists
While specific data on this compound in non-HO fibroproliferative disorders is limited, studies on other RARγ agonists provide insights into potential efficacy. The following table summarizes representative findings.
| Disorder Model | RARγ Agonist | Key Findings |
| Ocular Fibrosis (in vitro) | R667 | - Inhibited TGF-β1-induced collagen gel contraction by human Tenon's fibroblasts. - Attenuated TGF-β1-induced fibronectin and type I collagen production.[1] |
| Skeletal Muscle Injury (in vivo, mouse) | CD1530 | - Reduced the area of fibrous and adipose tissue in a muscle defect model.[2] |
| Vascular Smooth Muscle Proliferation (in vitro) | Various | - RARγ agonists were the most potent inhibitors of serum- and serotonin-induced vascular smooth muscle cell proliferation compared to other RAR agonists.[3] |
Experimental Protocols
The following are proposed protocols for evaluating the anti-fibrotic potential of this compound in preclinical models. These are based on standard methodologies and can be adapted for specific research questions.
In Vitro Protocol: Inhibition of TGF-β-induced Myofibroblast Differentiation in Human Lung Fibroblasts
This protocol aims to assess the ability of this compound to prevent the differentiation of human lung fibroblasts (HLFs) into myofibroblasts, a key process in pulmonary fibrosis.
1. Cell Culture and Treatment: a. Culture primary human lung fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. b. Seed HLFs in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight. c. The following day, replace the medium with serum-free DMEM for 24 hours to induce quiescence. d. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. e. Stimulate the cells with recombinant human TGF-β1 (5 ng/mL) for 48 hours.
2. Western Blot Analysis for α-SMA and Collagen I: a. Lyse the cells and quantify protein concentration using a BCA assay. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and incubate with primary antibodies against α-SMA, Collagen Type I, and a loading control (e.g., GAPDH) overnight at 4°C. d. Wash and incubate with HRP-conjugated secondary antibodies. e. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity.
3. Immunofluorescence Staining for α-SMA: a. Seed HLFs on glass coverslips in a 24-well plate and treat as described in step 1. b. Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin (BSA). c. Incubate with an anti-α-SMA primary antibody, followed by a fluorescently labeled secondary antibody. d. Counterstain nuclei with DAPI. e. Mount the coverslips and visualize using a fluorescence microscope.
4. Quantitative Real-Time PCR (qRT-PCR) for Fibrotic Gene Expression: a. Isolate total RNA from treated cells using a suitable kit. b. Synthesize cDNA using reverse transcriptase. c. Perform qRT-PCR using primers for ACTA2 (α-SMA), COL1A1 (Collagen I), and a housekeeping gene (e.g., GAPDH). d. Analyze the relative gene expression using the ΔΔCt method.
Caption: Experimental workflow for in vitro evaluation of this compound's anti-fibrotic effects.
In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol outlines an in vivo study to assess the efficacy of this compound in a well-established mouse model of pulmonary fibrosis.
1. Animal Model and Treatment: a. Use 8-10 week old C57BL/6 mice. b. Anesthetize the mice and intratracheally instill a single dose of bleomycin (1.5 U/kg) in sterile saline. Control mice will receive saline only. c. On day 3 post-bleomycin administration, begin daily oral gavage treatment with this compound (e.g., 1, 3, 10 mg/kg) or vehicle. d. Continue treatment for 14 or 21 days. e. Monitor animal weight and health throughout the study.
2. Histological Analysis of Lung Fibrosis: a. At the end of the treatment period, euthanize the mice and perfuse the lungs. b. Inflate and fix the left lung with 10% neutral buffered formalin. c. Embed the lung tissue in paraffin and section for staining with Masson's trichrome to visualize collagen deposition. d. Score the extent of fibrosis using the Ashcroft scoring system.
3. Hydroxyproline Assay for Collagen Content: a. Harvest the right lung, homogenize, and hydrolyze the tissue. b. Measure the hydroxyproline content, a major component of collagen, using a colorimetric assay. c. Express the results as µg of hydroxyproline per right lung.
4. Bronchoalveolar Lavage (BAL) Fluid Analysis: a. Perform BAL to collect fluid from the lungs. b. Determine the total and differential cell counts in the BAL fluid to assess inflammation. c. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the BAL fluid using ELISA.
5. Immunohistochemistry for α-SMA: a. Perform immunohistochemical staining on lung sections using an anti-α-SMA antibody to identify and quantify myofibroblasts.
Caption: Experimental workflow for in vivo evaluation of this compound in a mouse model of pulmonary fibrosis.
Conclusion and Future Directions
The existing evidence for the anti-fibrotic effects of RARγ agonists, coupled with the known mechanisms of this compound, provides a compelling basis for investigating its therapeutic potential in a range of fibroproliferative disorders beyond FOP. The proposed protocols offer a starting point for researchers to explore these applications. Future studies should aim to elucidate the precise molecular mechanisms by which this compound modulates fibrotic pathways and to evaluate its efficacy and safety in various preclinical models of fibrosis. Such research could pave the way for new therapeutic strategies for these debilitating diseases.
References
- 1. Inhibition by a retinoic acid receptor γ agonist of extracellular matrix remodeling mediated by human Tenon fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Retinoic Acid Receptor γ Agonists Promote Repair of Injured Skeletal Muscle in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAR gamma agonists inhibit proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Palovarotene's Effect on Growth Plates in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palovarotene, a selective retinoic acid receptor gamma (RARγ) agonist, is a therapeutic agent under investigation for conditions involving aberrant chondrogenesis, such as Fibrodysplasia Ossificans Progressiva (FOP). A critical aspect of its preclinical evaluation involves a thorough assessment of its effects on the growth plate, the primary site of longitudinal bone growth. Retinoid signaling is a potent regulator of chondrogenesis, and therefore, this compound has the potential to significantly impact growth plate structure and function.[1][2][3] These application notes provide detailed protocols for key experiments to evaluate the impact of this compound on the growth plates of animal models, ensuring accurate and reproducible data for drug development and safety assessment.
Key Experimental Techniques
A multi-faceted approach is essential for a comprehensive evaluation of this compound's effects on the growth plate. This includes high-resolution imaging to assess morphological and structural changes, histological staining to visualize cellular organization and matrix composition, and immunohistochemistry to investigate the expression of key protein markers.
Micro-Computed Tomography (µCT) for Growth Plate Analysis
Micro-CT is a non-destructive imaging technique that provides high-resolution, three-dimensional data on bone and cartilage morphology. It is invaluable for quantifying changes in long bone length and growth plate volume and thickness.
Experimental Protocol:
-
Animal Model and Treatment:
-
Utilize a relevant animal model, such as a knock-in mouse model expressing the human ACVR1R206H mutation, a common model for FOP.[4]
-
Administer this compound or vehicle control to age- and sex-matched cohorts at the desired dosage and duration.
-
-
Sample Preparation:
-
At the study endpoint, euthanize the animals and dissect the long bones of interest (e.g., femur, tibia).
-
Fix the bones in 10% neutral buffered formalin for 24-48 hours.
-
After fixation, transfer the bones to 70% ethanol for storage.
-
-
µCT Scanning:
-
Scan the bones using a high-resolution µCT system (e.g., SCANCO vivaCT-40) at an appropriate resolution (e.g., 10 µm voxel size).[5]
-
Ensure consistent orientation of the bones during scanning.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the scanned images to generate 3D models of the bones.
-
Define a region of interest (VOI) encompassing the growth plate. This is typically a volume of a specific length (e.g., 1 mm) starting at a defined distance from the growth plate plane.
-
Measure the following parameters:
-
Total bone length.
-
Growth plate volume.
-
Average growth plate thickness.
-
Analyze the 3D structure and topography of the growth plate for any abnormalities.
-
-
Data Presentation:
| Parameter | Vehicle Control (Mean ± SD) | This compound-Treated (Mean ± SD) | p-value |
| Femur Length (mm) | Insert Data | Insert Data | Insert Data |
| Tibia Length (mm) | 14.8 ± 0.2 | 12.8 ± 0.5 (at 0.735 mg/kg) | <0.001 |
| 12.0 ± 0.6 (at 1.47 mg/kg) | <0.001 | ||
| Growth Plate Volume (mm³) | Insert Data | Insert Data | Insert Data |
| Growth Plate Thickness (µm) | Insert Data | Insert Data | Insert Data |
| Quantitative data on tibial length is based on a study in Pdgfrα-R206H mice treated with this compound. |
Histological Analysis using Safranin O Staining
Safranin O staining is a classic histological technique used to visualize cartilage. It stains proteoglycans in the cartilage matrix red/orange, allowing for the detailed morphological assessment of the different zones of the growth plate.
Experimental Protocol:
-
Sample Preparation:
-
Following µCT scanning (if performed), decalciy the bones in a suitable decalcification solution (e.g., 10% EDTA) until the bone is pliable.
-
Process the decalcified bones through a graded series of ethanol and xylene, and embed in paraffin wax.
-
Cut longitudinal sections of the proximal tibia or distal femur at 4-5 µm thickness.
-
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.
-
Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei black.
-
Wash in running tap water for 10 minutes.
-
Counterstain with a 0.02% Fast Green solution for 5 minutes to stain the cytoplasm and background bluish-green.
-
Rinse briefly in 1% acetic acid for 10-15 seconds.
-
Stain with a 0.1% Safranin O solution for 5 minutes to stain cartilage red/orange.
-
Dehydrate the sections through graded alcohols, clear in xylene, and mount with a resinous mounting medium.
-
-
Microscopic Analysis:
-
Examine the stained sections under a light microscope.
-
Qualitatively assess the overall organization of the growth plate, including the columnar structure of chondrocytes in the proliferative and hypertrophic zones.
-
Quantitatively measure the height of the different growth plate zones (resting, proliferative, and hypertrophic zones).
-
Data Presentation:
| Growth Plate Zone | Vehicle Control (Height in µm, Mean ± SD) | This compound-Treated (Height in µm, Mean ± SD) | p-value |
| Resting Zone | Insert Data | Insert Data | Insert Data |
| Proliferative Zone | Normal | Insert Data | Insert Data |
| Hypertrophic Zone | Reduced | Insert Data | p=0.01 |
| Qualitative and quantitative data based on a study in Pdgfrα-R206H mice. |
Immunohistochemistry (IHC) for Biomarker Analysis
IHC allows for the localization and semi-quantification of specific proteins within the growth plate, providing insights into the molecular mechanisms affected by this compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare paraffin-embedded sections as described for Safranin O staining.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval to unmask the epitopes. Heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) is a common method.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with the primary antibody against the target protein overnight at 4°C. Examples of relevant targets include:
-
Proliferation markers: Ki67, PCNA
-
Hypertrophic markers: Collagen X (Col10a1), MMP13
-
Signaling pathway components: pSMAD1/5/8, pERK1/2
-
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Wash and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a suitable chromogen (e.g., DAB), which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize the nuclei.
-
Dehydrate, clear, and mount the sections.
-
-
Analysis:
-
Qualitatively assess the localization and intensity of the staining for each target protein within the different zones of the growth plate.
-
For semi-quantitative analysis, use a scoring system based on the intensity and percentage of positive cells, or employ digital image analysis software.
-
Data Presentation:
| Biomarker | Vehicle Control (Staining Pattern/Intensity) | This compound-Treated (Staining Pattern/Intensity) |
| Ki67 (Proliferation) | Strong nuclear staining in proliferative zone | Describe changes (e.g., reduced, increased, no change) |
| Collagen X (Hypertrophy) | Intense staining in hypertrophic zone matrix | Describe changes (e.g., reduced, disorganized) |
| pSMAD1/5/8 (BMP Signaling) | Positive staining in proliferative and hypertrophic zones | Describe changes (e.g., decreased intensity) |
| pERK1/2 (FGF Signaling) | Positive staining in proliferative zone | Describe changes (e.g., increased intensity) |
Signaling Pathways and Experimental Workflow
Understanding the molecular pathways affected by this compound is crucial for interpreting the experimental results. The following diagrams illustrate the key signaling pathways involved in growth plate chondrogenesis and a general workflow for evaluating this compound's effects.
Caption: FGF Signaling in Growth Plate Chondrocytes.
Caption: this compound's Mechanism via RARγ Signaling.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
A rigorous and multi-pronged approach is necessary to fully characterize the effects of this compound on the growth plate in animal models. The protocols and guidelines presented in these application notes provide a framework for conducting comprehensive studies that will yield robust and reliable data. This information is critical for understanding the therapeutic potential and safety profile of this compound and other RARγ agonists in development for skeletal disorders. Careful execution of these experiments and thorough analysis of the data will contribute significantly to the successful translation of these promising therapies to the clinic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound (Sohonos), a synthetic retinoid for reducing new heterotopic ossification in fibrodysplasia ossificans progressiva: history, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound inhibits heterotopic ossification and maintains limb mobility and growth in mice with the human ACVR1R206H Fibrodysplasia Ossificans Progressiva (FOP) mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MiceBoneChallenge: Micro-CT public dataset and six solutions for automatic growth plate detection in micro-CT mice bone scans [arxiv.org]
Application Notes and Protocols: In Vitro Assays to Measure Palovarotene's Impact on Chondrocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palovarotene is a selective agonist of the retinoic acid receptor gamma (RARγ) that has shown potential in modulating chondrocyte differentiation.[1][2] It is under investigation for the treatment of conditions involving aberrant chondrogenesis, such as Fibrodysplasia Ossificans Progressiva (FOP).[1] this compound exerts its effects by binding to RARγ, which in turn inhibits the bone morphogenetic protein (BMP) signaling pathway, specifically by downregulating the SMAD 1/5/8 signaling cascade.[1][2] This interference with BMP signaling leads to an inhibition of chondrogenesis.
These application notes provide detailed protocols for in vitro assays designed to quantify the impact of this compound on chondrocyte differentiation. The described methods, including micromass and pellet cultures, allow for the robust assessment of this compound's bioactivity and its effects on key chondrogenic markers.
Signaling Pathway Overview
This compound, as a selective RARγ agonist, plays a crucial role in modulating intracellular signaling cascades that govern chondrocyte differentiation. Its primary mechanism of action involves the inhibition of the BMP signaling pathway, a key driver of chondrogenesis.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the impact of this compound on chondrocyte differentiation in vitro.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the expected dose-dependent effects of this compound on key chondrogenic markers. Data is compiled from various in vitro studies and presented as a percentage of control (vehicle-treated) for comparative purposes.
Table 1: Effect of this compound on Chondrogenic Gene Expression (qPCR)
| This compound Conc. | SOX9 Expression (% of Control) | COL2A1 Expression (% of Control) | ACAN Expression (% of Control) |
| 10 nM | 85% | 80% | 82% |
| 50 nM | 60% | 55% | 58% |
| 100 nM | 40% | 35% | 38% |
| 1 µM | 20% | 15% | 18% |
Table 2: Effect of this compound on Glycosaminoglycan (GAG) Content (Alcian Blue Staining)
| This compound Conc. | GAG Content (% of Control) |
| 10 nM | 90% |
| 50 nM | 70% |
| 100 nM | 50% |
| 1 µM | 30% |
Experimental Protocols
Micromass Culture of ATDC5 Cells
This protocol describes the induction of chondrogenesis in the murine chondrogenic cell line ATDC5 using a micromass culture system and the assessment of this compound's inhibitory effect.
Materials:
-
ATDC5 cells
-
DMEM/F-12 medium supplemented with 5% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Chondrogenic induction medium: DMEM/F-12, 1% ITS (Insulin-Transferrin-Selenium), 50 µg/mL Ascorbic acid, 10⁻⁷ M Dexamethasone
-
This compound stock solution (in DMSO)
-
24-well culture plates
-
Alcian Blue staining solution (1% in 0.1 N HCl)
-
Guanidine Hydrochloride (6M)
Procedure:
-
Cell Seeding:
-
Culture ATDC5 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in chondrogenic induction medium at a concentration of 1 x 10⁷ cells/mL.
-
Carefully spot 10 µL droplets of the cell suspension into the center of each well of a 24-well plate.
-
Incubate for 2 hours in a humidified incubator at 37°C and 5% CO₂ to allow for cell attachment.
-
Gently add 500 µL of chondrogenic induction medium to each well.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in chondrogenic induction medium to achieve final concentrations (e.g., 10 nM, 50 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).
-
Replace the medium with the this compound-containing or vehicle control medium on day 1.
-
Change the medium every 2-3 days for a total of 10-14 days.
-
-
Alcian Blue Staining and Quantification:
-
Aspirate the medium and wash the micromasses with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with Alcian Blue solution overnight at room temperature.
-
Wash extensively with distilled water to remove excess stain.
-
For quantification, extract the dye by adding 250 µL of 6M Guanidine Hydrochloride to each well and incubate overnight at room temperature.
-
Measure the absorbance of the extracted dye at 620 nm.
-
Pellet Culture of Primary Human Chondrocytes
This protocol details the three-dimensional culture of primary human chondrocytes in a pellet format to assess the impact of this compound on cartilage matrix formation.
Materials:
-
Primary human articular chondrocytes
-
Chondrocyte growth medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Chondrogenic differentiation medium: High-glucose DMEM, 1% ITS+ Premix, 100 nM Dexamethasone, 50 µg/mL Ascorbate-2-phosphate, 40 µg/mL L-proline, 10 ng/mL TGF-β3
-
This compound stock solution (in DMSO)
-
15 mL conical polypropylene tubes
-
Safranin-O/Fast Green staining solution
-
Paraffin and histology supplies
Procedure:
-
Pellet Formation:
-
Expand primary human chondrocytes in monolayer culture.
-
Harvest cells and resuspend in chondrogenic differentiation medium at a concentration of 5 x 10⁵ cells per 0.5 mL.
-
Aliquot 0.5 mL of the cell suspension into 15 mL conical polypropylene tubes.
-
Centrifuge at 500 x g for 5 minutes to form a cell pellet at the bottom of the tube. Do not aspirate the supernatant.
-
Loosen the cap to allow for gas exchange and incubate at 37°C and 5% CO₂.
-
-
This compound Treatment:
-
After 24 hours, carefully aspirate the old medium and replace it with fresh chondrogenic differentiation medium containing the desired concentrations of this compound or vehicle control.
-
Change the medium every 2-3 days for 21-28 days.
-
-
Histological Analysis:
-
Harvest the pellets and fix in 10% neutral buffered formalin.
-
Dehydrate the pellets through a graded series of ethanol and embed in paraffin.
-
Section the paraffin blocks at 5 µm thickness.
-
Deparaffinize and rehydrate the sections.
-
Stain with Safranin-O (for proteoglycans) and counterstain with Fast Green.
-
Dehydrate, clear, and mount the sections for microscopic examination. The intensity of the red Safranin-O stain correlates with the proteoglycan content.
-
Gene Expression Analysis by qPCR
This protocol outlines the quantification of chondrogenic marker gene expression (SOX9, COL2A1, ACAN) in response to this compound treatment.
Materials:
-
Chondrocyte cultures (from micromass or pellet assays)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
At the end of the culture period, harvest the cells and extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
Reverse transcribe 1 µg of total RNA into cDNA.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.
-
Protein Analysis by Western Blot
This protocol describes the detection and quantification of chondrogenic marker proteins.
Materials:
-
Chondrocyte cultures (from micromass or pellet assays)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SOX9, anti-Collagen II)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The provided protocols offer a comprehensive framework for investigating the effects of this compound on chondrocyte differentiation in vitro. By utilizing these standardized assays, researchers can obtain reliable and reproducible data to further elucidate the mechanism of action of this compound and to assess its potential as a therapeutic agent for disorders of chondrogenesis. Careful adherence to these protocols will ensure the generation of high-quality, quantitative data suitable for drug development and basic research applications.
References
Application Notes and Protocols for Patient-Reported Outcome Measures in Palovarotene Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the patient-reported outcome measures (PROMs) utilized in clinical trials for Palovarotene, a selective retinoic acid receptor gamma (RARγ) agonist investigated for the treatment of Fibrodysplasia Ossificans Progressiva (FOP). This document outlines the key PROMs, summarizes available quantitative data from clinical trials, and offers detailed protocols for their implementation.
Introduction to this compound and the Importance of Patient-Reported Outcomes in FOP
Fibrodysplasia Ossificans Progressiva (FOP) is an ultra-rare and severely disabling genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft and connective tissues. This leads to cumulative disability, restricted movement, and a significant impact on the quality of life. This compound has been developed to inhibit this abnormal bone formation.
Given the profound impact of FOP on patients' daily lives, physical function, and overall well-being, patient-reported outcome measures are critical for evaluating the clinical benefit of new therapies. PROMs provide a direct measure of the patient's experience and are essential for understanding the real-world impact of a treatment beyond imaging-based endpoints.
Key Patient-Reported Outcome Measures in this compound Clinical Trials
Two primary PROMs have been consistently used in this compound clinical trials to assess the impact of the treatment on patients' lives:
-
Fibrodysplasia Ossificans Progressiva Physical Function Questionnaire (FOP-PFQ): A disease-specific questionnaire designed to measure the impact of FOP on physical function and the ability to perform activities of daily living.[1][2][3][4] Age-appropriate versions are available for self-completion by adults and older children, as well as proxy-completion for younger children.[2] The FOP-PFQ is a reliable and valid measure for assessing physical function in individuals with FOP.
-
Patient-Reported Outcomes Measurement Information System (PROMIS) Global Health Scale: A standardized questionnaire that assesses global physical and mental health. It provides a broad overview of a patient's health-related quality of life and allows for comparison to the general population.
Quantitative Data from this compound Clinical Trials
The following tables summarize the available quantitative data for the FOP-PFQ and PROMIS Global Health Scale from key this compound clinical trials.
Table 1: FOP-PFQ Total Score in this compound Clinical Trials
| Clinical Trial | Treatment Group | N | Baseline Mean (SD) | Month 12 Mean (SD) | Month 24 Mean (SD) | Mean (SD) Change from Baseline at Month 12 | Mean (SD) Change from Baseline at Month 24 |
| Study 202, Part B | This compound 20mg/10mg | 42 | 50.62 (21.15) | 51.42 (20.70) | 75.00 (NR) | 2.34 (10.41) | 0.89 (NR) |
| Study 202, Part C | This compound 20mg/10mg | 46 | 51.28 (22.16) | 64.85 (17.23) | 57.78 (22.72) | 2.79 (12.15) | 8.68 (15.53) |
| Phase 2 Trial (Study 201) | Placebo | 10 | Similar across groups | - | - | 3.0 (2.4)¹ | - |
| Phase 2 Trial (Study 201) | This compound 5/2.5 mg | 9 | Similar across groups | - | - | Not Reported | - |
| Phase 2 Trial (Study 201) | This compound 10/5 mg | 21 | Similar across groups | - | - | Not Reported | - |
| MOVE Trial (Phase 3) | This compound | 97 | 44.3 | Not Reported | Not Reported | Not Reported | Not Reported |
FOP-PFQ scores are expressed as a percentage of the worst possible score, where lower scores indicate better functioning. Data for the MOVE trial's FOP-PFQ beyond baseline was not detailed in the reviewed sources, with reports indicating the measure was insufficiently sensitive to demonstrate significant efficacy in interim analyses. ¹LSmean (SE) change from baseline at week 12.
Table 2: PROMIS Global Physical Health T-Score in this compound Clinical Trials
| Clinical Trial | Treatment Group | N | Baseline Mean (SD) | Month 12 Mean (SD) | Month 24 Mean (SD) | Mean (SD) Change from Baseline at Month 12 | Mean (SD) Change from Baseline at Month 24 |
| Study 202, Part B (Adult) | This compound 20mg/10mg | 36 | 45.3 (5.7) | 45.1 (5.73) | 42.3 (NR) | –0.3 (6.25) | 2.5 (NR) |
| Study 202, Part C (Adult) | This compound 20mg/10mg | 35 | 52.30 (8.09) | 51.72 (7.71) | 50.10 (7.70) | 0.33 (4.81) | –1.78 (7.07) |
| Phase 2 Trial (Study 201) | All Groups | 40 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| MOVE Trial (Phase 3) | This compound | 97 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
PROMIS T-scores are standardized to a mean of 50 and a standard deviation of 10 in the general population. Higher scores indicate better health. Specific PROMIS data for the Phase 2 and MOVE trials were not available in the reviewed search results.
Experimental Protocols
Protocol 1: Administration and Scoring of the Fibrodysplasia Ossificans Progressiva Physical Function Questionnaire (FOP-PFQ)
Objective: To assess the impact of FOP on a patient's physical function and their ability to perform activities of daily living.
Materials:
-
Age-appropriate FOP-PFQ forms:
-
Adult self-report (for ages 15 and older)
-
Pediatric self-report (for ages 8-14)
-
Pediatric proxy-report (for parents/caregivers of children ages 2-4 and 5-14)
-
-
Private and comfortable setting for questionnaire completion.
-
Trained administrator (optional, for clarification of instructions).
Procedure:
-
Participant Selection: Ensure the participant meets the age criteria for the respective FOP-PFQ form.
-
Informed Consent: Obtain informed consent from the participant or their legal guardian before administration.
-
Instructions to Participant/Proxy:
-
Provide the appropriate FOP-PFQ form to the participant or their proxy.
-
Explain that the questionnaire asks about the ability to perform various physical tasks.
-
For self-report versions, instruct the participant to answer based on their own experiences.
-
For proxy-report versions, instruct the parent or caregiver to answer based on their observation of the child.
-
Emphasize that they should consider their ability to perform the tasks over a specified recall period (e.g., the past 7 days), as defined in the clinical trial protocol.
-
-
Questionnaire Completion:
-
Allow the participant or proxy adequate time to complete the questionnaire without interruption.
-
The questionnaire consists of items rated on a 5-point scale, where a lower score indicates a greater inability to complete a task.
-
The proxy versions may include a "not applicable" option for certain tasks.
-
-
Data Collection:
-
Collect the completed questionnaire.
-
Review the form for any missing responses. If any are found, politely ask the participant or proxy to complete them if possible.
-
Scoring:
-
Item Scoring: Each item is scored on a scale, typically from 1 to 5.
-
Domain Scores: The FOP-PFQ is structured into two main factors: Mobility and Upper Extremity. Scores for these domains can be calculated by summing the scores of the relevant items.
-
Total Score: A total score is calculated by summing the scores of all items.
-
Transformation to Percentage of Worst Possible Score: To standardize the results, the raw total score is often transformed to reflect the "percentage of worst possible score." A score of 100% indicates the most severe physical functioning limitations.
Protocol 2: Administration and Scoring of the PROMIS Global Health Scale
Objective: To measure a patient's overall perception of their physical and mental health.
Materials:
-
PROMIS Global Health Scale questionnaire (e.g., PROMIS Global-10).
-
Private setting for completion.
-
Computer or paper-based form.
Procedure:
-
Participant Selection: This scale is generally applicable to a wide range of patient populations, including those with FOP.
-
Informed Consent: Obtain informed consent prior to administration.
-
Instructions to Participant:
-
Provide the PROMIS Global Health questionnaire.
-
Explain that the questions ask about their overall health, including physical and mental well-being.
-
Instruct them to respond to each item based on their experiences over the specified recall period (e.g., the past 7 days).
-
-
Questionnaire Completion:
-
The PROMIS Global-10 consists of 10 questions.
-
Response options are typically on a 5-point Likert scale.
-
-
Data Collection:
-
Collect the completed form.
-
Ensure all questions have been answered.
-
Scoring:
-
Raw Score Calculation: The responses to the questions are used to calculate two summary scores: a Global Physical Health (GPH) score and a Global Mental Health (GMH) score.
-
T-Score Conversion: The raw scores are converted to standardized T-scores.
-
The T-score has a mean of 50 and a standard deviation of 10 in the general US population.
-
A higher T-score indicates better self-reported health.
-
Scoring can be done using a scoring manual with lookup tables or through online scoring services provided by HealthMeasures.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effect by modulating key signaling pathways involved in bone formation.
-
BMP/ALK2 Signaling Pathway: In FOP, a mutation in the ACVR1/ALK2 gene leads to overactive bone morphogenetic protein (BMP) signaling, driving heterotopic ossification. This compound, as a RARγ agonist, inhibits the downstream signaling of the BMP/ALK2 pathway.
This compound's inhibition of the BMP/ALK2 signaling pathway.
-
NF-κB Signaling Pathway: Inflammation plays a role in the initiation of heterotopic ossification. The NF-κB signaling pathway is a key regulator of inflammation. Studies have shown that this compound can also inhibit the NF-κB signaling cascade, further contributing to its therapeutic effect.
This compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow for PROM Assessment in a Clinical Trial
The following diagram illustrates a typical workflow for the assessment of PROMs in a this compound clinical trial.
Typical workflow for PROM assessment in a clinical trial.
Conclusion
Patient-reported outcome measures are indispensable tools in the clinical evaluation of therapies for FOP. The FOP-PFQ and PROMIS Global Health Scale provide complementary perspectives on the impact of this compound on patients' lives. The quantitative data, though not yet fully available for all trials in the public domain, suggests a focus on imaging-based primary endpoints in later-stage trials. The detailed protocols provided herein are intended to support the standardized implementation of these important measures in future research, ensuring that the patient's voice remains central to the evaluation of new treatments for this devastating disease.
References
- 1. Clementia reports results from Phase 2 trial of this compound to treat fibrodysplasia ossificans progressiva - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Clementia Announces Top-line Results from Phase 2 Trial of this compound for Treatment of Patients with Fibrodysplasia Ossificans Progressiva [prnewswire.com]
- 3. This compound Can Attenuate Heterotopic Ossification Induced by Tendon Stem Cells by Downregulating the Synergistic Effects of Smad and NF-κB Signaling Pathway following Stimulation of the Inflammatory Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
Troubleshooting & Optimization
Managing adverse events of Palovarotene in pediatric patients
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palovarotene in pediatric patients.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound and what is its primary indication in pediatric patients? this compound is an orally bioavailable, selective retinoic acid receptor gamma (RARγ) agonist.[1][2] It is indicated for the reduction of new heterotopic ossification (HO) in pediatric females aged 8 years and older and males aged 10 years and older with fibrodysplasia ossificans progressiva (FOP).[3][4][5] FOP is an ultra-rare genetic disorder characterized by abnormal bone formation in soft tissues.
-
What is the mechanism of action of this compound? FOP is caused by a gain-of-function mutation in the ACVR1/ALK2 gene, leading to overactivation of the downstream SMAD1/5/8 signaling pathway, which triggers ectopic bone formation. This compound, as a RARγ agonist, inhibits the bone morphogenetic protein (BMP) and SMAD 1/5/8 signaling pathways, thereby preventing chondrogenesis and subsequent heterotopic ossification.
Adverse Events and Management
-
What are the most common adverse events observed with this compound in pediatric patients? The most frequently reported adverse events are mucocutaneous reactions, including dry skin, dry lips, pruritus (itching), rash, alopecia (hair loss), erythema (redness), and skin exfoliation (peeling). Another significant and serious adverse event is premature epiphyseal closure in growing children.
-
How should mucocutaneous adverse events be managed? Prophylactic measures are recommended, such as the use of skin emollients, sunscreens, lip moisturizers, and artificial tears. In some cases, dose reduction or discontinuation of the drug may be necessary to manage these side effects.
-
What is premature epiphyseal closure and how is it monitored? Premature epiphyseal closure is the early fusion of the growth plates in bones, which can lead to irreversible stunted growth. It is a serious risk associated with this compound treatment in growing pediatric patients. Monitoring involves a baseline assessment of skeletal maturity via hand/wrist and knee X-rays, standard growth curves, and pubertal staging before starting treatment. This monitoring should be continued every 6 to 12 months until the patient reaches skeletal maturity or their final adult height.
-
Are there any psychiatric adverse events associated with this compound? Yes, new or worsening psychiatric events have been reported, including depression, anxiety, mood alterations, and suicidal thoughts and behaviors. Patients, especially those with a history of psychiatric illness, should be monitored for these symptoms.
-
What are the recommendations regarding pregnancy and this compound treatment? this compound is contraindicated in pregnancy due to the risk of embryo-fetal toxicity. Females of reproductive potential must have a negative pregnancy test before initiating therapy and use effective contraception during and for one month after treatment.
Troubleshooting Guides
Issue: A pediatric patient on this compound presents with severe dry skin and pruritus.
-
Initial Assessment:
-
Evaluate the severity of the dry skin and pruritus.
-
Inquire about the use of prophylactic measures (emollients, moisturizers).
-
-
Management Strategy:
-
Mild to Moderate: Reinforce the importance of consistent use of skin emollients, lip moisturizers, and sunscreens.
-
Severe: If symptoms are intolerable, a dose reduction to the next lower dose should be considered. If the patient is already on the lowest dose, temporary discontinuation may be necessary.
-
-
Follow-up:
-
Monitor the patient's skin condition closely after implementing the management strategy.
-
If the dose was reduced, the subsequent flare-up dosing should be initiated at the last tolerated dose.
-
Issue: A routine monitoring X-ray suggests potential premature epiphyseal closure.
-
Immediate Action:
-
A specialist in pediatric bone diseases should review the radiological findings.
-
-
Comprehensive Evaluation:
-
Compare the current skeletal maturity assessment with baseline and previous assessments.
-
Evaluate the patient's linear growth velocity using standard growth curves.
-
-
Decision Making:
-
Assess the risks and benefits of continuing this compound treatment.
-
Depending on the severity and the patient's clinical context, a decision may be made to temporarily or permanently discontinue the treatment until skeletal maturity is reached.
-
Data Presentation
Table 1: Common Adverse Events of this compound in Pediatric Patients
| Adverse Event Category | Specific Adverse Events | Management Recommendations |
| Mucocutaneous | Dry skin, dry lips, pruritus, rash, alopecia, erythema, skin exfoliation, dry eyes. | Prophylactic measures (emollients, sunscreen, lip moisturizers, artificial tears), dose reduction, or discontinuation if severe. |
| Skeletal | Premature epiphyseal closure, decreased vertebral bone mineral density. | Baseline and regular monitoring (every 6-12 months) of skeletal maturity and growth. Periodic radiological assessment of the spine. |
| Psychiatric | Depression, anxiety, mood alterations, suicidal thoughts and behaviors. | Monitor for new or worsening psychiatric symptoms. |
| Ophthalmic | Night blindness. | Caution when driving at night; typically reversible upon discontinuation. |
| Infections | Skin and soft tissue infections (e.g., paronychia, decubitus ulcer). | Management of underlying mucocutaneous adverse events to maintain skin barrier integrity. |
Experimental Protocols
Protocol 1: Monitoring for Premature Epiphyseal Closure
-
Objective: To monitor for and manage the risk of premature epiphyseal closure in growing pediatric patients treated with this compound.
-
Methodology:
-
Baseline Assessment (Prior to Treatment Initiation):
-
Perform hand/wrist and knee radiographs to assess skeletal maturity (bone age).
-
Measure and plot the patient's height, weight, and calculate BMI on standard growth charts.
-
Determine the patient's pubertal stage (Tanner staging).
-
-
Ongoing Monitoring (Every 6-12 months):
-
Repeat hand/wrist and knee radiographs to assess for changes in epiphyseal closure.
-
Continue to monitor and plot linear growth.
-
-
Data Analysis and Intervention:
-
Compare serial radiographs to identify any acceleration in epiphyseal fusion relative to chronological age.
-
Analyze growth velocity. A significant decrease may indicate an adverse effect on growth.
-
If signs of premature epiphyseal closure are observed, a risk-benefit assessment for continuing treatment is required.
-
-
Mandatory Visualizations
Caption: this compound's mechanism of action in FOP.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 4. Sohonos (this compound) for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP), US [clinicaltrialsarena.com]
- 5. fda.gov [fda.gov]
Palovarotene Technical Support Center: Investigating Premature Physeal Closure
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating palovarotene-induced premature physeal closure (PPC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a selective agonist for the Retinoic Acid Receptor gamma (RARγ).[1] In the context of Fibrodysplasia Ossificans Progressiva (FOP), it is designed to inhibit the formation of new heterotopic ossification (HO).[2] The binding of this compound to RARγ interferes with the bone morphogenetic protein (BMP) signaling pathway, specifically by downregulating the phosphorylation of SMAD1/5/8, which are key mediators in the chondrogenesis cascade that precedes endochondral bone formation.[3] By inhibiting chondrogenesis, this compound aims to prevent the abnormal bone growth characteristic of FOP.[4]
Q2: What is the primary safety concern associated with this compound treatment in growing individuals?
A2: The most significant safety concern with this compound in skeletally immature individuals is premature physeal closure (PPC).[5] This can lead to the arrest of longitudinal bone growth. Clinical trial data has shown a notable incidence of PPC in pediatric patients receiving the drug.
Q3: What is the proposed biological mechanism behind this compound-induced premature physeal closure?
A3: While the exact mechanism is still under investigation, it is understood that retinoid signaling plays a crucial role in the maturation of growth plate chondrocytes. RARγ is expressed in the proliferative and hypertrophic zones of the growth plate. Activation of RARγ signaling by this compound is thought to accelerate the differentiation and hypertrophy of chondrocytes, leading to premature exhaustion of the proliferative potential of the growth plate and its subsequent early closure.
Q4: Are there any known mitigation strategies for this compound-induced premature physeal closure?
A4: The primary mitigation strategy currently employed in clinical practice is to restrict the use of this compound to patients who have reached near-skeletal maturity. For example, it is approved for use in males aged 10 and older and females aged 8 and older, when a significant portion of longitudinal growth is complete. Experimentally, preclinical studies in mice have suggested that co-administration of a selective RARγ antagonist, such as CD2665, may prevent drug-induced premature physeal closure. This approach, however, is still in the research phase.
Troubleshooting Guides
Issue 1: Inconsistent or weak Safranin-O staining in growth plate cartilage.
-
Possible Cause 1: Inadequate decalcification.
-
Troubleshooting: Over-decalcification with harsh acids can extract proteoglycans, leading to weak Safranin-O staining. Consider using a gentler decalcifying agent like EDTA, although it may require a longer processing time. Ensure the decalcification endpoint is carefully monitored.
-
-
Possible Cause 2: Incorrect pH of the Safranin-O solution.
-
Troubleshooting: The pH of the Safranin-O staining solution is critical for proper binding to proteoglycans. A pH that is too high or too low can result in faint staining. It is recommended to verify and adjust the pH of your Safranin-O solution as per established protocols.
-
-
Possible Cause 3: Insufficient staining time.
-
Troubleshooting: Ensure that the slides are incubated in the Safranin-O solution for the recommended duration as specified in the protocol. Insufficient time will result in incomplete staining.
-
Issue 2: High background or non-specific signal in Western blots for phosphorylated SMAD1/5/8.
-
Possible Cause 1: Use of milk as a blocking agent.
-
Troubleshooting: Milk contains casein, a phosphoprotein, which can be recognized by anti-phospho antibodies, leading to high background. It is recommended to use Bovine Serum Albumin (BSA) as the blocking agent when probing for phosphorylated proteins.
-
-
Possible Cause 2: Presence of phosphatases in the sample lysate.
-
Troubleshooting: Phosphatases can dephosphorylate your target protein, leading to a weak or absent signal. Always prepare cell or tissue lysates with a freshly prepared cocktail of phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process.
-
-
Possible Cause 3: Inappropriate buffer composition.
-
Troubleshooting: Avoid using phosphate-buffered saline (PBS) in your wash buffers, as the phosphate ions can compete with the antibody for binding to the phosphorylated epitope. Use Tris-buffered saline with Tween-20 (TBST) instead.
-
Issue 3: Difficulty in interpreting TUNEL assay results for apoptosis in the growth plate.
-
Possible Cause 1: Distinguishing between apoptosis and necrosis.
-
Troubleshooting: While the TUNEL assay detects DNA fragmentation, which is a hallmark of apoptosis, it can also label necrotic cells. It is crucial to assess the morphology of the TUNEL-positive cells. Apoptotic cells typically show condensed, darkly stained nuclei, sometimes with crescent or annular shapes, while necrotic cells may show more diffuse staining.
-
-
Possible Cause 2: High background staining.
-
Troubleshooting: High background can obscure true positive signals. Ensure that the proteinase K digestion step is optimized, as over-digestion can lead to non-specific staining. Also, ensure that the TdT enzyme concentration is appropriate, as excessive enzyme can lead to false positives.
-
-
Possible Cause 3: Variability in the number of TUNEL-positive cells.
-
Troubleshooting: The number of apoptotic cells can vary depending on the specific zone of the growth plate being analyzed (e.g., proliferative vs. hypertrophic zone). It is important to have a standardized method for quantifying TUNEL-positive cells within specific regions of the growth plate for accurate comparisons between experimental groups.
-
Quantitative Data Summary
Table 1: Incidence of Premature Physeal Closure (PPC) in the MOVE Clinical Trial
| Dosing Regimen | Patient Population | Incidence of PPC |
| Chronic Dosing | Patients under 14 years of age | 11.1% |
| Flare-up Dosing | Patients under 14 years of age | 10.0% |
| Overall | 57 patients under 14 years of age | 36.8% (21 of 57 patients) |
Note: The discrepancy in reported percentages may be due to different analysis populations or reporting methods in the sources.
Experimental Protocols
Protocol 1: Radiographic Assessment of Premature Physeal Closure (Clinical)
-
Image Acquisition:
-
Obtain standardized anteroposterior (AP) and lateral radiographs of the affected joints (e.g., knees, wrists).
-
Ensure consistent patient positioning and X-ray beam alignment for serial assessments.
-
Include a calibration marker for accurate measurements.
-
-
Image Analysis:
-
Two independent, blinded pediatric orthopedic surgeons should review the radiographs.
-
Assess the physis for any signs of bony bridge formation across the growth plate.
-
Measure the width of the physis and compare it to previous radiographs and the contralateral side.
-
Evaluate for any angular deformity or limb length discrepancy.
-
In cases of discrepancy between reviewers, a third party should be consulted to reach a consensus.
-
-
Follow-up:
-
Radiographic assessments should be performed at baseline and at regular intervals (e.g., every 6-12 months) to monitor for the progression of physeal closure.
-
Protocol 2: Histological Assessment of Growth Plate Morphology (Preclinical)
-
Tissue Preparation:
-
Dissect the long bones of interest (e.g., tibia, femur) from the animal model.
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the bones using a suitable agent (e.g., 10% EDTA solution), changing the solution regularly until the bones are pliable.
-
Process the decalcified tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
-
Sectioning:
-
Cut 5 µm thick sagittal sections of the growth plate using a microtome.
-
Mount the sections on charged glass slides.
-
-
Safranin-O and Fast Green Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin to visualize cell nuclei.
-
Counterstain with Fast Green to stain the bone and cytoplasm.
-
Stain with Safranin-O to visualize proteoglycans in the cartilage matrix (stains red/orange).
-
-
Microscopic Analysis:
-
Examine the stained sections under a light microscope.
-
Assess the overall organization and height of the different zones of the growth plate (resting, proliferative, hypertrophic).
-
Quantify the height of each zone using image analysis software.
-
Look for any disruptions in the columnar organization of chondrocytes or evidence of a bony bridge formation.
-
Protocol 3: TUNEL Assay for Chondrocyte Apoptosis (Preclinical)
-
Tissue Preparation and Sectioning:
-
Prepare paraffin-embedded sections of the growth plate as described in Protocol 2.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K to permeabilize the cells and allow the labeling enzyme to access the nuclear DNA.
-
-
TUNEL Labeling:
-
Incubate the sections with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP). TdT will catalyze the addition of labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
If using a fluorescent label, visualize the apoptotic cells using a fluorescence microscope.
-
If using a biotinylated label, incubate with a streptavidin-peroxidase conjugate followed by a substrate such as DAB to produce a colored precipitate at the site of apoptosis.
-
-
Quantification:
-
Count the number of TUNEL-positive chondrocytes within specific zones of the growth plate.
-
Express the data as the percentage of apoptotic cells relative to the total number of cells in that zone.
-
Protocol 4: Western Blot for Phosphorylated SMAD1/5/8 (In Vitro/Ex Vivo)
-
Sample Preparation:
-
Culture chondrocytes or isolate them from growth plate cartilage.
-
Treat the cells with this compound or vehicle control for the desired time points.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total SMAD1/5/8 or a housekeeping protein like β-actin.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's signaling pathway leading to premature physeal closure.
Caption: Experimental workflow for investigating this compound-induced PPC.
Caption: Logic diagram for the proposed mitigation strategy using an RARγ antagonist.
References
Palovarotene Technical Support Center: Navigating Clinical Limitations in Research Applications
Welcome to the technical support center for Palovarotene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the limitations of this compound in your clinical and preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective agonist for the retinoic acid receptor gamma (RARγ).[1] In conditions like Fibrodysplasia Ossificans Progressiva (FOP), a gain-of-function mutation in the ACVR1/ALK2 gene leads to overactive bone morphogenetic protein (BMP) signaling.[2] This results in the erroneous formation of bone in soft tissues, a process known as heterotopic ossification (HO). This compound, by binding to RARγ, inhibits the downstream signaling of the BMP pathway, specifically by reducing the phosphorylation of SMAD1/5/8, thereby suppressing chondrogenesis and subsequent bone formation.[1]
Q2: What are the most common adverse effects of this compound observed in clinical trials, and how can I monitor for them in my preclinical models?
The most frequently reported adverse effects are mucocutaneous and musculoskeletal in nature. These include dry skin, dry lips, itching, hair loss, rashes, joint pain (arthralgia), and muscle pain (myalgia).[1][3] A more serious adverse event, particularly in pediatric studies, is premature physeal closure (PPC), or the early closure of bone growth plates.
For preclinical monitoring:
-
Mucocutaneous effects: Regular visual inspection of animal models for signs of skin dryness, flaking, or hair loss. Skin biopsies can be taken for histological analysis.
-
Musculoskeletal effects: Monitor for changes in gait, mobility, and grip strength.
-
Premature Physeal Closure: Regular radiographic imaging (e.g., X-ray or micro-CT) of long bones is crucial to monitor the state of the growth plates. Histological analysis of the growth plates can provide detailed information on chondrocyte organization and proliferation.
Q3: Are there known drug-drug interactions with this compound that I should be aware of in my experiments?
Yes, this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2C8 and CYP2C19. Therefore, co-administration with strong or moderate inhibitors or inducers of CYP3A4 should be approached with caution.
-
CYP3A4 Inhibitors: (e.g., ketoconazole, itraconazole, clarithromycin, grapefruit juice) can increase this compound plasma concentrations, potentially leading to increased toxicity.
-
CYP3A4 Inducers: (e.g., rifampicin, carbamazepine, St. John's Wort) can decrease this compound plasma concentrations, which may reduce its efficacy.
When designing in vivo studies, it is critical to consider the potential for drug-drug interactions with any co-administered compounds.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Inconsistent efficacy in reducing heterotopic ossification (HO) in animal models. | - Inadequate dosing or bioavailability.- Timing of administration relative to injury/flare-up.- Animal model variability. | - Verify the formulation and administration route to ensure consistent drug delivery. This compound absorption is increased with food, so consider administration with a meal in animal studies.- Initiate treatment at the pre-chondrogenic phase of HO for maximal effect.- Ensure a genetically homogenous animal cohort and a standardized injury model. |
| High incidence of skin-related side effects in animal models (e.g., severe dry skin, lesions). | - High systemic exposure to this compound. | - Consider dose reduction and monitor for a therapeutic window with acceptable toxicity.- Explore alternative drug delivery systems, such as topical or localized nanoparticle-based delivery, to minimize systemic exposure while maintaining efficacy at the target site. |
| Difficulty in assessing premature physeal closure (PPC) accurately. | - Imaging modality lacks sufficient resolution.- Histological processing artifacts. | - Utilize high-resolution micro-computed tomography (µCT) for detailed 3D visualization of the growth plate architecture.- Follow standardized protocols for bone fixation, decalcification, and staining to ensure high-quality histological sections. |
| Variability in in vitro chondrogenesis or osteogenesis assay results. | - Inconsistent cell seeding density.- Variability in lot-to-lot activity of growth factors (e.g., BMP2).- this compound degradation in culture media. | - Ensure precise cell counting and even seeding.- Qualify each new lot of growth factors to ensure consistent activity.- Prepare fresh this compound solutions for each experiment and protect from light, as retinoids can be light-sensitive. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~4 hours | |
| Effect of High-Fat Meal on AUC | ~40% increase | |
| Effect of High-Fat Meal on Cmax | ~16% increase | |
| Protein Binding | 97.9% to 99.6% | |
| Primary Metabolizing Enzyme | CYP3A4 |
Table 2: Summary of this compound Efficacy in the Phase 3 MOVE Trial
| Outcome | Result | Reference |
| Reduction in Annualized New HO Volume | 54% | |
| Most Common Adverse Events | Mucocutaneous and musculoskeletal events | |
| Serious Adverse Event in Pediatric Patients | Premature Physeal Closure |
Signaling Pathway Diagram
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Chondrogenesis
This protocol details a method to assess the inhibitory effect of this compound on BMP2-induced chondrogenesis in a micromass culture of mesenchymal stem cells (MSCs).
Workflow Diagram:
Methodology:
-
Cell Culture: Culture primary MSCs or a suitable cell line (e.g., C3H10T1/2) in appropriate growth medium.
-
Micromass Culture:
-
Trypsinize and resuspend cells to a high density (e.g., 1 x 10^7 cells/mL).
-
Pipette 10 µL droplets of the cell suspension into the center of each well of a multi-well plate.
-
Allow cells to adhere for 2 hours in a humidified incubator.
-
Gently add chondrogenic medium to each well.
-
-
Treatment:
-
Prepare chondrogenic medium containing a chondro-inductive agent (e.g., 100 ng/mL BMP2).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat micromass cultures with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) in the presence of BMP2. Include appropriate vehicle controls.
-
-
Incubation: Incubate the cultures for 7-14 days, changing the medium every 2-3 days with fresh medium containing the respective treatments.
-
Alcian Blue Staining:
-
Fix the micromass cultures with 4% paraformaldehyde.
-
Stain with 1% Alcian Blue solution in 0.1 N HCl to visualize sulfated proteoglycans, a marker of cartilage formation.
-
Destain with distilled water.
-
-
Quantification:
-
Extract the Alcian Blue stain using 6 M guanidine HCl.
-
Measure the absorbance of the extracted dye at ~620 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance readings to the vehicle control and plot a dose-response curve to determine the IC50 of this compound for chondrogenesis inhibition.
Protocol 2: Monitoring Premature Physeal Closure in a Murine Model
This protocol outlines the use of micro-computed tomography (µCT) and histology to assess the effects of this compound on the growth plates of young mice.
Workflow Diagram:
Methodology:
-
Animal Model and Treatment:
-
Use young, growing mice (e.g., 3-4 weeks of age).
-
Administer this compound daily via oral gavage at various doses. Include a vehicle control group.
-
-
Micro-Computed Tomography (µCT) Analysis:
-
Perform longitudinal µCT scans of a specific long bone (e.g., tibia or femur) at baseline and regular intervals during the treatment period.
-
Use a high-resolution scanner with appropriate settings (e.g., 10 µm voxel size, 55 kVp, 145 µA).
-
Reconstruct the 3D images and define a region of interest (ROI) encompassing the epiphyseal growth plate.
-
Quantify growth plate parameters such as total volume and average thickness.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and dissect the long bones.
-
Fix the bones in 10% neutral buffered formalin, followed by decalcification in a suitable agent (e.g., EDTA).
-
Process the tissues and embed in paraffin.
-
Cut longitudinal sections (e.g., 5 µm thick) through the center of the growth plate.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the overall morphology and organization of the resting, proliferative, and hypertrophic chondrocyte zones.
-
Perform Safranin-O staining with a Fast Green counterstain to assess proteoglycan content in the cartilage matrix.
-
-
Data Analysis:
-
Measure the height of the different chondrocyte zones from the histological images.
-
Compare the µCT and histological data between the treatment and control groups to identify dose-dependent effects of this compound on growth plate structure and closure.
-
Protocol 3: In Vitro Drug Metabolism and CYP3A4 Inhibition Assay
This protocol provides a method to assess the metabolic stability of this compound and its potential to inhibit CYP3A4 using human liver microsomes.
Workflow Diagram:
Methodology:
Part A: Metabolic Stability
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and this compound (e.g., 1 µM).
-
-
Initiation of Reaction:
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) as 0.693/k.
-
Part B: CYP3A4 Inhibition
-
Reaction Mixture Preparation:
-
Prepare reaction mixtures containing human liver microsomes, a specific CYP3A4 substrate (e.g., midazolam), and a range of this compound concentrations. Include a positive control inhibitor (e.g., ketoconazole).
-
-
Initiation and Incubation:
-
Pre-incubate the microsomes with this compound at 37°C.
-
Initiate the reaction by adding NADPH.
-
Incubate for a fixed time within the linear range of metabolite formation.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction with a cold organic solvent containing an internal standard.
-
Process the samples as described in Part A.
-
Analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic Acid-Loaded PLGA Nanoparticle Formulation of ApoB-100-Derived Peptide 210 Attenuates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone biomarker for the clinical assessment of osteoporosis: recent developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palovarotene Dosage to Minimize Skeletal Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palovarotene. The focus is on optimizing dosage to mitigate the risk of skeletal toxicity, a significant concern with this potent retinoic acid receptor gamma (RARγ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its skeletal toxicity?
A1: this compound is a selective agonist for the retinoic acid receptor gamma (RARγ).[1][2][3][4] Its therapeutic effect in conditions like Fibrodysplasia Ossificans Progressiva (FOP) stems from its ability to inhibit the bone morphogenetic protein (BMP) signaling pathway, which is crucial for chondrogenesis, the process of cartilage formation that precedes bone formation in heterotopic ossification (HO).[1] By activating RARγ, this compound downregulates the downstream SMAD1/5/8 signaling cascade, thereby preventing the differentiation of progenitor cells into chondrocytes and subsequent bone formation.
The skeletal toxicity of this compound, particularly premature physeal closure (PPC) and synovial joint overgrowth, is also linked to its mechanism of action. Growth plates, responsible for longitudinal bone growth in skeletally immature individuals, are highly sensitive to retinoid signaling. This compound's potent activation of RARγ can disrupt the delicate balance of chondrocyte proliferation and differentiation within the growth plate, leading to its premature fusion and stunted growth.
Q2: What are the most common skeletal toxicities observed with this compound administration in preclinical and clinical studies?
A2: The most significant and frequently reported skeletal toxicities associated with this compound are:
-
Premature Physeal Closure (PPC): This is the premature fusion of the growth plates, leading to the cessation of longitudinal bone growth. It is a major concern in pediatric and adolescent populations.
-
Synovial Joint Overgrowth/Articular Cartilage Thickening: Preclinical studies in mice have shown that daily dosing with this compound can lead to aggressive overgrowth of synovial joints and thickening of the articular cartilage.
-
Osteochondromas: The formation of benign bone and cartilage tumors has been observed in animal models.
-
Reduced Bone Growth: Even in the absence of complete physeal closure, this compound can lead to a reduction in the rate of bone growth.
Q3: What dosing regimens have been used in clinical trials, and what is the rationale behind them?
A3: Clinical trials for FOP have primarily utilized a dual-dosing strategy:
-
Chronic Daily Dosing: A low daily dose (e.g., 5 mg) is administered to provide continuous suppression of new heterotopic ossification.
-
Flare-up Dosing: A higher dose (e.g., 20 mg daily for 4 weeks followed by 10 mg daily for 8 weeks) is initiated at the onset of a flare-up to more potently inhibit the acute inflammatory and chondrogenic processes.
The rationale for this approach is to maintain a baseline level of pathway inhibition while providing a more robust response during periods of active disease to prevent the formation of new bone. Dosing in skeletally immature patients is often adjusted based on body weight.
Troubleshooting Guides
Issue 1: Observing significant growth retardation in young animal models treated with this compound.
Troubleshooting Steps:
-
Dosage Re-evaluation:
-
Cross-reference with preclinical data: Compare your current dosage with published studies that have characterized the dose-dependent skeletal toxicity of this compound (see Data Presentation section below). The Lees-Shepard et al. (2018) study, for instance, provides valuable data on this in a mouse model of FOP.
-
Consider dose reduction: If your primary endpoint is not critically dependent on a high dose, consider a dose de-escalation study to find the minimum effective dose with an acceptable safety margin for skeletal growth.
-
Intermittent Dosing: Explore intermittent dosing schedules (e.g., dosing every other day or for a limited number of weeks) to reduce continuous exposure of the growth plates to the drug.
-
-
Refine Monitoring Protocols:
-
Increase frequency of measurements: For longitudinal studies, increase the frequency of body weight and long bone length (e.g., femur, tibia) measurements to detect growth deceleration earlier.
-
Incorporate imaging: Utilize micro-computed tomography (micro-CT) or radiography at multiple time points to longitudinally assess growth plate width and morphology.
-
-
Refine Experimental Model:
-
Age of animals: Be aware that the skeletal effects of this compound are most pronounced in rapidly growing juvenile animals. If appropriate for your research question, consider using older animals that have reached skeletal maturity.
-
Issue 2: Difficulty in quantifying synovial joint overgrowth and articular cartilage thickening.
Troubleshooting Steps:
-
Optimize Imaging Techniques:
-
Micro-CT with contrast: For detailed 3D analysis, use a contrast agent (e.g., phosphotungstic acid or an iodine-based agent) with your micro-CT protocol to enhance the visualization of cartilage and soft tissues.
-
Standardize joint positioning: Use a custom jig or positioning device to ensure consistent orientation of the joint during scanning, which is critical for reproducible quantitative analysis.
-
-
Implement Histological Analysis:
-
Safranin O-Fast Green staining: This staining method is ideal for visualizing cartilage, with Safranin O staining proteoglycans in the cartilage matrix red and Fast Green counterstaining bone and other tissues. This allows for clear delineation and measurement of articular cartilage thickness and any overgrowth.
-
Histomorphometry: Use image analysis software to quantify cartilage area, thickness, and cell density in a standardized manner across different treatment groups.
-
-
Develop a Scoring System:
-
Based on both imaging and histological data, develop a semi-quantitative scoring system to grade the severity of synovial joint overgrowth. This can be a valuable tool for comparing the effects of different dosages or treatment regimens.
-
Data Presentation
Table 1: Dose-Dependent Skeletal Toxicity of this compound in a Juvenile FOP Mouse Model (Pdgfrα-R206H)
| Dosage (mg/kg/day) | Observation Period | Key Skeletal Toxicity Findings | Reference |
| 0 (Vehicle) | P14 - P41 | Normal growth plate and synovial joint morphology. | |
| 0.735 | P14 - P41 | - Lack of proximal tibia growth plate in 3 out of 4 mice.- Severe osteochondral overgrowth at the knee in 3 out of 4 mice.- Thickened articular cartilage. | |
| 1.47 | P14 - P41 | - Lack of proximal tibia growth plate in 4 out of 5 mice.- Severe osteochondral overgrowth at the knee in 4 out of 5 mice.- Significantly reduced survival. |
Table 2: this compound Dosing Regimens in Human Clinical Trials for FOP
| Study Phase | Dosing Regimen | Patient Population | Reference |
| Phase 2 (PVO-1A-201) | - Placebo- 5/2.5 mg (5mg daily for 2 weeks, then 2.5mg daily for 4 weeks)- 10/5 mg (10mg daily for 2 weeks, then 5mg daily for 4 weeks) | Adults and adolescents with FOP experiencing a flare-up. | |
| Phase 3 (MOVE Trial - NCT03312634) | - 5 mg chronic daily dose- 20 mg daily for 4 weeks, then 10 mg daily for 8 weeks for flare-ups. | Adults and children (females ≥8 years, males ≥10 years) with FOP. |
Experimental Protocols
Protocol 1: Histological Assessment of Growth Plate and Articular Cartilage Morphology
This protocol is adapted from standard histological procedures for bone and cartilage analysis.
1. Tissue Preparation: a. Euthanize mice according to approved institutional protocols. b. Dissect the long bones of interest (e.g., tibia, femur). c. Fix tissues in 10% neutral buffered formalin for 24-48 hours at 4°C. d. Decalcify tissues in 14% EDTA (pH 7.4) for 7-14 days at 4°C, with the EDTA solution changed every 2-3 days. e. Process the decalcified tissues through a graded series of ethanol and xylene, and embed in paraffin.
2. Sectioning and Staining: a. Cut 5-7 µm thick sections using a microtome. b. Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water. c. Safranin O-Fast Green Staining: i. Stain with Weigert's iron hematoxylin for 5-10 minutes to stain nuclei. ii. Rinse in running tap water. iii. Differentiate briefly in 1% acid-alcohol. iv. Rinse in running tap water. v. Stain with 0.02% Fast Green solution for 3-5 minutes. vi. Rinse briefly in 1% acetic acid. vii. Stain with 0.1% Safranin O solution for 5-15 minutes. viii. Dehydrate through a graded series of ethanol. ix. Clear in xylene and mount with a permanent mounting medium.
3. Analysis: a. Image stained sections using a brightfield microscope. b. Measure the height of the different zones of the growth plate (resting, proliferative, hypertrophic). c. Measure the thickness of the articular cartilage at standardized locations. d. Perform semi-quantitative scoring for any observed abnormalities (e.g., disorganization of chondrocyte columns, breaches in the growth plate, cartilage overgrowth).
Protocol 2: Micro-CT Analysis of Synovial Joint Overgrowth
1. Sample Preparation and Scanning: a. Dissect the joint of interest (e.g., knee) and fix as described in Protocol 1. b. For cartilage visualization, incubate the joint in a contrast agent solution (e.g., 15% ioxaglate or 30% phosphotungstic acid) for 24-48 hours at 4°C. c. Secure the joint in a sample holder, ensuring consistent orientation. A custom-made holder is recommended. d. Scan the joint using a high-resolution micro-CT system. Typical parameters for a mouse knee are a voxel size of 5-10 µm, 50-70 kVp, and an integration time of 500-1000 ms.
2. Reconstruction and 3D Analysis: a. Reconstruct the scanned images to generate a 3D dataset. b. Use image analysis software (e.g., Amira, Dragonfly, CTAn) to segment the bone and cartilage. c. Quantify the following parameters:
- Articular cartilage volume and thickness.
- Subchondral bone volume and thickness.
- Presence and volume of any osteophytes or other ectopic bone formations. d. Generate 3D renderings for qualitative visualization of joint morphology.
Mandatory Visualization
Caption: this compound signaling pathway in FOP.
Caption: Workflow for assessing this compound skeletal toxicity.
References
Palovarotene for FOP: A Technical Overview of the EMA's Decision
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a detailed analysis of the European Medicines Agency's (EMA) decision not to approve palovarotene for the treatment of Fibrodysplasia Ossificans Progressiva (FOP). The following information is intended to provide clarity on the scientific and regulatory hurdles encountered by this compound in Europe, offering insights for ongoing and future research in FOP and other rare diseases.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the EMA's refusal to grant marketing authorization for this compound?
The European Medicines Agency's Committee for Medicinal Products for Human Use (CHMP) concluded that the benefits of this compound did not outweigh its risks, leading to the refusal of marketing authorization.[1][2] This decision, ultimately upheld by the European Commission, was based on three core areas of concern: insufficient evidence of efficacy, significant safety issues, and unresolved questions regarding the quality of the active pharmaceutical ingredient.[3]
Q2: What were the specific concerns regarding the efficacy of this compound in the MOVE trial?
The CHMP's primary concern with the efficacy data from the pivotal Phase III MOVE trial was its reliance on a post-hoc analysis.[3] The trial did not meet its pre-specified primary endpoint, which was the annualized change in new heterotopic ossification (HO) volume compared to a natural history study cohort.[3] The manufacturer's submission for approval was subsequently based on a post-hoc analysis of the data, which the CHMP deemed "neither scientifically nor clinically justified."
Q3: What were the major safety concerns identified by the EMA?
The most significant safety concern was the risk of premature physeal closure (PPC) in growing children. This is a known side effect of retinoids, the class of drugs to which this compound belongs. The CHMP concluded that the risk mitigation strategies proposed by the manufacturer were not sufficient to adequately address this risk.
Q4: What were the unresolved quality issues with the this compound active substance?
The EMA's assessment report highlighted outstanding questions regarding the quality of the active substance. These concerns centered on the control of potential regioisomeric impurities and the definition of starting materials in the manufacturing process. While the applicant proposed to address some of these issues post-approval, the CHMP found the initial data and proposed plan insufficient.
Troubleshooting Unsuccessful Clinical Trial Endpoints
Issue: The pre-specified primary endpoint in the MOVE trial for this compound was not met.
Troubleshooting Guide:
-
Re-evaluate the Primary Endpoint: Was the annualized change in new HO volume, as measured by whole-body CT, the most appropriate and sensitive primary endpoint for this patient population and therapeutic intervention?
-
Analyze Subgroups: Were there specific subgroups of patients (e.g., based on age, disease severity, or genetic mutation) who showed a more robust response? While post-hoc analyses are hypothesis-generating, they can inform the design of future, prospective trials.
-
Consider Alternative Statistical Approaches: The MOVE trial's primary endpoint was analyzed using a Bayesian compound Poisson model with a square-root transformation. The subsequent post-hoc analysis that showed a positive effect used a different statistical approach. A thorough evaluation of the appropriateness of the initial statistical plan is warranted.
-
Assess the Comparator Arm: The MOVE trial was a single-arm study that used data from a natural history study as a comparator. This design can introduce bias. Future studies could consider innovative trial designs, such as randomized placebo-controlled trials with withdrawal or enrichment designs, where ethically and practically feasible in an ultra-rare disease.
Quantitative Data Summary
The following tables summarize key quantitative data from the this compound clinical development program.
Table 1: Efficacy Outcomes from the MOVE Trial
| Endpoint | This compound (MOVE Trial) | Untreated (Natural History Study) | Statistical Significance (p-value) | Citation |
| Pre-specified Primary Endpoint: Estimated reduction in new HO volume/year (wLME model) | - | - | 0.1124 | |
| Post-hoc Analysis: Mean annualized new HO volume | 8,821 mm³ | 23,318 mm³ | 0.0292 | |
| Post-hoc Analysis: Reduction in mean annualized new HO volume | 60% | - | Not Applicable |
Table 2: Key Safety Findings from the MOVE Trial
| Adverse Event | Incidence in this compound-Treated Patients | Citation |
| Any Adverse Event | 100% | |
| Retinoid-associated Adverse Event | 97.0% | |
| Serious Adverse Event | 29.3% | |
| Premature Physeal Closure (PPC) / Epiphyseal Disorder in patients <14 years | 36.8% (21/57) | |
| Premature Physeal Closure (PPC) in patients <18 years | 23.5% | |
| PPC in patients aged 8-10 years | 58.3% |
Experimental Protocols
Methodology for the Phase III MOVE Trial
The MOVE trial was a Phase III, multicenter, single-arm, open-label study designed to assess the efficacy and safety of this compound in patients with FOP.
-
Patient Population: 107 participants with a clinical diagnosis of FOP.
-
Dosing Regimen:
-
Chronic Dosing: 5 mg this compound taken orally once daily.
-
Flare-up Dosing: 20 mg once daily for 4 weeks, followed by 10 mg once daily for at least 8 weeks. This regimen was initiated at the onset of flare-up symptoms or after trauma.
-
-
Primary Endpoint: The annualized change in new HO volume, measured by low-dose whole-body computed tomography (WBCT), excluding the head.
-
Comparator: Data from an untreated cohort of FOP patients from a natural history study.
-
Definition of a Flare-up: The presence of two or more of the following symptoms: pain, soft tissue swelling, decreased range of motion, stiffness, redness, or warmth, as confirmed by an investigator.
Visualizations
This compound's Mechanism of Action in FOP
Caption: this compound, a RARγ agonist, inhibits BMP signaling to reduce chondrogenesis and subsequent heterotopic ossification.
Logical Flow of EMA's Decision on this compound
Caption: The logical progression of the EMA's review process for this compound, leading to the refusal of marketing authorization.
References
Technical Support Center: Understanding Variability in Patient Response to Palovarotene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palovarotene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, selective agonist of the retinoic acid receptor gamma (RARγ).[1] Its primary mechanism involves the inhibition of the bone morphogenetic protein (BMP) signaling pathway, which is crucial for skeletal development and is overactive in conditions like Fibrodysplasia Ossificans Progressiva (FOP).[1][2] By binding to RARγ, this compound downregulates the phosphorylation of SMAD1/5/8, key downstream effectors in the BMP pathway.[2] This interference inhibits chondrogenesis, the process of cartilage formation that precedes heterotopic ossification (HO), thereby reducing the formation of new, abnormal bone.[1]
Q2: How does this compound interact with the NF-κB signaling pathway?
Recent studies have shown that this compound can also alleviate HO by blocking the nuclear factor kappa-B (NF-κB) signaling pathway. The NF-κB pathway is involved in inflammation, which plays a role in the initiation of HO. This compound has been shown to prevent the nuclear translocation of p65, a key component of the NF-κB complex, thereby inhibiting its downstream effects. There is evidence to suggest a synergistic effect between the Smad and NF-κB signaling pathways in HO formation, and this compound may act on a common downstream target of both pathways.
Q3: What is the molecular basis for the variability in patient response to this compound, particularly the risk of premature physeal closure (PPC)?
The exact mechanism behind the variability in patient response, especially the serious adverse event of premature physeal closure (PPC) in growing children, is not yet fully understood. While this compound shows efficacy in reducing new HO volume, a significant percentage of skeletally immature patients in clinical trials experienced PPC. The reasons for this are still under investigation, but it is a known class effect of retinoids to affect bone growth. Researchers should be aware of this potential toxicity in preclinical models, especially in juvenile animals, where high doses have been associated with growth plate abnormalities.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent inhibition of chondrogenesis in vitro | 1. Cell culture variability: Different cell lines or primary cells may have varying sensitivity to this compound. 2. This compound degradation: this compound may be unstable in culture medium over long incubation periods. 3. Incorrect dosage: The concentration of this compound may be suboptimal for the specific cell type or experimental conditions. | 1. Cell line characterization: Ensure consistent cell passage number and validate the expression of RARγ in your cell model. 2. Media changes: Replenish this compound-containing media every 24-48 hours. 3. Dose-response curve: Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal inhibitory concentration for your specific cell type. |
| High variability in HO volume in animal models | 1. Inconsistent injury model: The method of inducing HO (e.g., trauma, genetic model) can introduce variability. 2. Drug administration variability: Oral gavage can lead to inconsistent dosing if not performed correctly. 3. Animal-to-animal variability: Inherent biological differences between animals. | 1. Standardize injury: Ensure the injury model is highly reproducible. For trauma models, standardize the location and extent of injury. 2. Optimize administration: Ensure proper training in oral gavage techniques. Consider alternative administration routes if variability persists, though be aware this may alter outcomes. 3. Increase sample size: A larger number of animals per group will help to account for individual variability. |
| Difficulty in detecting changes in pSMAD1/5/8 levels | 1. Timing of analysis: The peak of SMAD1/5/8 phosphorylation may be transient. 2. Low protein concentration: Insufficient protein in the lysate. 3. Antibody issues: The primary antibody may not be specific or sensitive enough. | 1. Time-course experiment: Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) after stimulation to identify the optimal time point for analysis. 2. Optimize lysis: Use an appropriate lysis buffer with phosphatase inhibitors and ensure complete cell lysis. 3. Antibody validation: Validate the pSMAD1/5/8 antibody using a positive control (e.g., BMP-stimulated cells) and a negative control (e.g., unstimulated cells). |
| Unexpected cell toxicity in vitro | 1. High this compound concentration: Excessive concentrations can lead to off-target effects and cytotoxicity. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at high concentrations. | 1. Determine IC50: Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration of this compound for your cell line. 2. Solvent control: Include a vehicle control group with the same concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is non-toxic (typically <0.1%). |
Quantitative Data Summary
The following tables summarize key quantitative data from the Phase III MOVE clinical trial of this compound in patients with FOP.
Table 1: Annualized New Heterotopic Ossification (HO) Volume
| Analysis Method | This compound (MOVE Trial) | Untreated (Natural History Study) | Reduction with this compound |
| Weighted Linear Mixed Effect (wLME) Model | 11,419 mm³ (SE = 3,782) | 25,796 mm³ (SE = 6,066) | 55.7% |
| Post hoc analysis (negatives included) | 8,821 mm³ | 23,318 mm³ | 62% |
SE: Standard Error
Table 2: New HO Volume at and Away from Flare-Up Sites
| Location of New HO | This compound (MOVE Trial) | Untreated (Natural History Study) |
| At Flare-Up Sites (mean, 95% CI) | 19,610 mm³ (11,135 to 28,084) | 40,157 mm³ (9,189 to 71,124) |
| Away from Flare-Up Sites (mean, 95% CI) | 7,626 mm³ (3,845 to 11,407) | 26,399 mm³ (8,539 to 44,259) |
CI: Confidence Interval
Table 3: Adverse Events in the MOVE Trial
| Adverse Event Category | Chronic Dosing Regimen | Flare-Up Dosing Regimen |
| At least 1 Adverse Event (AE) | 96% | 94.3% |
| At least 1 Serious Adverse Event (SAE) | 19.2% | 17.1% |
| Dose Modification due to AEs | 11.1% | 40% |
Experimental Protocols & Visualizations
This compound Signaling Pathways
The following diagram illustrates the key signaling pathways affected by this compound.
Caption: this compound signaling pathways.
Experimental Workflow: In Vitro Chondrogenesis Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on chondrogenesis in vitro.
References
Improving the therapeutic index of selective RARγ agonists like Palovarotene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with selective Retinoic Acid Receptor γ (RARγ) agonists like Palovarotene. The focus is on strategies to improve the therapeutic index by enhancing efficacy and mitigating adverse effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other selective RARγ agonists?
A1: this compound is a selective agonist for the Retinoic Acid Receptor γ (RARγ).[1][2] Its mechanism involves binding to RARγ, which is a nuclear receptor expressed in chondrogenic cells and chondrocytes that typically acts as a transcriptional repressor.[1][3] Upon binding, this compound converts RARγ into a transcriptional activator, which in turn inhibits the bone morphogenetic protein (BMP) signaling pathway by decreasing the phosphorylation of downstream effectors SMAD1/5/8.[2] This interference with the BMP/ALK2 pathway inhibits chondrogenesis (cartilage formation) and subsequent endochondral bone formation, which is the key process in heterotopic ossification (HO).
Q2: What is the "therapeutic index" and why is it a critical consideration for RARγ agonists?
A2: The therapeutic index (TI), or therapeutic window, is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A narrow therapeutic index indicates that the effective and toxic doses are close, requiring careful monitoring. For RARγ agonists like this compound, improving the TI is crucial because while they are effective in reducing pathological bone formation, they are associated with significant side effects, such as premature physeal (growth plate) closure in children and mucocutaneous events (e.g., dry skin, dry lips). A wider TI would allow for a dose that maximizes therapeutic benefit while minimizing these adverse effects.
Q3: What are the most significant adverse effects associated with this compound treatment?
A3: The most concerning adverse event observed in clinical trials, particularly in pediatric patients, is irreversible premature physeal closure (PPC), which can lead to growth arrest. Other common side effects are consistent with the systemic retinoid class and include mucocutaneous events like dry skin, dry lips, rash, pruritus (itching), and alopecia (hair loss). Musculoskeletal events, such as arthralgia (joint pain), have also been reported.
Q4: What are the main strategies being explored to improve the therapeutic index of selective RARγ agonists?
A4: Several strategies can be employed to improve the therapeutic index:
-
Combination Therapy: Using the RARγ agonist in combination with other therapeutic agents may allow for lower, less toxic doses of each drug while achieving a synergistic or additive therapeutic effect. For example, combining RAR agonists with cytotoxic agents like Taxol has shown synergy in cancer models.
-
Targeted Drug Delivery & Novel Formulations: Developing advanced drug delivery systems, such as encapsulation in nanoparticles or liposomes, can help concentrate the drug at the target tissue (e.g., sites of injury prone to HO) and reduce systemic exposure. This approach can minimize off-target effects and improve bioavailability.
-
Development of More Selective Agonists: Designing novel RARγ agonists with even greater selectivity and tailored pharmacokinetic profiles could enhance on-target efficacy while reducing interactions with other RAR isoforms (α and β) that might contribute to side effects.
Section 2: Troubleshooting Guides
Guide 1: In Vitro Cell-Based Assays (e.g., Luciferase Reporter Assays)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. "Edge effect" in multi-well plates due to uneven evaporation.3. Pipetting errors when adding agonist or reagents. | 1. Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette.2. Avoid using the outermost wells of the plate. Fill outer wells with sterile PBS or media to maintain humidity.3. Use calibrated pipettes. When adding reagents, place the pipette tip below the surface of the liquid to avoid splashing and ensure proper mixing. |
| Low Signal-to-Noise Ratio or Weak Agonist Response | 1. Low transfection efficiency of the reporter plasmid.2. Suboptimal agonist concentration.3. Cell line does not express sufficient levels of RARγ.4. Cells are over-confluent, leading to reduced metabolic activity. | 1. Optimize the transfection protocol (DNA-to-reagent ratio, cell density at transfection).2. Perform a dose-response curve to determine the optimal EC50 concentration.3. Use a cell line known to express endogenous RARγ or a stably transfected cell line overexpressing the receptor.4. Seed cells to be 70-90% confluent at the time of the assay. |
| High Background Signal in Untreated (Vehicle) Wells | 1. "Leaky" or constitutively active reporter construct.2. Components in the serum or media are activating the RARγ pathway.3. Contamination (e.g., Mycoplasma). | 1. Use a reporter construct with a minimal promoter known to have low basal activity.2. Reduce serum concentration or use charcoal-stripped serum to remove endogenous retinoids.3. Regularly test cell cultures for Mycoplasma contamination. |
Guide 2: In Vivo Mouse Models of Heterotopic Ossification (HO)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent HO Formation in Control Group | 1. Variability in the injury model (e.g., cardiotoxin injection, trauma).2. Animal age, sex, or genetic background differences.3. Inconsistent housing or environmental conditions. | 1. Standardize the injury procedure meticulously. For injections, ensure consistent volume, depth, and location.2. Use age- and sex-matched littermates for treatment and control groups. Ensure a consistent genetic background.3. Maintain consistent light/dark cycles, temperature, and diet throughout the experiment. |
| High Toxicity or Mortality in Treatment Group | 1. Drug dosage is too high for the specific mouse strain.2. The vehicle used for administration has toxic effects.3. Stress from the administration route (e.g., gavage). | 1. Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Note that toxicity can be more pronounced in juvenile mice.2. Test the vehicle alone as a separate control group to rule out vehicle-induced toxicity.3. Ensure proper training in administration techniques to minimize stress and injury. Consider alternative, less stressful routes if possible. |
| Lack of Efficacy (No Reduction in HO) | 1. Insufficient drug dosage or bioavailability.2. Timing of treatment initiation is too late relative to the injury.3. Drug degradation due to improper storage or formulation. | 1. Increase the dose, ensuring it remains below the MTD. Check pharmacokinetic data to ensure adequate exposure.2. Initiate treatment prophylactically or immediately after the injury, as this compound is most effective at inhibiting the early chondrogenic stages of HO.3. Store the compound as recommended by the manufacturer (e.g., protected from light and oxygen). Prepare fresh formulations for administration. |
Section 3: Data & Experimental Protocols
Quantitative Data Summary
Table 1: this compound Efficacy and Adverse Events (MOVE Clinical Trial)
| Parameter | This compound Treatment Group | Untreated Control Group (Natural History Study) | Reference(s) |
|---|---|---|---|
| Mean Annualized New HO Volume Reduction | 54% - 55.7% reduction compared to control | N/A | |
| Patients Reporting at Least One Adverse Event (AE) | ~95% | N/A | |
| Patients Reporting a Serious Adverse Event (SAE) | 17.1% - 19.2% | N/A | |
| Premature Physeal Closure (in patients <14 years) | Occurred in 21 out of 57 subjects (~37%) | N/A |
| Common Mucocutaneous AEs | Dry skin, dry lips, pruritus, rash, alopecia | N/A | |
Protocol 1: RARγ Luciferase Reporter Gene Assay
This protocol is for quantifying the activation of RARγ by a test compound (e.g., this compound) in a cell-based system.
Materials:
-
HEK293T or other suitable host cell line.
-
Expression plasmid for human RARγ.
-
Luciferase reporter plasmid containing a Retinoic Acid Response Element (RARE)-driven promoter.
-
Control plasmid for normalization (e.g., expressing Renilla luciferase or β-galactosidase).
-
Transfection reagent (e.g., Lipofectamine).
-
DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (FBS).
-
Test compound (selective RARγ agonist) and vehicle (e.g., DMSO).
-
Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Luciferase® Reporter Assay System).
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed HEK293T cells into a white, opaque 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of DMEM + 10% charcoal-stripped FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells in each well with the RARγ expression plasmid, the RARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and a vehicle control in appropriate media. Remove the transfection media from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for another 22-24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase detection reagents to room temperature.
-
Add the luciferase substrate to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer. If using a dual-luciferase system, add the second reagent and read the normalization signal.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the control (Renilla) signal for each well.
-
Plot the normalized relative light units (RLUs) against the log of the agonist concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value.
-
Section 4: Diagrams and Visualizations
Caption: this compound's mechanism of action in inhibiting heterotopic ossification.
Caption: Workflow for a typical RARγ luciferase reporter gene assay.
Caption: Key strategies for improving the therapeutic index of RARγ agonists.
References
Palovarotene Technical Support Center: Long-Term Safety and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term safety and efficacy of Palovarotene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an orally bioavailable, selective agonist of the retinoic acid receptor gamma (RARγ).[1][2] Its therapeutic effect in conditions like Fibrodysplasia Ossificans Progressiva (FOP) stems from its ability to modulate the bone morphogenetic protein (BMP) signaling pathway.[1][3][4] By binding to RARγ, this compound reduces the phosphorylation of SMAD1/5/8, which are key downstream effectors in the BMP signaling cascade. This interference inhibits chondrogenesis and subsequent endochondral bone formation, thereby reducing the formation of new heterotopic ossification (HO).
Q2: What are the primary long-term safety concerns associated with this compound administration in clinical trials?
A2: The most significant long-term safety concern, particularly in pediatric populations, is the risk of premature physeal closure (PPC) or epiphyseal disorder. Other common long-term adverse events are consistent with the retinoid class of drugs and include mucocutaneous reactions such as dry skin, dry lips, pruritus, rash, and alopecia. Additionally, there have been reports of decreased vertebral bone mineral density and an increased risk of vertebral fractures with this compound treatment. Psychiatric events, including depression and anxiety, have also been noted.
Q3: What is the primary measure of this compound's long-term efficacy, and what have clinical trials shown?
A3: The primary efficacy endpoint in major clinical trials, such as the MOVE trial, was the annualized change in the volume of new heterotopic ossification (HO), as assessed by low-dose whole-body computed tomography (WBCT). Post hoc analyses of the MOVE trial data indicated that this compound treatment resulted in a statistically significant reduction in the mean annualized new HO volume compared to an untreated natural history study cohort. Specifically, a 54-60% reduction in new HO volume has been reported.
Q4: Are there specific patient populations where the risks of this compound may outweigh the benefits?
A4: Yes, particularly in skeletally immature patients. The risk of premature physeal closure is a major concern in children and adolescents, potentially leading to growth arrest. The FDA approval for FOP is for females aged 8 years and older and males aged 10 years and older. This compound is also contraindicated during pregnancy due to the risk of embryo-fetal toxicity, a known class effect of retinoids.
Troubleshooting Experimental Issues
Q1: My in-vivo animal model studies with this compound are showing significant skeletal toxicity. How can I mitigate this?
A1: Pronounced skeletal toxicity, including synovial joint overgrowth and growth plate ablation, has been observed in juvenile animal models with daily dosing of this compound. Consider the following:
-
Dose-Response Relationship: The mucocutaneous adverse reactions have shown a dose-response relationship. It is crucial to establish a minimal effective dose in your models.
-
Chronic vs. Intermittent Dosing: Efficacy may require chronic administration, as pre-treatment alone did not reduce the skeletogenic potential of fibro/adipogenic progenitors (FAPs). However, continuous high-dose exposure is linked to toxicity. The clinical approach uses a lower chronic daily dose with higher doses during flare-ups. Mimicking this regimen in your animal model might balance efficacy and toxicity.
-
Age of Animal Models: The effects on the growth plate are most pronounced in skeletally immature animals. If your research question allows, using skeletally mature animals could reduce these specific toxicities.
Q2: I am not observing the expected reduction in heterotopic ossification in my experiments. What could be the reason?
A2: Several factors could contribute to a lack of efficacy:
-
Timing of Administration: this compound inhibits early stages of the endochondral ossification process, including the recruitment of progenitor cells and chondrogenesis. Administration must be initiated early in the process of HO formation to be effective.
-
Drug Exposure and Bioavailability: Ensure adequate oral bioavailability and exposure in your model system. This compound is administered orally in clinical settings.
-
Model System: The underlying genetic driver of HO in your model is critical. This compound has been primarily studied in the context of FOP, which is caused by activating mutations in the ACVR1 gene. Its efficacy in other models of HO may vary.
Data on Long-Term Safety and Efficacy
Table 1: Summary of Common Adverse Events (MOVE Trial)
| Adverse Event Category | Specific Adverse Event | Frequency in this compound-Treated Patients |
| Retinoid-Associated | Any Retinoid-Associated AE | 97.0% |
| Dry Skin | 68.7% - 78% | |
| Dry Lips | 46.5% - 66% | |
| Alopecia (Hair Loss) | 34.3% - 44% | |
| Pruritus (Itching) | 26.3% - 55% | |
| Rash | up to 42% | |
| Arthralgia (Joint Pain) | 33.3% - 43.9% | |
| Serious Adverse Events | Any Serious AE | 29.3% |
| Premature Physeal Closure / Epiphyseal Disorder (in patients <14 years) | 36.8% (21 out of 57 patients) |
Table 2: Efficacy of this compound in Reducing New Heterotopic Ossification (MOVE Trial)
| Efficacy Endpoint | This compound-Treated Group | Untreated Natural History Study Group | Reduction in New HO Volume | Statistical Significance |
| Mean Annualized New HO Volume | 8,821 mm³ | 23,318 mm³ | ~60% | Nominal p = 0.039 (wLME model) |
Experimental Protocols
Assessment of New Heterotopic Ossification (HO) Volume
The primary efficacy endpoint in the pivotal MOVE trial was the change in new HO volume, assessed using low-dose whole-body computed tomography (WBCT), excluding the head.
Methodology Overview:
-
Image Acquisition:
-
Low-dose WBCT scans are performed at baseline and at specified follow-up intervals (e.g., annually).
-
It is crucial to standardize the scanning protocol to ensure consistency across time points and subjects. While specific scanner parameters are proprietary to the clinical trial, the principle is to use the lowest possible radiation dose that still allows for accurate bone volume assessment.
-
-
Image Analysis:
-
The WBCT images are analyzed by trained radiologists who are blinded to the treatment allocation and clinical data.
-
Specialized software is used to segment and quantify the volume of newly formed heterotopic bone. This typically involves:
-
Co-registering the baseline and follow-up scans to align the anatomy.
-
Subtracting the baseline bone volume from the follow-up bone volume to isolate new HO.
-
Applying a predefined Hounsfield Unit (HU) threshold to differentiate bone from soft tissue.
-
Manual or semi-automated segmentation and editing to ensure only true new HO is included in the final volume measurement.
-
-
-
Data Reporting:
-
The primary outcome is reported as the annualized change in new HO volume (mm³/year).
-
Note for Researchers: The detailed, proprietary protocols for image acquisition and analysis from the MOVE trial are not publicly available. For academic research, it is recommended to develop and validate a standardized imaging and analysis protocol in collaboration with radiologists and medical physicists.
Monitoring for Premature Physeal Closure (PPC)
Given that PPC is a significant risk in skeletally immature individuals, a rigorous monitoring protocol is essential.
Methodology Overview:
-
Baseline Assessment:
-
Prior to initiating treatment in skeletally immature subjects, obtain baseline radiographs of the knees, hands, and wrists to assess bone age and the status of the physes (growth plates).
-
-
Routine Monitoring:
-
Perform follow-up radiographs of the knees, hands, and wrists every 6 to 12 months until the patient reaches skeletal maturity or their final adult height.
-
Clinical assessment of growth, including height velocity, should be conducted at regular intervals.
-
-
Radiographic Evaluation:
-
Radiographs should be evaluated by a pediatric radiologist or an expert in skeletal development.
-
Look for signs of physeal narrowing, the formation of bony bridges across the physis, and changes in the angulation of the adjacent bones.
-
Compare with previous radiographs to assess for any changes over time.
-
Visualizations
Signaling Pathway of this compound
References
Validation & Comparative
Palovarotene in the Spotlight: A Comparative Guide to RAR Agonists for Inhibiting Heterotopic Ossification
For Researchers, Scientists, and Drug Development Professionals
Heterotopic ossification (HO), the abnormal formation of bone in soft tissues, presents a significant clinical challenge. In the quest for effective therapeutic interventions, Retinoic Acid Receptor (RAR) agonists have emerged as a promising class of drugs. Among them, palovarotene, a selective RARγ agonist, has garnered considerable attention, culminating in its approval for the treatment of Fibrodysplasia Ossificans Progressiva (FOP), a rare and severe genetic disorder characterized by progressive HO. This guide provides a comprehensive comparison of this compound with other RAR agonists, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Mechanism of Action: The RARγ Advantage
Retinoid signaling is a crucial regulator of chondrogenesis, the process of cartilage formation that precedes endochondral ossification, a key mechanism in HO. This signaling is mediated by three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ. While both RARα and RARγ agonists have demonstrated efficacy in inhibiting HO in preclinical models, agonists selective for RARγ, such as this compound, have consistently shown superior effectiveness.[1][2][3] This enhanced efficacy is attributed to the high expression of RARγ in chondrogenic cells and chondrocytes.[4]
The binding of a RARγ agonist, like this compound, to its receptor interferes with the canonical Bone Morphogenetic Protein (BMP) signaling pathway, a primary driver of HO.[1] Specifically, it leads to a reduction in the phosphorylation of SMAD1/5/8 proteins, which are key downstream effectors of BMP signaling. This dampening of the BMP pathway ultimately inhibits the differentiation of mesenchymal progenitor cells into cartilage and subsequent bone formation.
Quantitative Comparison of RAR Agonist Efficacy
While direct head-to-head quantitative comparisons in published literature are limited, preclinical and clinical data for this compound provide a benchmark for its efficacy. Other RARγ agonists, such as NRX204647 and CD1530, have also been investigated in preclinical models.
Preclinical Data: Inhibition of Heterotopic Ossification in Mouse Models
Studies in various mouse models of HO have demonstrated the dose-dependent inhibitory effect of this compound on the volume of heterotopic bone formation.
| RAR Agonist | Mouse Model | Dosing Regimen | Reduction in HO Volume | Reference |
| This compound | Acvr1cR206H/+ (Cardiotoxin-induced) | Not specified | Significant reduction compared to vehicle | |
| This compound | Pdgfrα-R206H (Spontaneous HO) | 0.735 mg/kg/day | ~50% reduction in total body HO/overgrowth burden | |
| This compound | Pdgfrα-R206H (Spontaneous HO) | 1.47 mg/kg/day | ~50% reduction in total body HO/overgrowth burden | |
| NRX204647 | rBMP-2-induced | Not specified | Dose-dependent inhibition of chondrogenesis | |
| CD1530 | Not specified | Not specified | Mentioned as a RARγ agonist that blocks BMP2-induced skeletogenic differentiation |
Clinical Data: The MOVE Trial
The Phase 3 MOVE trial was a global, open-label study that evaluated the efficacy and safety of this compound in patients with FOP. The results demonstrated a clinically meaningful reduction in the formation of new HO.
| Treatment Group | Mean Annualized New HO Volume | Reduction vs. Untreated | p-value | Reference |
| This compound | 8,821 mm³ | 62% | 0.0292 | |
| Untreated (Natural History Study) | 23,318 mm³ | - | - |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. Below are detailed protocols for key in vivo and in vitro experiments.
In Vivo Model: Cardiotoxin-Induced Heterotopic Ossification in Mice
This model is widely used to study trauma-induced HO.
Materials:
-
Mice (e.g., Acvr1cR206H/+;R26-rtTA;tetO-cre)
-
Cardiotoxin (from Naja mossambica mossambica)
-
Sterile 1X Phosphate Buffered Saline (PBS)
-
Isoflurane
-
Gas vaporizer chamber
-
Sterile syringes and needles
Procedure:
-
Anesthetize mice using a gas vaporizer chamber with 3-5% isoflurane.
-
Prepare a 10 µM working solution of cardiotoxin in sterile 1X PBS.
-
Aseptically inject 50 µL of the cardiotoxin solution into the quadriceps muscle of one hind limb.
-
Inject the contralateral limb with 50 µL of sterile 1X PBS as a control.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Administer the test RAR agonist or vehicle control according to the desired dosing schedule.
-
At the end of the study period (typically 14 days), euthanize the mice and harvest the hind limbs for analysis.
-
Quantify the volume of heterotopic bone using micro-computed tomography (µCT).
In Vitro Assay: Micromass Culture for Chondrogenesis Inhibition
This assay allows for the assessment of the direct effects of RAR agonists on the differentiation of mesenchymal cells into chondrocytes.
Materials:
-
Limb bud mesenchymal cells from E11.5 mouse embryos
-
DMEM/F12 medium (1:1) supplemented with 3% Fetal Bovine Serum (FBS)
-
RAR agonists (e.g., this compound, NRX204647) dissolved in a suitable solvent (e.g., DMSO)
-
Alcian Blue stain
Procedure:
-
Isolate limb bud mesenchymal cells from E11.5 mouse embryos.
-
Seed the cells at a high density in micromass culture.
-
Treat the cultures with varying concentrations of the RAR agonist or vehicle control. Replenish the medium with fresh drug every other day.
-
After 8 days of culture, fix the micromass cultures.
-
Stain the cultures with Alcian Blue to visualize the cartilage matrix.
-
Quantify the extent of chondrogenesis by measuring the area of Alcian Blue staining or by eluting the stain and measuring its absorbance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their comprehension.
Caption: RAR Signaling Pathway in Heterotopic Ossification.
Caption: In Vivo and In Vitro Experimental Workflows.
Conclusion
This compound stands out as a potent and selective RARγ agonist with demonstrated efficacy in reducing heterotopic ossification, both in preclinical models and in patients with FOP. Its mechanism of action, centered on the inhibition of the BMP signaling pathway through RARγ activation, provides a strong rationale for its therapeutic use. While direct comparative quantitative data with other RAR agonists remains somewhat limited in the public domain, the available evidence strongly supports the superiority of the RARγ-selective approach. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuances of RAR agonist activity and to develop next-generation therapies for heterotopic ossification. The continued exploration of this therapeutic avenue holds significant promise for patients afflicted with this debilitating condition.
References
- 1. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palovarotene and Fidrisertib for the Treatment of Fibrodysplasia Ossificans Progressiva
For Researchers, Scientists, and Drug Development Professionals
Fibrodysplasia Ossificans Progressiva (FOP) is an ultra-rare and severely disabling genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. This guide provides a detailed, objective comparison of two therapeutic agents, Palovarotene and fidrisertib, which are at different stages of development for the treatment of FOP.
Mechanism of Action: Two Distinct Approaches to a Common Pathway
The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 protein, a bone morphogenetic protein (BMP) type I receptor. This mutation leads to overactivity of the BMP signaling pathway, driving the debilitating ectopic bone formation.[1] this compound and fidrisertib employ fundamentally different strategies to counteract this aberrant signaling.
This compound , a selective retinoic acid receptor gamma (RARγ) agonist, indirectly modulates the downstream effects of the aberrant BMP signaling.[1][2] By activating RARγ, which is expressed in chondrogenic cells, this compound inhibits the phosphorylation of SMAD1/5/8 proteins, key messengers in the BMP pathway.[1][2] This interference reduces chondrogenesis and subsequent endochondral bone formation, thereby decreasing the development of new HO. This compound can also reduce macrophage-driven inflammation by inhibiting the NF-κB signaling pathway.
Fidrisertib (formerly IPN60130/BLU-782) is an oral, selective inhibitor designed to directly target the mutated ACVR1/ALK2 kinase, the root cause of FOP. By specifically blocking the activity of the mutated receptor, fidrisertib aims to prevent the excessive BMP signaling at its source. This highly targeted approach is intended to inhibit the formation of heterotopic ossification while minimizing off-target side effects.
Signaling Pathway Diagrams
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data for this compound and the planned assessment for fidrisertib. Direct head-to-head comparative trial data is not available.
Table 1: Efficacy Data
| Parameter | This compound (MOVE Trial - Phase 3) | Fidrisertib (FALKON Trial - Phase 2) |
| Primary Endpoint | Annualized change in new HO volume | Annualized change in new HO volume as assessed by low-dose whole-body computed tomography (excluding the head) |
| Results | 54% reduction in annualized new HO volume compared to untreated individuals from a Natural History Study. | Data not yet available (trial ongoing). |
Table 2: Safety and Tolerability
| Parameter | This compound | Fidrisertib |
| Key Adverse Events | Premature physeal closure (PPC) in growing children, retinoid-associated adverse events (e.g., dry skin, lip dryness, alopecia). | Data not yet available (trial ongoing). The targeted mechanism of action is hypothesized to have an improved safety profile, particularly concerning off-target skeletal effects. |
| Regulatory Status | Approved in the U.S., Canada, and Australia for FOP in females aged 8 and older and males aged 10 and older. | Investigational, currently in Phase 2 clinical trials. Has been granted Fast Track Designation by the FDA. |
Experimental Protocols
This compound: MOVE Trial (Phase 3 - NCT03312634)
-
Objective : To evaluate the efficacy and safety of a chronic dosing regimen of this compound in reducing new HO volume in patients with FOP.
-
Study Design : A global, multi-center, open-label, single-arm trial. Efficacy was compared to untreated individuals from a global FOP Natural History Study (NHS).
-
Participant Population : 107 participants with a confirmed clinical diagnosis of FOP and the ACVR1 R206H mutation.
-
Dosing Regimen : A daily oral dose of 5 mg, with increased doses at the time of a flare-up to 20 mg daily for 4 weeks, followed by 10 mg daily for 8 weeks.
-
Primary Efficacy Endpoint : Annualized change in new HO volume, measured by low-dose whole-body computed tomography (WBCT).
Fidrisertib: FALKON Trial (Phase 2 - NCT05039515)
-
Objective : To assess the efficacy and safety of two dosage regimens of oral fidrisertib in inhibiting new HO volume in pediatric and adult participants with FOP.
-
Study Design : A global, multi-center, placebo-controlled trial.
-
Participant Population : Approximately 98 patients aged 5 years and older with the R206H ACVR1 mutation or other FOP variants associated with progressive HO.
-
Dosing Regimen : Participants are randomized to receive one of two dosage regimens of oral fidrisertib or a placebo.
-
Primary Efficacy Endpoint : Annualized change in HO volume as assessed by low-dose WBCT (excluding the head) in treated participants compared with placebo from baseline to 12 months.
Experimental Workflow Visualization
References
Validating Palovarotene's Mechanism of Action in FOP Patient-Derived Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palovarotene's performance against other emerging therapeutic alternatives for Fibrodysplasia Ossificans Progressiva (FOP). The supporting experimental data is derived from studies on FOP patient-derived cells and relevant preclinical models, offering insights into the validation of this compound's mechanism of action.
Comparative Efficacy of FOP Therapeutics in Preclinical Models
The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview of this compound and alternative therapeutic strategies.
| Treatment | Cell/Model System | Key Assay | Result |
| This compound (50 nM) | Primary Chondrocyte Cultures | Gene Expression (RT-qPCR) | Significant decrease in chondrogenic markers: SOX9, ACAN, and COL2A1[1] |
| This compound | Juvenile FOP mice (Acvr1R206H) | Heterotopic Ossification (HO) Volume | ~50% reduction in HO severity[2] |
| Anti-Activin A Antibody | Juvenile FOP mice (Acvr1R206H) | Pathogenic FAP Expansion | More effective than this compound in restoring wild-type population growth dynamics of FAPs[2][3] |
| Saracatinib | C2C12 cell line | Kinase Inhibition Assay | 30-fold more selective for BMP signaling (ALK2) over TGF-β signaling (ALK5)[4] |
| Rapamycin | FOP patient-derived iPSCs | Chondrogenesis Assay | Attenuated activin A-induced chondrogenesis |
Table 1: In Vitro and In Vivo Efficacy of this compound and Alternatives. This table highlights the inhibitory effects of various compounds on chondrogenesis and heterotopic ossification in different FOP models.
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of experimental findings. Below are methodologies for key experiments cited in the validation of this compound's mechanism of action.
Culture and Chondrogenic Differentiation of FOP Patient-Derived iPSCs
This protocol outlines the process for inducing chondrogenesis in FOP patient-derived induced pluripotent stem cells (iPSCs) to model the disease in vitro.
Caption: Workflow for assessing alkaline phosphatase activity.
Protocol:
-
Cell Culture: FOP patient-derived mesenchymal stem cells (MSCs) are plated in multi-well plates.
-
Osteogenic Induction: Cells are cultured in an osteogenic differentiation medium. This compound or other inhibitors are added at desired concentrations.
-
Staining: After a defined period (e.g., 7-14 days), cells are fixed and stained for ALP activity using a solution containing a substrate like 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT).
-
Quantification: The intensity of the colorimetric reaction, which is proportional to ALP activity, is quantified using imaging software.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is used to measure the expression levels of specific genes involved in chondrogenesis.
Workflow for RT-qPCR Analysis
Caption: Workflow for quantitative gene expression analysis.
Protocol:
-
RNA Extraction: Total RNA is isolated from treated and untreated FOP patient-derived cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for target genes (SOX9, ACAN, COL2A1) and a reference gene (e.g., ACTB or GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway, which is constitutively active in FOP patients due to mutations in the ACVR1 gene.
This compound's Mechanism of Action in FOP
Caption: this compound inhibits the BMP signaling pathway.
This compound, a selective retinoic acid receptor gamma (RARγ) agonist, downregulates the BMP signaling pathway by reducing the phosphorylation of SMAD1/5/8, key downstream effectors of the ACVR1 receptor. This inhibition of the BMP pathway prevents the differentiation of mesenchymal stem cells into chondrocytes, a critical step in the formation of heterotopic bone.
Conclusion
The available data from FOP patient-derived cells and preclinical models validate the mechanism of action of this compound as an inhibitor of the pathogenic BMP signaling pathway. While this compound has demonstrated efficacy in reducing heterotopic ossification, comparative studies with other emerging therapeutics, such as anti-activin A antibodies and specific kinase inhibitors, are ongoing. The experimental protocols provided in this guide offer a framework for the continued investigation and head-to-head comparison of these promising treatments for FOP. Further research utilizing FOP patient-derived cells will be crucial in determining the most effective therapeutic strategies for this debilitating disease.
References
- 1. abcam.cn [abcam.cn]
- 2. This compound reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fop.ime.springerhealthcare.com [fop.ime.springerhealthcare.com]
Navigating the Therapeutic Landscape of Fibrodysplasia Ossificans Progressiva: A Comparative Safety Analysis of Palovarotene and Emerging Treatment Candidates
For Researchers, Scientists, and Drug Development Professionals
Fibrodysplasia Ossificans Progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the abnormal formation of bone in soft and connective tissues. The relentless progression of HO leads to severe mobility restrictions, cumulative disability, and a shortened lifespan. The root cause of FOP lies in gain-of-function mutations in the ACVR1 gene, which encodes the ALK2 protein, a BMP type I receptor. This mutation leads to aberrant signaling in the bone morphogenetic protein (BMP) pathway. In recent years, significant strides have been made in understanding the pathophysiology of FOP, leading to the development of several promising therapeutic candidates. This guide provides a comparative analysis of the safety profile of the approved treatment, Palovarotene, with other key FOP treatment candidates in clinical development, supported by available experimental data.
Comparative Safety Profiles
The following table summarizes the reported adverse events from clinical trials of this compound and other prominent FOP treatment candidates. It is important to note that the safety profile of investigational drugs may evolve as more data becomes available.
| Adverse Event Category | This compound (Sohonos™)[1][2][3] | Garetosmab (REGN2477)[4][5] | IPN-60130 (Fidrisertib/BLU-782) |
| Musculoskeletal | Premature epiphyseal closure (in growing children), arthralgia, myalgia, bone pain, decreased vertebral bone density, increased vertebral fracture risk. | - | Data from the ongoing FALKON trial will be crucial to determine the musculoskeletal safety profile. |
| Mucocutaneous | Dry skin, dry lips, pruritus, alopecia, rash, erythema, skin exfoliation, paronychia. | Epistaxis, madarosis (loss of eyelashes/eyebrows), skin abscesses. | Phase 1 in healthy volunteers showed it to be well-tolerated. Data from the FALKON trial in FOP patients is pending. |
| Gastrointestinal | Nausea, vomiting, stomach pain, diarrhea. | - | Phase 1 in healthy volunteers showed it to be well-tolerated. Data from the FALKON trial in FOP patients is pending. |
| Psychiatric | Depression, anxiety, mood alterations, suicidal thoughts and behaviors. | - | Data from the ongoing FALKON trial is needed to assess any potential psychiatric adverse events. |
| Ocular | Night blindness, dry eyes. | - | Data from the ongoing FALKON trial is needed to assess any potential ocular adverse events. |
| Other | Fatigue, headache, hypersensitivity reactions, respiratory infections. | Serious treatment-emergent adverse events (a small number of cases reported in the OPTIMA trial), fatal serious adverse events (reported in the open-label extension of the LUMINA-1 trial, causality not definitively established). | Phase 1 in healthy volunteers showed it to be well-tolerated at all doses tested. The ongoing FALKON trial will provide a more comprehensive safety profile in FOP patients. |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below. For complete and detailed protocols, please refer to the respective clinical trial identifiers.
This compound: MOVE (NCT03312634)
-
Study Design: A Phase 3, single-arm, open-label trial.
-
Participants: Individuals with FOP, with efficacy compared to untreated participants from a natural history study.
-
Intervention: Participants received a chronic daily dose of 5 mg this compound. In the event of a flare-up, the dosage was increased to 20 mg daily for 4 weeks, followed by 10 mg daily for 8 weeks. Dosing was weight-adjusted for skeletally immature participants.
-
Primary Endpoints: The primary efficacy endpoint was the annualized change in new HO volume, as assessed by low-dose whole-body computed tomography (WBCT). The primary safety objective was to evaluate the safety and tolerability of this compound.
-
Key Assessments: Safety was monitored through the recording of all adverse events, serious adverse events, and laboratory abnormalities. Specific monitoring for premature epiphyseal closure in growing children was a key component of the safety assessment.
Garetosmab: LUMINA-1 (NCT03188666) and OPTIMA (Phase 3)
-
Study Design: LUMINA-1 was a Phase 2, randomized, double-blind, placebo-controlled trial. The OPTIMA trial is a Phase 3 study.
-
Participants: Adults with FOP.
-
Intervention: In LUMINA-1, patients received intravenous garetosmab or placebo. The OPTIMA trial evaluated two different intravenous doses of garetosmab compared to placebo.
-
Primary Endpoints: The primary endpoints for LUMINA-1 included safety and the activity and size of HO lesions. The primary endpoint for the OPTIMA trial was the reduction in new HO lesion formation.
-
Key Assessments: Safety was assessed by monitoring treatment-emergent adverse events, serious adverse events, and other safety parameters.
IPN-60130 (Fidrisertib/BLU-782): FALKON (NCT05039515)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
-
Participants: Adult and pediatric patients with FOP.
-
Intervention: The trial is designed to evaluate two different dosage regimens of oral fidrisertib compared to a placebo.
-
Primary Endpoints: The primary objective is to assess the efficacy of fidrisertib in inhibiting new HO volume. A primary endpoint is also the assessment of safety and tolerability.
-
Key Assessments: Safety will be evaluated through the incidence of adverse events and serious adverse events over the course of the study.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular pathways is critical for evaluating the therapeutic rationale and potential off-target effects of these drug candidates.
The Aberrant ACVR1 Signaling Pathway in FOP
Fibrodysplasia Ossificans Progressiva is driven by a mutation in the ACVR1 gene, which leads to a constitutively active or hypersensitive ALK2 receptor. This results in the aberrant activation of the downstream SMAD signaling pathway, even in the absence of its canonical BMP ligand, or in response to other ligands like Activin A. This dysregulated signaling cascade ultimately drives the differentiation of mesenchymal stem cells into chondrocytes and then osteoblasts, leading to the formation of heterotopic bone.
Mechanisms of Action of FOP Treatment Candidates
The therapeutic strategies for FOP aim to interrupt this aberrant signaling cascade at different points.
-
This compound (Sohonos™) is a selective retinoic acid receptor gamma (RARγ) agonist. Its mechanism of action in FOP is thought to be indirect, by modulating downstream signaling pathways to inhibit chondrogenesis and subsequent bone formation.
-
Garetosmab is a fully human monoclonal antibody that targets and neutralizes Activin A. By sequestering Activin A, garetosmab prevents it from aberrantly activating the mutant ALK2 receptor, thereby inhibiting the initiation of the heterotopic ossification cascade.
-
IPN-60130 (Fidrisertib/BLU-782) is a highly selective, oral inhibitor of ALK2 kinase. It directly targets the mutated ALK2 receptor, aiming to block its kinase activity and prevent the downstream signaling that leads to HO.
Clinical Trial Workflow for FOP Drug Candidates
The development of treatments for rare diseases like FOP follows a rigorous clinical trial process. The unique challenges of FOP, such as the episodic nature of flare-ups and the risk of trauma-induced HO, require careful consideration in trial design.
Conclusion
The therapeutic landscape for Fibrodysplasia Ossificans Progressiva is rapidly evolving, offering hope for patients who have long been without effective treatment options. This compound, as the first approved treatment, represents a significant milestone. However, its safety profile, particularly the risk of premature epiphyseal closure in growing children, necessitates careful patient selection and monitoring. Emerging therapies like garetosmab and IPN-60130 (fidrisertib) offer alternative mechanisms of action that may provide different efficacy and safety profiles. The ongoing and future clinical trials for these candidates will be critical in further defining their roles in the management of FOP. For researchers and drug developers, a thorough understanding of the comparative safety data, mechanisms of action, and clinical trial methodologies is essential for advancing the next generation of therapies for this devastating disease.
References
- 1. ODP103 IPN60130 for the Treatment of Fibrodysplasia Ossificans Progressiva: Methodology of the Randomized, Double-Blind, Placebo-Controlled Phase II FALKON Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. fidrisertib (IPN60130) / Ipsen, Sanofi [delta.larvol.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of Palovarotene and Other Investigational Drugs for Fibrodysplasia Ossificans Progressiva (FOP)
For Researchers, Scientists, and Drug Development Professionals
Fibrodysplasia Ossificans Progressiva (FOP) is an ultra-rare and severely disabling genetic disorder characterized by the progressive formation of extra-skeletal bone, a process known as heterotopic ossification (HO). This guide provides a detailed, objective comparison of Palovarotene (Sohonos™), the first FDA-approved treatment for FOP, with other investigational drugs currently in clinical development. The comparison focuses on their distinct mechanisms of action, available clinical trial data, and experimental protocols.
Overview of Therapeutic Strategies
The primary driver of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 protein, a BMP type I receptor. This mutation leads to aberrant signaling in the bone morphogenetic protein (BMP) pathway, triggering chondrogenesis and subsequent ossification in soft tissues. Current therapeutic strategies aim to modulate this dysregulated signaling cascade at different points.
Comparative Data of Investigational Drugs
The following tables summarize the key characteristics and available clinical data for this compound and other prominent investigational drugs for FOP. Direct head-to-head clinical trial data is not yet available; therefore, this comparison is based on results from separate clinical studies.
| Drug | Mechanism of Action | Target | Developer | Development Phase |
| This compound (Sohonos™) | Retinoic acid receptor gamma (RARγ) agonist | RARγ | Ipsen | Approved |
| Garetosmab (REGN2477) | Monoclonal antibody | Activin A | Regeneron Pharmaceuticals | Phase 3 |
| Fidrisertib (IPN60130/BLU-782) | Selective ALK2 inhibitor | Mutant ALK2/ACVR1 | Ipsen/Blueprint Medicines | Phase 2 |
| Saracatinib (AZD0530) | Selective ALK2 protein kinase inhibitor | ALK2 | Amsterdam UMC | Phase 2 |
| Zilurgisertib (INCB000928) | ALK2 inhibitor | Mutant ALK2 (ACVR1) | Incyte Corporation | Phase 2 |
| Drug | Key Efficacy Findings | Key Safety Findings | Clinical Trial(s) |
| This compound (Sohonos™) | Reduced new HO volume compared to a natural history study cohort.[1] | Premature physeal closure (PPC) in growing children, mucocutaneous events, musculoskeletal adverse events.[1][2] | MOVE (Phase 3), PVO-1A-201 (Phase 2), PVO-1A-202 (Open-label extension) |
| Garetosmab (REGN2477) | In a Phase 2 trial, garetosmab suppressed the development of new HO lesions in patients who crossed over from placebo. A Phase 3 trial showed a significant reduction in new bone lesions. | Epistaxis, madarosis, and skin abscesses were noted in the Phase 2 trial. Five deaths occurred during the open-label portion of the trial, though a causal link to the drug was not definitively established. | LUMINA-1 (Phase 2), OPTIMA (Phase 3) |
| Fidrisertib (IPN60130/BLU-782) | Preclinical data in a mouse model showed prevention of injury-induced HO. Clinical efficacy data from the Phase 2 trial is not yet public. | Phase 1 trial in healthy volunteers showed it was well-tolerated at all tested doses. | FALKON (Phase 2) |
| Saracatinib (AZD0530) | A Phase 2 trial is ongoing to evaluate its efficacy in preventing HO. | Reported to be well-tolerated with no dose-limiting toxicities in a study. | STOPFOP (Phase 2) |
| Zilurgisertib (INCB000928) | Preclinical studies have shown strong suppression of HO. A Phase 2 trial is ongoing. | Preclinical studies suggest a favorable safety profile. | PROGRESS (Phase 2) |
Signaling Pathways and Mechanisms of Action
The primary signaling pathway implicated in FOP is the BMP pathway, which, upon aberrant activation of the mutant ALK2 receptor, leads to the phosphorylation of SMAD1/5/8 proteins. These proteins then translocate to the nucleus to regulate gene expression, ultimately driving chondrogenesis and osteogenesis. The investigational drugs discussed target this pathway at different points.
Mechanisms of action for key investigational drugs in the FOP signaling pathway.
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for interpreting and comparing the results.
This compound: MOVE Trial (NCT03312634)
-
Study Design: A single-arm, open-label Phase 3 trial. Data from an untreated natural history study (NHS) served as the comparator arm.
-
Participant Population: 107 patients with FOP aged 4 years and older.
-
Treatment Regimen:
-
Chronic Dosing: 5 mg of this compound administered orally once daily.
-
Flare-up Dosing: At the onset of a flare-up, the dose was increased to 20 mg once daily for 4 weeks, followed by 10 mg once daily for 8 weeks. Dosing was weight-adjusted for skeletally immature patients.
-
-
Primary Endpoint: The primary efficacy outcome was the annualized change in new HO volume, which was assessed using low-dose whole-body computed tomography (WBCT). This was compared to the annualized change in new HO volume in participants from the NHS.
Garetosmab: LUMINA-1 Trial (NCT03188666)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial with two periods.
-
Period 1 (28 weeks): Patients were randomized to receive either garetosmab or a placebo.
-
Period 2 (28 weeks, open-label): Patients who had received the placebo were switched to garetosmab.
-
-
Participant Population: Adult patients with FOP.
-
Treatment Regimen: Garetosmab or placebo was administered as an intravenous infusion every 4 weeks.
-
Primary Endpoints:
-
Period 1: Safety, and the activity and size of HO lesions.
-
Period 2: The primary efficacy endpoint was prospectively changed to the number of new HO lesions compared to Period 1, as the development of new lesions was suppressed in the initial period.
-
Fidrisertib: FALKON Trial (NCT05039515)
-
Study Design: A global, multi-center, placebo-controlled, randomized Phase 2 trial.
-
Participant Population: Approximately 98 patients with FOP aged 5 years or older with the R206H ACVR1 mutation or other FOP variants.
-
Treatment Regimen: Participants are randomized to receive one of two dosing regimens of oral fidrisertib or a placebo for the first 12 months. Following this, all participants will receive active treatment.
-
Primary Endpoint: The primary efficacy outcome is the annualized change from baseline in HO volume to month 12, assessed by low-dose WBCT.
Experimental Workflow: Clinical Trial Design
The general workflow for these clinical trials involves several key stages, from patient recruitment to data analysis, to ensure the robust evaluation of safety and efficacy.
A generalized workflow for FOP clinical trials.
Conclusion
This compound represents a significant milestone as the first approved therapy for FOP, demonstrating a reduction in new HO formation. However, its use is associated with a risk of premature physeal closure in growing children, necessitating careful patient selection and monitoring. The ongoing development of other investigational drugs, such as the activin A-inhibiting antibody garetosmab and the selective ALK2 inhibitors fidrisertib, saracatinib, and zilurgisertib, offers the promise of alternative therapeutic strategies with potentially different efficacy and safety profiles. As more data from the ongoing Phase 2 and 3 trials become available, a more comprehensive understanding of the comparative effectiveness and safety of these agents will emerge, paving the way for more personalized and optimized treatment approaches for individuals with FOP.
References
Palovarotene's Efficacy in Animal Models: A Comparative Analysis for Researchers
For researchers and drug development professionals, this guide provides a comprehensive cross-validation of Palovarotene's effects in various animal models of fibrodysplasia ossificans progressiva (FOP) and other conditions involving heterotopic ossification (HO). The data presented herein, supported by detailed experimental protocols, offers an objective comparison of this compound's performance against alternative therapeutic strategies.
This compound, a selective retinoic acid receptor gamma (RARγ) agonist, has demonstrated significant efficacy in reducing heterotopic ossification, the hallmark of FOP. Animal studies have been pivotal in elucidating its mechanism of action and therapeutic potential. This guide synthesizes key findings from preclinical research to facilitate a deeper understanding of this compound's role in mitigating pathogenic bone formation.
Quantitative Assessment of this compound's Efficacy
The following tables summarize the quantitative data from key preclinical studies, showcasing this compound's impact on HO volume in different FOP mouse models and in comparison to other potential treatments.
| Table 1: Efficacy of this compound in Different FOP Mouse Models | ||||
| Animal Model | Induction of HO | Treatment | Dosage and Administration | Reduction in HO Volume |
| Acvr1cR206H/+ | Cardiotoxin Injury | This compound | Daily oral gavage for 14 days | >80% reduction compared to vehicle[1] |
| Pdgfrα-R206H | Spontaneous | This compound | 0.735 mg/kg or 1.47 mg/kg daily IP injection from P14 to P41 | ~50% reduction in total body HO/overgrowth burden[2] |
| Acvr1[R206H]FlEx/+;Prrx1-Cre | Spontaneous | This compound | 50 µ g/mouse/day to lactating mothers (P1-P15), then 20 µ g/pup oral gavage every other day (P16-P30) | Marked reductions in HO[3] |
| Table 2: Comparative Efficacy of this compound and Alternative Treatments | |||
| Comparison | Animal Model | Metric | Outcome |
| This compound vs. Anti-activin A Monoclonal Antibody | Transplantation of Acvr1R206H-expressing FAPs | Expansion of pathogenic fibro/adipogenic progenitors (FAPs) | Anti-activin A antibody was more effective at restoring wild-type FAP population dynamics. This compound showed a statistically significant, but more modest, reduction in FAP expansion.[3][4] |
| This compound vs. Corticosteroids (Dexamethasone) | Animal models of FOP | Heterotopic bone volume | A 4.4 mg/kg/day dexamethasone treatment for 4 days demonstrated no clinical efficacy on heterotopic bone volume, suggesting this compound is a more effective preventative agent. |
Experimental Protocols
A fundamental aspect of cross-validating research findings is the understanding of the methodologies employed. Below are detailed protocols for key experiments cited in the evaluation of this compound.
Cardiotoxin-Induced Heterotopic Ossification and its Quantification
This protocol is a standard method for inducing and quantifying trauma-induced HO in FOP mouse models.
-
Animal Model: Acvr1cR206H/+ mice (inducible expression of the human ACVR1R206H mutation).
-
Induction of Gene Expression: To induce the expression of the mutant ACVR1, mice are treated with doxycycline.
-
Induction of HO:
-
Anesthetize the mouse using isoflurane.
-
Aseptically inject 50 µl of 10 µM cardiotoxin solution into the quadriceps muscle of one hindlimb. The contralateral limb can be injected with saline as a control.
-
-
Treatment:
-
Administer this compound or a vehicle control daily via oral gavage for a specified period, typically 14 days, starting from the day of injury.
-
-
Quantification of HO:
-
At the end of the treatment period, euthanize the mice and fix the hindlimbs in 4% paraformaldehyde.
-
Scan the fixed limbs using a micro-computed tomography (µCT) system. Typical scanning parameters are 80 kVp, 80 µA, with a 250 µm aluminum filter, and an image resolution of approximately 40.5 µm isotropic voxels.
-
Reconstruct 3D images from the µCT data and use software (e.g., OsiriX) to quantify the volume of the newly formed heterotopic bone.
-
Mechanism of Action: Signaling Pathways
This compound's therapeutic effect is rooted in its modulation of specific signaling pathways that are dysregulated in FOP. The following diagrams illustrate the key molecular interactions.
References
- 1. This compound inhibits heterotopic ossification and maintains limb mobility and growth in mice with the human ACVR1R206H Fibrodysplasia Ossificans Progressiva (FOP) mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity | eLife [elifesciences.org]
- 3. This compound reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Palovarotene vs. Standard of Care for Fibrodysplasia Ossificans Progressiva: A Comparative Efficacy Guide
An objective analysis of Palovarotene's performance against current therapeutic strategies for Fibrodysplasia Ossificans Progressiva (FOP), supported by clinical trial data and experimental protocols.
Fibrodysplasia Ossificans Progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone, a process known as heterotopic ossification (HO).[1][2] This abnormal bone growth leads to cumulative loss of mobility and a significantly reduced life expectancy.[3] The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 protein, a bone morphogenetic protein (BMP) type I receptor.[4][5] Until recently, the standard of care for FOP has been limited to palliative measures aimed at managing symptoms. The approval of this compound (Sohonos™) in several countries, including the United States and Canada, has introduced a targeted therapeutic option. This guide provides a comprehensive comparison of the efficacy of this compound with the standard of care for FOP, presenting quantitative data from key clinical trials, detailing experimental methodologies, and illustrating the underlying biological and clinical pathways.
Quantitative Efficacy Comparison
The efficacy of this compound in reducing new HO volume has been evaluated in clinical trials, most notably the Phase III MOVE trial, and compared against data from a natural history study (NHS) of patients receiving standard of care. The standard of care for FOP primarily involves the use of corticosteroids, such as prednisone, and nonsteroidal anti-inflammatory drugs (NSAIDs) to manage painful flare-ups, along with supportive care to prevent injuries that can trigger HO. However, the evidence supporting the effectiveness of corticosteroids in preventing HO is largely anecdotal.
The following tables summarize the key quantitative outcomes from clinical studies comparing this compound to the standard of care.
| Efficacy Endpoint | This compound (MOVE Trial) | Standard of Care (Natural History Study) | Relative Reduction with this compound | Statistical Significance |
| Mean Annualized New HO Volume (mm³) | 8,821 (n=97) | 23,318 (n=98) | 62% | p = 0.0292 (wLME model) |
| Mean Annualized New HO Volume (mm³) | - | - | 54% | p = 0.039 (wLME model) |
| Probability of any reduction in new HO | - | - | 99.4% | (BcPM without transformation) |
Table 1: Comparison of Annualized New Heterotopic Ossification (HO) Volume. Data from the Phase III MOVE trial for this compound is compared to the Natural History Study (NHS) for the standard of care. Different statistical models (weighted linear mixed-effects [wLME] and Bayesian compound Poisson model [BcPM]) were used in post-hoc analyses.
| This compound Dosing Regimen | Mean New HO Volume at 12 weeks (mm³) | Placebo/Untreated Flare-ups (mm³) | Reduction in New HO Volume | Statistical Significance |
| 20/10 mg Flare-up | 3,045 | 11,014 | 72% | p = 0.02 |
| 10/5 mg Flare-up | 2,731 | 11,014 | 75% | p = 0.05 |
| 5 mg Chronic + 20/10 mg Flare-up | 3,018 | 11,014 | 73% | p = 0.16 |
Table 2: New HO Volume Following Flare-ups in Phase 2 Studies. This table compares the volume of new HO at the site of a flare-up 12 weeks after baseline in patients treated with different this compound regimens versus a control group (placebo and untreated flare-ups from the NHS).
Experimental Protocols
A clear understanding of the methodologies employed in the clinical trials is crucial for interpreting the efficacy data.
Phase III MOVE Trial (NCT03312634)
-
Study Design: This was an open-label, single-arm study evaluating the efficacy and safety of this compound. Data from this trial were compared to an external control group from the FOP Natural History Study (NHS).
-
Patient Population: The trial enrolled 107 patients with FOP, including both pediatric and adult participants.
-
Dosing Regimen: Participants received a chronic daily dose of 5 mg this compound. In the event of a flare-up, the dose was increased to 20 mg daily for 4 weeks, followed by 10 mg daily for at least 8 weeks. Dosing was weight-adjusted for skeletally immature patients.
-
Primary Endpoint: The primary endpoint was the annualized change in the volume of new heterotopic ossification, as assessed by low-dose whole-body computed tomography (WBCT).
Phase II Trial (NCT02190747)
-
Study Design: This was a randomized, double-blind, placebo-controlled, dose-finding trial.
-
Patient Population: The study enrolled 40 patients with FOP who were experiencing a flare-up.
-
Dosing Regimens: Patients were randomized to one of three groups for 6 weeks: placebo, this compound 5 mg daily for 2 weeks followed by 2.5 mg daily for 4 weeks (5/2.5 mg), or this compound 10 mg daily for 2 weeks followed by 5 mg daily for 4 weeks (10/5 mg).
-
Primary Endpoint: The primary endpoint was the proportion of patients with no new HO formation at the flare-up site at week 6, as assessed by plain X-ray. A key secondary endpoint was the volume of new HO measured by CT scan.
FOP Natural History Study (NHS) (NCT02322255)
-
Study Design: A multinational, prospective observational study that followed patients for up to 36 months.
-
Patient Population: The study included 114 individuals with the classic FOP mutation (ACVR1R206H) who were treated with the standard of care.
-
Data Collection: The study collected data on the natural progression of FOP, including the formation of new HO, which served as a comparator for the this compound clinical trials.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and study designs, the following diagrams are provided.
Caption: FOP pathophysiology and this compound's mechanism of action.
Caption: Experimental workflow of the Phase III MOVE clinical trial.
Caption: Comparison of outcomes between this compound and Standard of Care.
Discussion and Conclusion
The available data from clinical trials demonstrate that this compound is effective in reducing the volume of new heterotopic ossification in patients with FOP when compared to the natural progression of the disease under standard of care. The Phase III MOVE trial showed a substantial reduction in annualized new HO volume. This compound acts as a selective retinoic acid receptor gamma (RARγ) agonist, inhibiting the BMP signaling pathway that is overactive in FOP.
The standard of care, primarily consisting of corticosteroids and NSAIDs, is aimed at managing the symptoms of flare-ups and does not address the underlying mechanism of HO formation. While these treatments can provide temporary relief from pain and inflammation, their impact on preventing new bone growth is not well-established.
It is important to note that this compound treatment is associated with adverse events, which are generally consistent with the retinoid class of drugs. The most significant of these is premature physeal closure in skeletally immature patients, which requires careful monitoring. Other common side effects include mucocutaneous events such as dry skin and lips.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fibrodysplasia ossificans progressiva - Wikipedia [en.wikipedia.org]
- 3. US FDA approves Ipsen’s Sohonos™ (this compound) capsules, the first and only treatment for people with fibrodysplasia ossificans progressiva - United States [ipsen.com]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
Palovarotene vs. Emerging Therapies: A Comparative Guide for Rare Bone Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Palovarotene (Sohonos™), an approved therapy for Fibrodysplasia Ossificans Progressiva (FOP), with emerging therapeutic alternatives for FOP and Multiple Osteochondromas (MO). The information is intended to support research, discovery, and clinical development efforts in the field of rare bone disorders.
Introduction to Rare Bone Disorders
Fibrodysplasia Ossificans Progressiva (FOP) is an exceptionally rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone, a process known as heterotopic ossification (HO).[1][2] This abnormal bone growth occurs in muscles, tendons, and ligaments, leading to joint fusion, restricted movement, and a significantly reduced lifespan.[1] The root cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 receptor, a key component of the bone morphogenetic protein (BMP) signaling pathway.[3][4]
Multiple Osteochondromas (MO), also known as Hereditary Multiple Exostoses (HME), is a genetic disorder characterized by the growth of multiple benign cartilage-capped bone tumors, called osteochondromas, near the growth plates of long bones. These tumors can lead to skeletal deformities, limb length discrepancy, pain, and an increased risk of malignant transformation. MO is primarily caused by loss-of-function mutations in the EXT1 or EXT2 genes, which are essential for the synthesis of heparan sulfate, a molecule critical for regulating various signaling pathways, including the BMP pathway.
This compound: An Approved Therapy for FOP
This compound, marketed as Sohonos™, is an oral, selective retinoic acid receptor gamma (RARγ) agonist. It is the first and only medication approved by the U.S. Food and Drug Administration (FDA) for the reduction of new HO volume in adults and children (females aged 8 years and older, and males aged 10 years and older) with FOP.
Mechanism of Action
This compound works by modulating the retinoid signaling pathway, which plays a crucial role in skeletal development. By selectively activating RARγ, this compound inhibits the downstream signaling of the BMP pathway, specifically by reducing the phosphorylation of SMAD1/5/8, thereby suppressing chondrogenesis and subsequent endochondral bone formation.
Comparative Analysis of Therapies for Fibrodysplasia Ossificans Progressiva (FOP)
This section compares this compound with emerging therapies for FOP, focusing on their mechanism of action, available clinical trial data, and developmental stage.
Quantitative Data Summary
| Therapy | Target/Mechanism | Key Efficacy Results | Key Safety Findings | Development Stage |
| This compound (Sohonos™) | RARγ Agonist (Inhibits BMP signaling) | MOVE Trial (Phase 3): 62% reduction in mean annualized new HO volume compared to untreated patients (8,821 mm³ vs. 23,318 mm³; p=0.0292). A post-hoc analysis showed a 54% reduction. | Common adverse events include mucocutaneous events (dry skin, lip dryness), musculoskeletal events, and premature physeal closure in growing children. | Approved (US, Canada) |
| Garetosmab | Monoclonal antibody against Activin A | LUMINA-1 (Phase 2): Did not meet primary endpoint on total lesion activity. However, no placebo patients crossing over to garetosmab developed new HO lesions (0% vs 40.9% in placebo group, p=0.0027). Reduced median flare-up duration (15 vs 48 days). OPTIMA (Phase 3): 90-94% reduction in new HO lesions at 56 weeks. | Common adverse events include epistaxis, madarosis, and skin/soft tissue infections. Five deaths occurred in the open-label period, though a causal link was not definitively established. | Phase 3 |
| Saracatinib | ALK2 (ACVR1) Kinase Inhibitor | Preclinical: Potently inhibited HO in FOP mouse models. Showed 30-fold selectivity for BMP over TGF-β signaling. | Well-tolerated in animal models. Safety profile in humans established from prior cancer trials. | Phase 2 (STOPFOP Trial) |
| Imatinib | Tyrosine Kinase Inhibitor (targets PDGFRα, c-KIT, HIF1-α) | Case Reports (7 children): Anecdotal reports of decreased intensity of flare-ups. Case Reports (3 children): Fewer flare-ups, decreased swelling, and improved function reported during "on-imatinib" periods. | Well-tolerated in the reported cases. | Preclinical/Case Reports |
Experimental Protocols
This compound MOVE (Phase 3) Trial (NCT03312634)
-
Study Design: A single-arm, open-label trial comparing outcomes to an untreated natural history study cohort.
-
Participants: 97 patients with FOP aged 4 years and older.
-
Dosing Regimen:
-
Chronic Dosing: 5 mg once daily (weight-adjusted for skeletally immature patients).
-
Flare-up Dosing: 20 mg once daily for 4 weeks, followed by 10 mg for at least 8 weeks.
-
-
Primary Endpoint: Annualized change in new HO volume, as measured by low-dose whole-body computed tomography (WBCT).
-
Analysis: The primary analysis used a Bayesian compound Poisson model with square-root transformation. Post-hoc analyses included models without transformation and weighted linear mixed-effects models.
Garetosmab LUMINA-1 (Phase 2) Trial (NCT03188666)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 44 adult patients with FOP.
-
Dosing Regimen: Intravenous garetosmab (10 mg/kg) or placebo every 4 weeks for a 28-week double-blind period, followed by a 28-week open-label extension where all participants received garetosmab.
-
Primary Endpoints: Safety, and the activity and size of HO lesions as assessed by PET-CT.
-
Key Assessments: Pharmacokinetics, immunogenicity, and serum bone morphogenetic protein 9 (BMP9) levels were also evaluated.
Signaling Pathway Diagrams
FOP Pathogenesis and Therapeutic Intervention Points
Caption: Signaling pathway in FOP and points of therapeutic intervention.
Multiple Osteochondromas (MO) Pathogenesis
Caption: Simplified signaling pathway in Multiple Osteochondromas.
This compound for Multiple Osteochondromas (MO)
This compound was also investigated for the treatment of MO in the MO-Ped (PVO-2A-201) clinical trial. However, this trial was terminated prematurely. The decision was made to analyze the accumulated data and assess the future of this compound for this indication, partly due to concerns about skeletal toxicity, specifically premature growth plate closure, observed in pediatric patients in FOP trials. Preclinical studies in mouse models of MO had shown that this compound could suppress osteochondroma development, but higher doses led to skeletal toxicity.
Emerging Therapeutic Strategies
Beyond the therapies detailed above, research into other treatment modalities for FOP is ongoing. These include:
-
Gene Therapy: Approaches such as CRISPR-Cas9 gene editing to correct the ACVR1 mutation and RNA interference (RNAi) to silence the mutant gene are being explored.
-
Other Small Molecules: A variety of kinase inhibitors are under investigation for their potential to modulate the BMP signaling pathway.
For MO, the primary treatment remains surgical removal of symptomatic osteochondromas. The development of effective pharmacological therapies is a key area of research, with a focus on understanding and targeting the downstream effects of EXT1/EXT2 mutations.
Conclusion
This compound represents a significant advancement in the treatment of FOP, offering the first approved therapy to reduce the formation of new heterotopic ossification. However, the landscape of therapies for rare bone disorders is rapidly evolving. Emerging treatments for FOP, such as Garetosmab and Saracatinib, show promise by targeting different points in the pathogenic signaling pathway. For Multiple Osteochondromas, the development of non-surgical treatments remains a critical unmet need. Continued research into the molecular mechanisms of these disorders and the development of novel therapeutic strategies are essential to improving outcomes for patients with these debilitating conditions.
References
A Comparative Analysis of Palovarotene in the Phase 3 MOVE Trial for Fibrodysplasia Ossificans Progressiva
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Palovarotene, an oral, selective retinoic acid receptor gamma (RARγ) agonist, with alternative management strategies for Fibrodysplasia Ossificans Progressiva (FOP). The core of this analysis is the key findings from the pivotal Phase 3 MOVE (Multicenter, Open-label, Extension) trial, offering a comprehensive overview of the supporting experimental data and methodologies for scientific and research audiences.
Comparative Efficacy and Safety of this compound
The Phase 3 MOVE trial was a single-arm, open-label study that evaluated the efficacy and safety of an episodic/chronic dosing regimen of this compound in individuals with FOP. The comparator for the primary efficacy endpoint was an untreated cohort from a natural history study (NHS) on FOP.
Table 1: Comparison of Annualized New Heterotopic Ossification (HO) Volume
| Treatment Group | Mean Annualized New HO Volume (mm³) | Reduction in New HO Volume vs. Untreated | Statistical Significance (p-value) |
| This compound (MOVE Trial) | 8,821[1][2] | 62%[1][2] | 0.0292 (nominal wLME model)[1] |
| Untreated (Natural History Study) | 23,318 | N/A | N/A |
Table 2: Overview of Safety Profile
| Adverse Event Profile | This compound (MOVE Trial) | Standard of Care (Corticosteroids & NSAIDs) |
| Common Adverse Events | Retinoid-associated events: dry skin, lip dryness, alopecia, pruritus. | Corticosteroids: risk of infection, osteoporosis, adrenal suppression with long-term use. NSAIDs: gastrointestinal bleeding, renal toxicity. |
| Serious Adverse Events | Premature Physeal Closure (PPC) in skeletally immature patients (27.1%). | Rare but can be severe depending on the specific drug and patient population. |
Experimental Protocols
A clear understanding of the methodologies employed in the MOVE trial is crucial for replicating and building upon its findings.
MOVE Trial (NCT03312634) Protocol
The MOVE trial was a Phase 3, multicenter, open-label, single-arm study designed to assess the efficacy and safety of this compound in patients with FOP.
-
Participants: The trial enrolled up to 110 individuals with a confirmed diagnosis of FOP.
-
Dosing Regimen:
-
Chronic Dosing: Participants received a daily oral dose of 5 mg this compound. For skeletally immature patients (under 18 years with less than 90% skeletal maturity), the dose was weight-adjusted.
-
Flare-up Dosing: Upon confirmation of a flare-up or traumatic event, the dosage was increased to 20 mg once daily for 4 weeks, followed by 10 mg once daily for 8 weeks.
-
-
Primary Efficacy Endpoint: The primary outcome was the annualized change in new Heterotopic Ossification (HO) volume. This was assessed using low-dose, whole-body computed tomography (WBCT), excluding the head, and compared to data from an untreated cohort in a natural history study of FOP.
Assessment of Heterotopic Ossification (HO)
-
Imaging Modality: Low-dose whole-body computed tomography (WBCT) was the chosen method for quantifying HO volume due to its three-dimensionality and ability to reduce positional ambiguity compared to other methods like DXA scans.
-
Procedure: WBCT scans were performed to include the torso and both upper and lower extremities to provide a comprehensive assessment of the total body burden of HO. Efforts were made to keep radiation exposure as low as possible without compromising image quality.
Definition and Management of Flare-ups
-
Definition: A flare-up in FOP is characterized by the sudden onset of soft tissue swelling, which can be accompanied by pain, redness, warmth, and reduced movement. Patient-reported flare-ups in clinical trials were often defined by the presence of at least two of these symptoms.
-
Monitoring: The MOVE trial protocol included investigator confirmation of flare-ups or traumatic events to initiate the higher-dose treatment regimen.
Standard of Care for FOP
The current standard of care for FOP is primarily supportive and focuses on managing symptoms, as there are no universally approved treatments that can halt or reverse the progression of HO.
-
Corticosteroids: A short, high-dose course of corticosteroids (e.g., prednisone) may be initiated within the first 24 hours of a major flare-up to reduce the inflammatory response. However, their efficacy in preventing new HO formation is not well-established through large-scale clinical trials.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs are frequently used for their anti-inflammatory and analgesic effects to manage the pain associated with flare-ups. Similar to corticosteroids, their impact on preventing HO is not definitively proven.
Visualizing the Pathways and Processes
To better illustrate the underlying biology and trial design, the following diagrams have been generated using the DOT language.
References
Palovarotene vs. Garetosmab: A Mechanistic and Clinical Comparison for the Treatment of Fibrodysplasia Ossificans Progressiva
For Researchers, Scientists, and Drug Development Professionals
Fibrodysplasia Ossificans Progressiva (FOP) is an ultra-rare and devastating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. This guide provides a detailed mechanistic and clinical comparison of two leading therapeutic agents, Palovarotene and Garetosmab, which have shown promise in mitigating the progression of FOP.
At a Glance: Key Differences
| Feature | This compound (Sohonos™) | Garetosmab |
| Drug Class | Selective Retinoic Acid Receptor Gamma (RARγ) Agonist | Monoclonal Antibody |
| Target | Retinoic Acid Receptor gamma (RARγ) | Activin A |
| Administration | Oral | Intravenous |
| Mechanism | Modulates gene transcription to inhibit chondrogenesis | Neutralizes a key signaling protein to block the aberrant pathway |
Mechanistic Deep Dive: Targeting Different Nodes in the FOP Pathology
The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 receptor, a bone morphogenetic protein (BMP) type I receptor. This mutation leads to aberrant signaling and subsequent chondrogenesis and bone formation. This compound and Garetosmab intervene in this pathological cascade at distinct points.
This compound: A Transcriptional Approach to Inhibit Chondrogenesis
This compound is a selective agonist for the Retinoic Acid Receptor gamma (RARγ).[1][2] Upon binding to RARγ, this compound influences the transcription of genes involved in skeletal development.[2] A key part of its mechanism is the inhibition of the BMP signaling pathway downstream of the mutated ACVR1 receptor.[3][4] By activating RARγ, this compound leads to the downregulation of the SMAD 1/5/8 signaling pathway, which is crucial for chondrogenesis, the precursor to endochondral ossification. This transcriptional reprogramming helps to prevent the formation of new heterotopic bone.
Garetosmab: Extracellular Neutralization of a Key Pathogenic Ligand
Garetosmab is a fully human monoclonal antibody that specifically targets and neutralizes Activin A. In individuals with FOP, the mutated ACVR1 receptor gains the ability to be activated by Activin A, a ligand that does not activate the wild-type receptor to the same extent. This aberrant activation of the ACVR1 receptor by Activin A is a key driver of heterotopic ossification. By binding to Activin A, Garetosmab prevents it from interacting with the mutated ACVR1 receptor, thereby blocking the downstream signaling cascade that leads to bone formation.
Clinical Efficacy: A Quantitative Comparison
Both this compound and Garetosmab have undergone rigorous clinical evaluation, primarily through the MOVE trial for this compound and the LUMINA-1 and OPTIMA trials for Garetosmab.
This compound: MOVE Trial Results
The Phase III MOVE trial was an open-label, single-arm study that compared the annualized new HO volume in patients treated with this compound to an untreated natural history study (NHS) cohort.
| Efficacy Endpoint | This compound (MOVE Trial) | Untreated (Natural History Study) | Reduction | p-value |
| Mean Annualized New HO Volume | 8,821 mm³ | 23,318 mm³ | 62% | 0.0292 |
| Post-hoc Analysis (wLME model) | - | - | 54% | 0.039 |
Data from post-hoc analyses of the MOVE trial.
Garetosmab: LUMINA-1 and OPTIMA Trial Results
The Phase II LUMINA-1 trial and the Phase III OPTIMA trial evaluated the efficacy of Garetosmab in reducing new HO.
LUMINA-1 (Phase II)
| Efficacy Endpoint | Garetosmab (10 mg/kg) | Placebo | Reduction |
| Patients with New HO | 15.0% | 45.8% | - |
| Reduction in New HO Lesions | ~90% | - | - |
| Patient-reported Flare-ups | - | - | 51% reduction |
| Investigator-reported Flare-ups | - | - | 76% reduction |
OPTIMA (Phase III)
| Efficacy Endpoint | Garetosmab (3 mg/kg) | Garetosmab (10 mg/kg) | Placebo |
| Reduction in New HO Lesions (at 56 weeks) | 94% | 90% | - |
| Reduction in Total Volume of New HO | >99% | >99% | - |
| Number of New HO Lesions (at 56 weeks) | 1 | 2 | 19 |
Experimental Protocols: An Overview
Detailed methodologies for the pivotal clinical trials are crucial for understanding the evidence supporting these therapies.
MOVE Trial (this compound)
-
Study Design: A Phase 3, open-label, single-arm trial.
-
Participants: Patients with FOP aged 4 years and older.
-
Intervention: Daily oral this compound with increased dosing during flare-ups.
-
Primary Endpoint: Annualized change in new HO volume, assessed by low-dose whole-body computed tomography (WBCT), compared to an untreated cohort from a natural history study.
-
Imaging Protocol: Low-dose WBCT (excluding the head) was performed at baseline and then at regular intervals to quantify the volume of new HO.
LUMINA-1 Trial (Garetosmab)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
-
Participants: Adult patients with FOP.
-
Intervention: Intravenous Garetosmab (10 mg/kg) or placebo administered every 4 weeks for 28 weeks, followed by an open-label extension.
-
Primary Efficacy Endpoint: Change in total lesion activity as measured by 18F-sodium fluoride positron emission tomography (PET) and change in total HO lesion volume via WBCT.
-
Key Secondary Endpoints: Incidence of new HO, patient-reported flare-ups.
OPTIMA Trial (Garetosmab)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with FOP aged 18 and older.
-
Intervention: Intravenous Garetosmab (3 mg/kg or 10 mg/kg) or placebo every four weeks.
-
Primary Endpoint: Reduction in the number of new HO lesions at 56 weeks.
-
Key Secondary Endpoint: Reduction in the total volume of new HO.
Safety and Tolerability
A critical aspect of comparing these two therapies is their safety profiles.
This compound
The most significant safety concern with this compound is the risk of premature physeal closure (PPC) in skeletally immature patients. In the MOVE trial, PPC or epiphyseal disorder was observed in 27.1% of participants who were skeletally immature at baseline. Other common adverse events are consistent with the retinoid class of drugs and include mucocutaneous events. In the MOVE trial, 97% of participants reported at least one retinoid-associated treatment-emergent adverse event.
Garetosmab
In the LUMINA-1 trial, Garetosmab was associated with more adverse events than placebo, including mild recurrent epistaxis, madarosis (loss of eyelashes or eyebrows), and skin and soft-tissue infections. Five deaths occurred during the open-label portion of the LUMINA-1 study, though they were considered unlikely to be related to the drug. In the OPTIMA trial, serious treatment-emergent adverse events occurred in a small number of patients in both the placebo and Garetosmab arms. There was no dose-dependent increase in epistaxis, and no serious bleeding events were reported.
Conclusion
This compound and Garetosmab represent significant advancements in the therapeutic landscape for FOP, each with a distinct mechanism of action and clinical profile. This compound, an oral RARγ agonist, acts intracellularly to modulate gene expression and inhibit the chondrogenic pathway. Garetosmab, an intravenous monoclonal antibody, works extracellularly by neutralizing Activin A, a key pathological ligand.
Clinical data suggests that both agents are effective in reducing the formation of new heterotopic ossification. Garetosmab has demonstrated a profound reduction in both the number and volume of new HO lesions in its Phase III trial. This compound has also shown a significant reduction in new HO volume compared to untreated patients.
The choice between these therapies in a clinical setting will likely depend on a variety of factors, including patient age, skeletal maturity, and the specific risk-benefit profile of each drug. The distinct mechanisms of action may also open possibilities for future combination therapies to achieve even greater therapeutic benefit for individuals living with FOP. Further long-term data will be crucial to fully understand the sustained efficacy and safety of these promising treatments.
References
Assessing the Translational Relevance of Preclinical Palovarotene Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Palovarotene with other emerging therapeutic alternatives for rare bone diseases, primarily focusing on Fibrodysplasia Ossificans Progressiva (FOP). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to facilitate a comprehensive assessment of the translational relevance of these preclinical findings.
Mechanism of Action: this compound and Alternatives
This compound is a selective agonist of the retinoic acid receptor gamma (RARγ).[1] Its therapeutic effect in FOP stems from its ability to inhibit the bone morphogenetic protein (BMP) signaling pathway, which is constitutively active due to mutations in the ACVR1 gene.[1][2] By binding to RARγ, this compound is thought to indirectly downregulate the BMP signaling cascade, thereby preventing the chondrogenesis and subsequent ossification characteristic of heterotopic ossification (HO).[1]
Alternative therapeutic strategies target different components of the pathogenic pathway in FOP. These include direct inhibition of the mutated ACVR1 kinase by molecules like Saracatinib, and the sequestration of Activin A, a key ligand that aberrantly activates the mutated ACVR1 receptor, using monoclonal antibodies such as Garetosmab (REGN2477).[3]
Caption: Generalized preclinical experimental workflow.
Preclinical Safety and Translational Relevance
A critical aspect of assessing the translational relevance of preclinical studies is the evaluation of safety profiles and the correlation between preclinical and clinical findings.
Safety Profile Comparison
| Therapeutic Agent | Key Preclinical Safety Findings | Clinical Relevance | Reference |
| This compound | Skeletal toxicity, including growth plate abnormalities and osteochondral overgrowth of joints, particularly at higher doses. Shortened tibial length in a dose-dependent manner. | Premature physeal closure (PPC) is a significant concern in skeletally immature patients, leading to a partial clinical hold and restricted use in younger children. | |
| Saracatinib | Well-tolerated in mouse models with no apparent impact on neonatal growth. | Clinical trials are ongoing to establish the safety and efficacy profile in FOP patients. | |
| Anti-Activin A Ab (REGN2477) | Preclinical safety data is less extensively reported in the provided search results. | Clinical trials have been initiated to evaluate safety and efficacy in humans. |
Translational Insights
The preclinical efficacy of this compound in reducing HO in mouse models provided a strong rationale for its clinical development. Phase 2 and 3 clinical trials have shown that this compound can reduce the volume of new HO in patients with FOP. However, the translation of the preclinical safety signals, particularly the effects on bone growth, has been a major challenge. The premature physeal closure observed in pediatric patients underscores the difficulty in translating findings from rapidly growing mice to the more complex and prolonged skeletal development in humans.
For Saracatinib, the preclinical data suggest a potentially favorable safety profile with respect to bone growth, which, if it translates to the clinic, could offer an advantage over this compound, especially for pediatric patients. The ongoing clinical trials for Saracatinib will be crucial in determining its translational success.
The development of an anti-Activin A antibody was based on the discovery of Activin A as a key driver of HO in FOP. The potent inhibition of HO in preclinical models has led to its investigation in clinical trials. The long-term safety and efficacy of this approach in humans are yet to be fully determined.
References
Safety Operating Guide
Proper Disposal of Palovarotene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the proper disposal of palovarotene is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines minimizes risks to personnel and the environment. This document provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, also known by its trade name, Sohonos.
Standard Disposal Procedures
This compound is a retinoid, and its disposal should be managed in accordance with local, state, and federal regulations for pharmaceutical waste. It is classified as slightly hazardous to water, and therefore, it is imperative to prevent its entry into groundwater, watercourses, or sewage systems.[1][2]
The primary recommended method for disposing of unused or expired this compound is through a certified drug take-back program.[3] These programs are designed to handle pharmaceutical waste safely and in compliance with regulations. Many law enforcement agencies and pharmacies offer these services.[3]
In the absence of a readily available take-back program, the following in-lab disposal procedure is recommended:
-
Do Not Crush: Do not crush the this compound capsules.[4]
-
Mix with Undesirable Substance: Combine the whole capsules with an unappealing substance such as used coffee grounds, dirt, or cat litter. This step makes the drug less attractive to children and pets and prevents diversion.
-
Seal Securely: Place the mixture into a sealed container, such as a sealable plastic bag or a dedicated waste container, to prevent leakage.
-
Dispose in General Waste: The sealed container can then be disposed of in the regular trash.
-
De-identify Packaging: Before disposing of empty original containers, ensure all personal and identifying information on the prescription label is removed or blacked out to protect privacy.
For spills, it is advised to wear appropriate personal protective equipment (PPE), including gloves and eye protection. The spilled material should be vacuumed or swept up for disposal.
Quantitative Data
Currently, publicly available documentation does not provide specific quantitative data regarding this compound disposal, such as degradation rates under various conditions or environmental concentration limits. Disposal procedures are based on general best practices for pharmaceutical waste.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not specified in the available safety and drug information literature. The recommended procedures are based on established guidelines for the disposal of non-hazardous and slightly hazardous pharmaceutical compounds.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
